Product packaging for 4-(4-Methoxyphenyl)-1-butanol(Cat. No.:CAS No. 52244-70-9)

4-(4-Methoxyphenyl)-1-butanol

Cat. No.: B177371
CAS No.: 52244-70-9
M. Wt: 180.24 g/mol
InChI Key: ONIBHZIXCLTLNO-UHFFFAOYSA-N
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Description

Decay of 4-(4-methoxyphenyl)-1-butanol radical cation in water via Cα -H deprotonation has been kinetically investigated by pulse radiolysis.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16O2 B177371 4-(4-Methoxyphenyl)-1-butanol CAS No. 52244-70-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-methoxyphenyl)butan-1-ol
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InChI

InChI=1S/C11H16O2/c1-13-11-7-5-10(6-8-11)4-2-3-9-12/h5-8,12H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIBHZIXCLTLNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60200286
Record name 4-(4-Methoxyphenyl)butan-1-ol
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Molecular Weight

180.24 g/mol
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CAS No.

52244-70-9
Record name 4-Methoxybenzenebutanol
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Record name 4-(4-Methoxyphenyl)butan-1-ol
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Record name 4-(4-methoxyphenyl)butan-1-ol
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Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Methoxyphenyl)-1-butanol: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Methoxyphenyl)-1-butanol, a valuable intermediate in the fields of fragrance, antimicrobial agents, and pharmaceutical development.[1] This document details the chemical structure and physical properties of the compound. A primary focus is a detailed, two-step synthesis protocol, commencing with the synthesis of the precursor, 4-(4-methoxyphenyl)butanoic acid, followed by its reduction to the target alcohol. This guide includes explicit experimental procedures, quantitative data, and characterization information to support researchers in the replication and optimization of these processes.

Compound Structure and Properties

This compound is a colorless to light yellow liquid with the chemical formula C₁₁H₁₆O₂.[1][2] It consists of a butanol chain attached to a phenyl ring, which is substituted with a methoxy group at the para position.

Chemical Structure:

A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 52244-70-9[3][4][5]
Molecular Formula C₁₁H₁₆O₂[3][4][5]
Molecular Weight 180.24 g/mol [3][5]
Appearance Colorless to light yellow liquid/solid[2][3]
Melting Point 3-4 °C[3]
Boiling Point 160-161 °C at 8 mmHg[3]
Density 1.042 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.526[3]
Solubility Sparingly soluble in water.[1]

Synthesis of this compound

The primary synthetic route to this compound involves a two-step process:

  • Synthesis of 4-(4-methoxyphenyl)butanoic acid: This precursor is synthesized via the reduction of 4-(4-methoxyphenyl)-4-oxobutanoic acid.

  • Reduction of 4-(4-methoxyphenyl)butanoic acid: The carboxylic acid is then reduced to the corresponding primary alcohol using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Synthesis of 4-(4-methoxyphenyl)butanoic acid

This procedure is adapted from a patented method for the synthesis of the precursor acid.[6]

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-(4-methoxyphenyl)-4-oxobutanoic acid208.2170.0 g0.336
10% Palladium on Carbon (Pd/C)-5.0 g-
Toluene92.14320 mL-
Acetic Acid60.0570 mL-
Hydrogen (H₂)2.02As required-

Procedure:

  • To a 1 L three-necked flask equipped with a thermometer and a magnetic stirrer, add 70.0 g of 4-(4-methoxyphenyl)-4-oxobutanoic acid, 5.0 g of 10% palladium on carbon, 320 mL of toluene, and 70 mL of acetic acid.[6]

  • Heat the mixture to 70 °C with stirring.[6]

  • Introduce hydrogen gas at normal pressure and allow the reaction to proceed overnight.[6]

  • After the reaction is complete, cool the mixture and remove the catalyst by filtration.[6]

  • Concentrate the filtrate under reduced pressure to yield 4-(4-methoxyphenyl)butanoic acid as colorless crystals.[6]

Expected Yield: 63.1 g (97%)[6]

Experimental Protocol: Reduction of 4-(4-methoxyphenyl)butanoic acid to this compound

This procedure is adapted from a general method for the reduction of carboxylic acids using lithium aluminum hydride.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-(4-methoxyphenyl)butanoic acid194.2310.0 g0.0515
Lithium Aluminum Hydride (LiAlH₄)37.953.9 g0.103
Tetrahydrofuran (THF), anhydrous72.11200 mL-
Water (H₂O)18.02~12 mL-
15% Sodium Hydroxide (NaOH) solution40.00~4 mL-
Diethyl ether74.12As required-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As required-

Procedure:

  • In a dry 500 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 3.9 g of lithium aluminum hydride in 100 mL of anhydrous THF under a nitrogen atmosphere.

  • In a separate flask, dissolve 10.0 g of 4-(4-methoxyphenyl)butanoic acid in 100 mL of anhydrous THF.

  • Slowly add the solution of the carboxylic acid to the stirred suspension of LiAlH₄ at room temperature. An exothermic reaction will occur.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Cautiously quench the reaction by the slow, dropwise addition of 4 mL of water, followed by 4 mL of 15% aqueous sodium hydroxide solution, and then 12 mL of water.

  • Allow the mixture to warm to room temperature and stir for 30 minutes to allow for the precipitation of aluminum salts.

  • Filter the white precipitate and wash it thoroughly with diethyl ether.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation (b.p. 160-161 °C at 8 mmHg) to yield pure this compound.[3]

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Table 2: Spectroscopic Data for this compound

TechniqueKey FeaturesReference
¹H NMR Data available from spectral databases.[4]
¹³C NMR Data available from spectral databases.[4]
IR Spectroscopy Data available from NIST WebBook.[2]
Mass Spectrometry Data available from NIST WebBook.[5]

Applications in Drug Development and Other Fields

This compound serves as a versatile intermediate in several industrial applications:

  • Pharmaceutical Intermediate: It has shown potential as a building block in the synthesis of various drugs.[1] It is also used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic agents.[3]

  • Fragrance Ingredient: Due to its mild, sweet odor, it is utilized in perfumes and personal care products.[1]

  • Antimicrobial Agent: The compound has demonstrated antimicrobial properties, making it suitable for use in disinfectants.[1]

Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis process described in this guide.

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 4-(4-methoxyphenyl)butanoic acid cluster_step2 Step 2: Reduction to this compound A 4-(4-methoxyphenyl)-4-oxobutanoic acid B Hydrogenation (H₂, Pd/C, Toluene, Acetic Acid, 70°C) A->B C 4-(4-methoxyphenyl)butanoic acid B->C D 4-(4-methoxyphenyl)butanoic acid E Reduction (1. LiAlH₄, THF 2. Workup) D->E F This compound E->F

Caption: Workflow for the two-step synthesis of this compound.

References

Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to CAS Number 52244-70-9: 4-(4-Methoxyphenyl)-1-butanol

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of the compound with CAS number 52244-70-9, identified as this compound. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

This compound is a colorless to light yellow liquid with a sweet, floral aroma.[1] It is widely utilized in the fragrance industry and serves as a key intermediate in the synthesis of various organic molecules.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 52244-70-9[1][3][4][5][6][7][8][9][10][11][12][13][14][15][16][][18][19][20][21][22]
Molecular Formula C₁₁H₁₆O₂[1][3][4][5][6][7][8][9][10][11][12][13][14][15][16][][18][19][20][21][22]
Molecular Weight 180.24 g/mol [1][3][4][5][6][7][8][9][10][11][12][13][14][15][16][][18][19][20][21][22]
Appearance Colorless to light yellow liquid/solid[1][4][6]
Melting Point 3-4 °C[1][3][4][7]
Boiling Point 160-161 °C at 8 mmHg[1][3][4][7]
Density 1.042 g/mL at 25 °C[1][3][4]
Refractive Index (n20/D) 1.526[1][3][4]
Flash Point >230 °F (>110 °C)[7][12]
Water Solubility 1.2 g/L at 25 °C[6]
LogP 2.010[1]

Table 2: Spectroscopic Data of this compound

TechniqueData SummaryReference(s)
¹H NMR Data available, shows characteristic peaks for aromatic, aliphatic, and alcohol protons.[5]
¹³C NMR Data available, shows characteristic peaks for aromatic and aliphatic carbons.[5][11]
Mass Spectrometry (GC-MS) Data available, shows molecular ion peak and fragmentation pattern.[5][8]
Infrared (IR) Spectroscopy Data available, shows characteristic absorption bands for O-H, C-H, and C-O stretching.[5][10][13][15]

Synthesis Protocols

A common method for the synthesis of this compound is the reduction of 4-(4-methoxyphenyl)butyric acid.

Experimental Protocol: Reduction of 4-(4-methoxyphenyl)butyric acid

Materials:

  • 4-(4-methoxyphenyl)butyric acid

  • 1 M Diborane in Tetrahydrofuran (THF)

  • Tetrahydrofuran (THF), anhydrous

  • Ice-water bath

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, place 250 mL of 1 M diborane in THF.

  • Cool the flask thoroughly in an ice-water bath.

  • Dissolve 38.8 g of 4-(4-methoxyphenyl)butyric acid in 100 mL of anhydrous THF.

  • Slowly add the solution of 4-(4-methoxyphenyl)butyric acid to the stirred diborane solution, maintaining the temperature with the ice-water bath.

  • After the addition is complete, allow the reaction to proceed for the appropriate time with continued stirring.

  • Upon completion, the reaction is quenched by the slow addition of water.

  • The aqueous and organic layers are separated using a separatory funnel.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude this compound can be further purified by distillation under reduced pressure.[2]

Synthesis workflow for this compound.

Applications in Drug Development and Research

This compound serves as a versatile building block in medicinal chemistry, particularly in the development of PROTACs and histamine H3 receptor ligands.

PROTAC Linker

This compound is utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][3] PROTACs are bifunctional molecules that induce the degradation of specific target proteins.[1][3]

Mechanism of PROTACs: PROTACs function by simultaneously binding to a target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. The linker plays a crucial role in the efficacy of the PROTAC by controlling the distance and orientation between the two bound proteins.[]

PROTAC_Mechanism cluster_0 PROTAC Action cluster_1 Cellular Machinery PROTAC PROTAC (Target Binder - Linker - E3 Ligase Binder) Target_Protein Target Protein PROTAC->Target_Protein Binds to E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds to Proteasome Proteasome Target_Protein->Proteasome Recognized by Ubiquitin Ubiquitin E3_Ligase->Ubiquitin Recruits Ubiquitin->Target_Protein Transfers to (Ubiquitination) Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein Degrades into

General mechanism of action for PROTACs.
Synthesis of Histamine H3 Receptor Ligands

This compound is a documented reactant in the preparation of non-imidazole histamine H3 receptor ligands.[7][8] The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters.[12][22] Antagonists of the H3 receptor are being investigated for the treatment of cognitive disorders.[12]

Signaling Pathway of Histamine H3 Receptor: The H3 receptor is a G protein-coupled receptor (GPCR) that couples to the Gαi/o subunit. Activation of the H3 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neurotransmitter release.[22]

H3_Receptor_Signaling Histamine Histamine H3_Receptor Histamine H3 Receptor (GPCR) Histamine->H3_Receptor Activates G_Protein Gαi/o Protein H3_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Neurotransmitter_Release Neurotransmitter Release cAMP->Neurotransmitter_Release Modulates (Inhibition)

Inhibitory signaling pathway of the histamine H3 receptor.

Safety Information

This compound is classified as a combustible solid.[4] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as eye shields and gloves.[4] For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound (CAS 52244-70-9) is a valuable chemical intermediate with established applications in the fragrance industry and significant potential in drug discovery and development. Its role as a linker in PROTACs and as a precursor for histamine H3 receptor ligands highlights its importance to medicinal chemists. The synthetic routes are well-defined, and its physicochemical properties are well-documented, making it a reliable component in various research and development endeavors.

References

4-(4-Methoxyphenyl)-1-butanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-(4-Methoxyphenyl)-1-butanol

This technical guide provides comprehensive information on the physicochemical properties of this compound, a compound relevant to professionals in research, chemical synthesis, and drug development. This document includes its molecular formula and weight, alongside other key physical data. Furthermore, a detailed, exemplary experimental protocol is presented for assessing its potential biological activity, accompanied by a workflow visualization.

Physicochemical Properties

This compound, also known as p-Methoxyphenylbutanol, is a light yellow liquid or solid at room temperature.[1] It is characterized by the presence of a methoxyphenyl group attached to a butanol chain.[2] The compound's key quantitative data are summarized below for clear reference.

PropertyValue
Molecular Formula C₁₁H₁₆O₂[1][2][3]
Linear Formula CH₃OC₆H₄(CH₂)₄OH
Molecular Weight 180.24 g/mol [1][2]
CAS Number 52244-70-9[2][3]
Appearance Light yellow liquid or solid[1]
Melting Point 3-4 °C[1][4]
Boiling Point 160-161 °C at 8 mmHg[1][4]
Density 1.042 g/mL at 25 °C[1][4]
Refractive Index n20/D 1.526[1][4]

Applications in Research

This compound serves as a reactant in the synthesis of nonimidazole histamine H3 receptor ligands, which are investigated for their combined inhibitory activity on histamine N-methyltransferase.[1] The decay of its radical cation in water has also been kinetically studied using pulse radiolysis.[1]

Exemplary Experimental Protocol: In Vitro Radioligand Binding Assay for Histamine H3 Receptor

The following is a representative protocol for evaluating the binding affinity of this compound or its derivatives to the human histamine H3 receptor. This method is standard for screening compounds in early-stage drug discovery.

1. Objective: To determine the inhibitory constant (Ki) of a test compound derived from this compound for the human histamine H3 receptor (hH3R).

2. Materials:

  • Receptor Source: Cell membranes from HEK293 cells stably expressing recombinant hH3R.

  • Radioligand: [³H]Nα-methylhistamine (a specific H3R agonist).

  • Test Compound: Synthesized derivative of this compound, dissolved in DMSO.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail: Appropriate for radioactive counting.

  • Apparatus: 96-well microplates, cell harvester, liquid scintillation counter.

3. Methodology:

  • Preparation:

    • Thaw the hH3R-expressing cell membranes on ice.

    • Dilute the membranes in the assay buffer to a final concentration of 10-20 µg of protein per well.

    • Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Procedure:

    • To each well of a 96-well plate, add 50 µL of assay buffer, 50 µL of the radioligand ([³H]Nα-methylhistamine at a concentration near its Kd), and 50 µL of the test compound dilution.

    • For determining nonspecific binding, add a high concentration of an unlabeled H3R ligand (e.g., 10 µM thioperamide) instead of the test compound.

    • For determining total binding, add 50 µL of assay buffer instead of the test compound.

    • Initiate the binding reaction by adding 50 µL of the diluted cell membrane preparation to each well.

    • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Termination and Measurement:

    • Terminate the reaction by rapid filtration through a glass fiber filtermat using a cell harvester. This separates the bound radioligand from the unbound.

    • Quickly wash the filters three times with 3 mL of ice-cold wash buffer.

    • Dry the filtermat completely.

    • Place the filter discs into scintillation vials, add 4 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the nonspecific binding from the total binding.

  • Determine the percentage of inhibition caused by the test compound at each concentration.

  • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% of the radioligand is displaced).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol described above for screening a compound's receptor binding affinity.

G cluster_prep Preparation Stage cluster_assay Binding Assay Stage cluster_measure Measurement & Analysis Stage cluster_result Outcome A Prepare Reagents (Buffers, Radioligand) B Prepare Serial Dilutions of Test Compound A->B C Prepare hH3R Membrane Suspension A->C D Combine Reagents in Plate: - Radioligand - Test Compound - Membranes B->D C->D E Incubate at 25°C for 60 minutes D->E F Terminate by Rapid Filtration E->F G Wash Filters F->G H Measure Radioactivity (Scintillation Counting) G->H I Data Analysis: Calculate IC50 and Ki H->I J Determine Binding Affinity of Test Compound I->J

References

An In-depth Technical Guide to the NMR and IR Spectra of 4-(4-Methoxyphenyl)-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of 4-(4-methoxyphenyl)-1-butanol. The information presented herein is intended to support research, development, and quality control activities involving this compound. This guide includes detailed spectral data, experimental protocols, and a structural representation to facilitate a thorough understanding of its spectroscopic properties.

Chemical Structure

Caption: Chemical structure of this compound.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, and IR spectra of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.09Doublet2H8.5Ar-H (ortho to OCH₃)
6.82Doublet2H8.5Ar-H (meta to OCH₃)
3.78Singlet3H--OCH₃
3.62Triplet2H6.5-CH₂-OH
2.56Triplet2H7.5Ar-CH₂-
1.68 - 1.52Multiplet4H--CH₂-CH₂-
1.45Singlet (broad)1H--OH
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
157.8Ar-C (para to CH₂CH₂CH₂OH)
134.3Ar-C (ipso to CH₂CH₂CH₂OH)
129.2Ar-CH (ortho to OCH₃)
113.7Ar-CH (meta to OCH₃)
62.4-CH₂-OH
55.2-OCH₃
34.6Ar-CH₂-
32.7Ar-CH₂-CH₂-
28.9-CH₂-CH₂-OH
Infrared (IR) Spectroscopy

Table 3: IR Spectral Data of this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3350Strong, BroadO-H stretch (alcohol)
3030 - 2850MediumC-H stretch (aromatic and aliphatic)
1612, 1512StrongC=C stretch (aromatic ring)
1245StrongC-O stretch (aryl ether)
1035StrongC-O stretch (primary alcohol)
825Strongp-disubstituted benzene (out-of-plane bend)

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of organic compounds like this compound. Instrument-specific parameters may require optimization.

¹H and ¹³C NMR Spectroscopy

A sample of this compound (typically 5-20 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a 5 mm NMR tube. The spectrum is acquired on a Bruker NMR spectrometer, or equivalent, operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse sequence (e.g., zg30 on Bruker instruments).

  • Number of Scans: 8 to 16 scans are typically sufficient.

  • Relaxation Delay: 1.0 - 2.0 seconds.

  • Spectral Width: A spectral width of approximately 12-15 ppm is used.

  • Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

  • Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required depending on the sample concentration.

  • Relaxation Delay: 2.0 seconds.

  • Spectral Width: A spectral width of approximately 200-250 ppm is used.

  • Referencing: The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

A small drop of liquid this compound is placed directly onto the diamond crystal of the ATR accessory. For solid samples, a small amount of the material is placed on the crystal, and pressure is applied using a built-in clamp to ensure good contact.

ATR-FTIR Acquisition Parameters:

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Logical Workflow for Spectroscopic Analysis

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis Sample This compound Dissolve Dissolve in Deuterated Solvent (for NMR) Sample->Dissolve Place_on_ATR Place on ATR Crystal (for IR) Sample->Place_on_ATR NMR_Acquisition Acquire ¹H and ¹³C NMR Spectra Dissolve->NMR_Acquisition IR_Acquisition Acquire IR Spectrum Place_on_ATR->IR_Acquisition NMR_Processing Process NMR Data (FT, Phasing, Baseline Correction) NMR_Acquisition->NMR_Processing IR_Processing Process IR Data (Background Subtraction) IR_Acquisition->IR_Processing NMR_Interpretation Interpret NMR Spectra (Chemical Shift, Multiplicity, Integration) NMR_Processing->NMR_Interpretation IR_Interpretation Interpret IR Spectrum (Peak Positions and Functional Groups) IR_Processing->IR_Interpretation Structure_Confirmation Structural Elucidation and Confirmation NMR_Interpretation->Structure_Confirmation IR_Interpretation->Structure_Confirmation

Caption: Workflow for the spectroscopic analysis of this compound.

Mass Spectrometry Analysis of 4-(4-Methoxyphenyl)-1-butanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry data for 4-(4-Methoxyphenyl)-1-butanol, a compound of interest in various chemical and pharmaceutical research fields. This document outlines the key mass spectrometric data, detailed experimental protocols for its analysis, and a visual representation of the analytical workflow.

Compound Information

This compound is an aromatic alcohol with the chemical formula C₁₁H₁₆O₂.[1][2][3][4] Its structure consists of a butanol chain attached to a methoxy-substituted benzene ring.

Molecular Weight: 180.24 g/mol [5]

Mass Spectrometry Data

The primary method for the mass spectrometric analysis of this compound is Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). Electron ionization is a hard ionization technique that causes fragmentation of the molecule, providing a characteristic fingerprint for identification.[6]

Electron Ionization Mass Spectrum

The electron ionization mass spectrum of this compound is characterized by several key fragments. The molecular ion peak (M⁺) is expected at an m/z of 180, corresponding to the molecular weight of the compound. However, in the case of alcohols, the molecular ion peak can be weak or absent.[7] The fragmentation pattern provides valuable structural information.

Quantitative Mass Spectrometry Data

The following table summarizes the major peaks observed in the electron ionization mass spectrum of this compound, with their corresponding mass-to-charge ratios (m/z) and relative intensities.

m/zRelative Intensity (%)Putative Fragment Assignment
121100[C₈H₉O]⁺ (Base Peak)
180~20[C₁₁H₁₆O₂]⁺ (Molecular Ion)
107~15[C₇H₇O]⁺
77~10[C₆H₅]⁺
91~8[C₇H₇]⁺

Note: The relative intensities are approximate and can vary slightly depending on the specific instrumentation and experimental conditions.

Experimental Protocols

A detailed experimental protocol for the analysis of this compound by GC-MS is provided below. This protocol is based on general procedures for the analysis of small organic molecules.[8][9][10][11]

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality GC-MS data.

  • Standard Solution Preparation: Prepare a stock solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.

  • Working Solution Preparation: Dilute the stock solution with the same solvent to a final concentration of approximately 10 µg/mL.[9]

  • Filtration: Ensure the sample is free of particulate matter by passing it through a 0.22 µm syringe filter before injection.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Injector: Split/splitless injector

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Electron Energy: 70 eV

  • Mass Range: m/z 40-400

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Prepare Standard Solution (1 mg/mL in Dichloromethane) Working Prepare Working Solution (10 µg/mL) Standard->Working Filter Filter Sample (0.22 µm syringe filter) Working->Filter Injection Inject 1 µL into GC Filter->Injection Separation Chromatographic Separation (HP-5ms column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-400) Ionization->Detection Acquisition Data Acquisition Detection->Acquisition Analysis Spectral Analysis (Peak Identification & Integration) Acquisition->Analysis Report Generate Report Analysis->Report

Caption: Workflow for GC-MS analysis of this compound.

This guide provides a foundational understanding of the mass spectrometry data and analytical procedures for this compound. Researchers can adapt these protocols to their specific instrumentation and research objectives.

References

An In-depth Technical Guide to the Solubility and Stability of 4-(4-Methoxyphenyl)-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-(4-Methoxyphenyl)-1-butanol, a compound of interest in various chemical and pharmaceutical applications.[1] This document compiles available data, outlines detailed experimental protocols for characterization, and presents logical workflows for analysis.

Core Physicochemical Properties

This compound, with the chemical formula C₁₁H₁₆O₂, is a light yellow, oily liquid at room temperature.[1][2] It is recognized for its applications as a fragrance ingredient and has potential as a pharmaceutical intermediate.[1]

PropertyValueReference
Molecular FormulaC₁₁H₁₆O₂[1][2][3]
Molecular Weight180.24 g/mol [1][2]
CAS Number52244-70-9[1][2][3]
AppearanceLight yellow liquid/oil[1][2]
Melting Point3-4 °C[2][4]
Boiling Point160-161 °C at 8 mmHg[2][4]
Density1.042 g/mL at 25 °C[4]
Refractive Indexn20/D 1.526[4]
pKa (Predicted)15.15 ± 0.10[1][4]

Solubility Profile

The solubility of a compound is a critical parameter for its formulation and delivery. This compound is characterized as being sparingly soluble in water.[1]

SolventSolubilityTemperatureReference
Water1.2 g/L25 °C[1]
ChloroformSlightly SolubleNot Specified[4][5]
MethanolSlightly SolubleNot Specified[4][5]
Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of an organic compound like this compound in various solvents. This method is based on standard laboratory procedures for solubility testing.[6][7][8]

Objective: To determine the solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound

  • Solvents of interest (e.g., water, ethanol, acetone, 5% HCl, 5% NaOH)[6][9]

  • Small test tubes or vials

  • Vortex mixer

  • Constant temperature bath or incubator

  • Analytical balance

  • Pipettes

Procedure:

  • Preparation: Place a small, accurately weighed amount (e.g., 10 mg) of this compound into a test tube.[7]

  • Solvent Addition: Add a small volume (e.g., 0.2 mL) of the chosen solvent to the test tube.[7]

  • Mixing: Vigorously shake or vortex the mixture for 1-2 minutes to facilitate dissolution.[6]

  • Observation: Visually inspect the solution for any undissolved particles. A homogenous, clear solution indicates solubility at that concentration.[9]

  • Incremental Solvent Addition: If the compound does not fully dissolve, continue to add the solvent in small, measured increments (e.g., 0.2 mL), mixing thoroughly after each addition, until the compound dissolves completely or a total volume of 3 mL is reached.[7]

  • Classification:

    • Soluble: If the compound dissolves completely.

    • Slightly Soluble: If a significant portion of the compound dissolves.

    • Insoluble: If the compound does not visibly dissolve.

  • Quantitative Analysis (Optional): For precise solubility determination, a saturated solution can be prepared, filtered to remove excess solute, and the concentration of the dissolved compound in the filtrate can be measured using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

G cluster_solubility Solubility Testing Workflow start Start: Weigh Compound add_solvent Add Solvent Increment start->add_solvent mix Vortex/Shake add_solvent->mix observe Visual Observation mix->observe dissolved Completely Dissolved? observe->dissolved max_vol Max Volume Reached? dissolved->max_vol No soluble Classify as Soluble dissolved->soluble Yes max_vol->add_solvent No insoluble Classify as Insoluble max_vol->insoluble Yes

Caption: Workflow for determining the solubility of a compound.

Stability Profile

This compound is generally considered stable under normal temperatures and pressures.[1] However, for pharmaceutical development, a more rigorous assessment of stability under various stress conditions is essential. A study on the decay of the this compound radical cation in water has been conducted, suggesting that the compound can undergo degradation under specific oxidative conditions.[2][10]

Experimental Protocol for Stability Testing

The following protocol outlines a comprehensive approach to stability testing for a compound like this compound, based on established pharmaceutical guidelines.[11][12][13][14]

Objective: To evaluate the stability of this compound under various environmental conditions over time to establish a retest period and recommend storage conditions.[13][15]

Materials:

  • At least three primary batches of this compound.[11][13]

  • Stability chambers with controlled temperature and humidity.

  • Photostability chamber.

  • Appropriate container closure systems that mimic the proposed final packaging.[13]

  • Validated stability-indicating analytical method (e.g., HPLC) capable of separating the intact compound from its degradation products.

Procedure:

  • Sample Preparation: Package samples from at least three batches in the designated container closure systems.

  • Storage Conditions: Place the samples in stability chambers under the following conditions (as per ICH guidelines):

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[11]

  • Testing Frequency:

    • Long-term: Test at 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.[11]

    • Accelerated: Test at 0, 3, and 6 months.[11]

  • Forced Degradation Studies: To identify potential degradation products and pathways, subject the compound to stress conditions such as:

    • Acid/Base Hydrolysis: Treat with dilute HCl and NaOH.

    • Oxidation: Treat with hydrogen peroxide.

    • Thermal Stress: Expose to high temperatures.

    • Photostability: Expose to light according to ICH Q1B guidelines.[11]

  • Analytical Testing: At each time point, analyze the samples for:

    • Appearance

    • Assay of this compound

    • Quantification of any degradation products

    • Other relevant physical and chemical properties.[15]

  • Data Evaluation: Analyze the data to determine the rate of change of the compound's quality attributes and identify any significant trends. This information is used to establish the shelf-life and appropriate storage conditions.

G cluster_stability Stability and Forced Degradation Logical Flow cluster_forced start Start: Pure Compound Batches long_term Long-Term Stability (e.g., 25°C/60% RH) start->long_term accelerated Accelerated Stability (e.g., 40°C/75% RH) start->accelerated forced_degradation Forced Degradation start->forced_degradation analysis Analytical Testing at Time Points (Assay, Impurities) long_term->analysis accelerated->analysis acid Acid/Base Hydrolysis forced_degradation->acid oxidation Oxidation forced_degradation->oxidation thermal Thermal forced_degradation->thermal photo Photostability forced_degradation->photo acid->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Data Evaluation and Shelf-Life Determination analysis->evaluation

Caption: Logical workflow for stability and forced degradation studies.

References

An In-depth Technical Guide to the Safety and Handling of 4-(4-Methoxyphenyl)-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 4-(4-Methoxyphenyl)-1-butanol (CAS No. 52244-70-9), a key intermediate in pharmaceutical and fragrance industries.[1] Adherence to these guidelines is crucial for ensuring a safe laboratory and manufacturing environment.

Chemical and Physical Properties

Proper handling and storage procedures are directly influenced by the physical and chemical properties of a substance. The following table summarizes the key properties of this compound.

PropertyValueReference
Molecular Formula C₁₁H₁₆O₂[1][2][3]
Molecular Weight 180.24 g/mol [1][2][3][4]
Appearance Colorless to light yellow liquid/solid[1][3][4][5]
Melting Point 3 - 4 °C[2][4][5]
Boiling Point 160 - 161 °C at 8-11 hPa[2][4][5]
Flash Point > 113 °C (> 230 °F) - closed cup[2][5]
Density 1.042 g/mL at 25 °C[4][5]
Refractive Index n20/D 1.526[4][5]
Water Solubility 1.2 g/L at 25 °C (sparingly soluble)[1]
pKa 15.15 ± 0.10 (Predicted)[1][5]
Stability Stable under recommended storage conditions.[1][2]

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictograms:

alt text

Precautionary Statements:

TypeCodeStatement
PreventionP261Avoid breathing dust/fume/gas/mist/vapours/spray.
P264Wash skin thoroughly after handling.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
ResponseP302+P352IF ON SKIN: Wash with plenty of soap and water.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312Call a POISON CENTER/doctor if you feel unwell.
P332+P313If skin irritation occurs: Get medical advice/attention.
P337+P313If eye irritation persists: Get medical advice/attention.
P362+P364Take off contaminated clothing and wash it before reuse.
StorageP403+P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
DisposalP501Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available in the referenced materials. The GHS classification is typically based on data from standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). These may include:

  • OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

  • OECD Test Guideline 405: Acute Eye Irritation/Corrosion

  • OECD Test Guideline 403: Acute Inhalation Toxicity

The reported classifications indicate that results from such tests on this substance or a structurally similar one showed skin and eye irritation, as well as respiratory tract irritation.

Safe Handling and Storage

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn when handling this compound:

PPE TypeSpecification
Eye/Face Protection Safety glasses with side-shields or chemical goggles.[4][6] Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[7]
Hand Protection Handle with compatible chemical-resistant gloves.[2][6] Gloves must be inspected prior to use.[2][7] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2][7]
Skin and Body Protection Laboratory coat, long-sleeved shirt, and trousers.
Respiratory Protection For nuisance levels of dusts, a type N95 (US) or type P1 (EN 143) dust mask may be used.[2][7] In case of insufficient ventilation, wear suitable respiratory equipment.
Handling Procedures
  • Avoid contact with skin and eyes.[8]

  • Avoid formation of dust and aerosols.[8]

  • Provide appropriate exhaust ventilation at places where dust is formed.[2][7]

  • Handle in accordance with good industrial hygiene and safety practice.[9]

Storage Conditions
  • Keep container tightly closed in a dry and well-ventilated place.[2][7][10][11]

  • Store in a cool place.[2][7][9][10]

  • Store locked up.[10]

  • Incompatible materials to avoid are strong oxidizing agents.[2][7]

First-Aid and Emergency Procedures

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move person into fresh air.[2][8] If not breathing, give artificial respiration.[2][8] Consult a physician.
Skin Contact Wash off with soap and plenty of water.[2][7] Consult a physician.
Eye Contact Flush eyes with water as a precaution.[2][7] Rinse cautiously with water for several minutes.[12] Remove contact lenses, if present and easy to do.[12] Continue rinsing.[12]
Ingestion Never give anything by mouth to an unconscious person.[2][7] Rinse mouth with water.[2][7] Consult a physician.
Fire-Fighting Measures
  • Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][6][7]

  • Special protective equipment for firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[2][6][7]

  • Hazardous decomposition products: Under fire conditions, hazardous decomposition products such as carbon oxides may be formed.[2][7]

Accidental Release and Disposal

Accidental Release Measures
  • Personal precautions: Avoid dust formation.[2][7] Avoid breathing vapors, mist, or gas.[2][7]

  • Environmental precautions: Do not let product enter drains.[2][7]

  • Methods for cleaning up: Sweep up and shovel.[2][7] Keep in suitable, closed containers for disposal.[2][7]

Disposal Considerations

Dispose of this material and its container at a licensed professional waste disposal service.[11] Disposal must be in accordance with all applicable federal, state, and local regulations.

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow Receipt Receipt of Chemical Inspection Inspect Container for Damage Receipt->Inspection Storage Store in Designated Area (Cool, Dry, Well-Ventilated, Locked) Inspection->Storage If OK PreUse Pre-Use Preparation Storage->PreUse DonPPE Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) PreUse->DonPPE Handling Handling in Ventilated Area (Fume Hood) DonPPE->Handling PostUse Post-Use Procedures Handling->PostUse Waste Waste Collection Handling->Waste Generate Waste Decontaminate Decontaminate Work Area PostUse->Decontaminate RemovePPE Remove and Dispose of PPE Properly Decontaminate->RemovePPE RemovePPE->Waste Contaminated PPE Disposal Dispose of Waste via Licensed Contractor Waste->Disposal

Caption: Workflow for Safe Chemical Handling.

References

A Technical Guide to the Synthesis of Aryl Butanols: From Classical Reactions to Modern Catalytic Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of the Aryl Butanol Scaffold

The aryl butanol motif, a four-carbon aliphatic chain bearing both an aromatic ring and a hydroxyl group, is a privileged scaffold in modern chemistry. Its structural features are integral to a wide array of biologically active molecules, serving as key intermediates and core components in pharmaceuticals, agrochemicals, and materials science. The specific positioning of the aryl and hydroxyl groups, along with the potential for chirality, imparts distinct physicochemical properties that are crucial for molecular recognition and function. This guide provides a comprehensive review of the principal synthetic methodologies for constructing aryl butanols, designed for researchers and drug development professionals. We will delve into the mechanistic underpinnings of classical methods, provide field-proven protocols, and explore the elegance and precision of modern catalytic and asymmetric approaches.

Part 1: Foundational Strategies for Aryl Butanol Construction

The classical approaches to synthesizing aryl butanols remain cornerstones of organic synthesis due to their reliability, scalability, and the ready availability of starting materials. The two most prominent methods are the Grignard reaction and the Friedel-Crafts acylation followed by reduction.

The Grignard Reaction: A Powerful C-C Bond Forming Tool

The Grignard reaction is a robust and versatile method for creating carbon-carbon bonds.[1] It involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to a carbonyl group.[2][3] The inherent polarity of the carbon-magnesium bond renders the carbon atom highly nucleophilic, enabling it to attack the electrophilic carbon of aldehydes, ketones, and esters.

Causality and Mechanistic Insight: The reaction proceeds in two distinct stages:

  • Nucleophilic Addition: The Grignard reagent adds to the carbonyl carbon, breaking the C=O pi bond and forming a magnesium alkoxide intermediate.[3]

  • Acidic Workup: A subsequent workup with a protic acid (e.g., dilute HCl or NH₄Cl) protonates the alkoxide to yield the final alcohol product.[4]

The choice of the carbonyl substrate directly dictates the substitution pattern of the resulting aryl butanol:

  • Reaction with Aldehydes: Yields secondary alcohols.[2][3]

  • Reaction with Ketones: Yields tertiary alcohols.[2][3]

  • Reaction with Esters: Requires two equivalents of the Grignard reagent and yields tertiary alcohols where two identical alkyl/aryl groups are introduced from the Grignard reagent.[2][4]

Self-Validating Protocol Integrity: The primary vulnerability of the Grignard reagent is its strong basicity. It reacts readily with any protic hydrogen source, including water, alcohols, and carboxylic acids.[4] Therefore, the entire reaction must be conducted under strictly anhydrous (moisture-free) conditions. The use of dry glassware and anhydrous ether solvents (such as diethyl ether or tetrahydrofuran, THF) is critical for success. The ether solvent is not merely a medium; it plays a crucial role in stabilizing the Grignard reagent through coordination.[3]

Diagram: General Mechanism of the Grignard Reaction

Caption: The two-stage mechanism of the Grignard reaction.

Experimental Protocol: Synthesis of 2-Phenyl-2-butanol via Grignard Reaction [2]

Objective: To synthesize a tertiary aryl butanol from a ketone and a Grignard reagent.

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Ethyl bromide

  • Anhydrous diethyl ether

  • Acetophenone

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Preparation:

    • Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings and a small crystal of iodine to the flask.

    • In the dropping funnel, place a solution of ethyl bromide in anhydrous diethyl ether.

    • Add a small portion of the ethyl bromide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed.

    • Slowly add the remaining ethyl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of ethylmagnesium bromide.

  • Reaction with Ketone:

    • Cool the Grignard reagent solution in an ice bath.

    • Dissolve acetophenone in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the acetophenone solution dropwise to the cold Grignard reagent with vigorous stirring.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench it by adding 1 M HCl dropwise.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • Purify the crude product by fractional distillation or column chromatography to obtain pure 2-phenyl-2-butanol.

Friedel-Crafts Acylation and Reduction: A Strategy to Avoid Rearrangement

Direct Friedel-Crafts alkylation of an aromatic ring with a butyl halide is often plagued by carbocation rearrangements, leading to a mixture of isomers.[5] A more controlled and reliable two-step approach involves an initial Friedel-Crafts acylation, followed by the reduction of the resulting ketone intermediate.[5]

Causality and Mechanistic Insight:

  • Friedel-Crafts Acylation: An acyl chloride (e.g., butanoyl chloride) or anhydride reacts with an aromatic ring in the presence of a Lewis acid catalyst, typically aluminum trichloride (AlCl₃).[6][7] The Lewis acid activates the acyl chloride to form a resonance-stabilized acylium ion. This electrophile then attacks the aromatic ring. A key advantage is that the acylium ion does not undergo rearrangement, ensuring a single constitutional isomer of the aryl ketone is formed.[5][7] A stoichiometric amount of AlCl₃ is necessary because the product ketone complexes with the catalyst, deactivating it.[6][8] An aqueous workup is required to hydrolyze this complex and liberate the ketone.[6]

  • Ketone Reduction: The aryl ketone is then reduced to the corresponding aryl butanol. Sodium borohydride (NaBH₄) in an alcoholic solvent is an ideal reagent for this transformation. It is a mild reducing agent that selectively reduces the ketone to a secondary alcohol without affecting the aromatic ring.

Diagram: Friedel-Crafts Acylation and Reduction Workflow

FC_Workflow cluster_acylation Step 1: Friedel-Crafts Acylation cluster_reduction Step 2: Ketone Reduction Arene Aromatic Ring Ketone Aryl Butyl Ketone Arene->Ketone AcylHalide Butanoyl Chloride + AlCl₃ AcylHalide->Ketone Ketone2 Aryl Butyl Ketone Alcohol Aryl Butanol Ketone2->Alcohol Reducer NaBH₄ Methanol Reducer->Alcohol

Caption: Two-step synthesis of aryl butanols via acylation and reduction.

Experimental Protocol: Synthesis of 1-Phenyl-1-butanol

Part A: Friedel-Crafts Acylation of Benzene

  • Reaction Setup:

    • In a flame-dried, three-neck flask equipped with a stirrer, reflux condenser, and dropping funnel, add anhydrous aluminum trichloride (AlCl₃) and dry benzene.

    • Cool the mixture in an ice bath.

  • Acylation:

    • Add butanoyl chloride to the dropping funnel and add it dropwise to the stirred benzene/AlCl₃ slurry over 30 minutes.

    • After addition, remove the ice bath and stir the reaction at room temperature for 1 hour, then heat to a gentle reflux for 1 hour to complete the reaction.

  • Workup:

    • Cool the reaction mixture back to 0°C and carefully pour it over crushed ice with stirring.

    • Separate the organic layer, wash with water, 5% NaOH, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the benzene by distillation to yield crude butyrophenone.

Part B: Reduction of Butyrophenone

  • Reduction:

    • Dissolve the crude butyrophenone in methanol in an Erlenmeyer flask and cool in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) in small portions to the stirred solution.

    • After the addition is complete, stir the reaction at room temperature for 1 hour.

  • Workup and Purification:

    • Slowly add dilute HCl to quench the excess NaBH₄ and neutralize the mixture.

    • Remove most of the methanol via rotary evaporation.

    • Extract the aqueous residue with diethyl ether.

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude product.

    • Purify by column chromatography to obtain pure 1-phenyl-1-butanol.

Part 2: Modern Asymmetric Synthesis of Chiral Aryl Butanols

For applications in drug development, controlling the stereochemistry of the alcohol center is paramount. Catalytic asymmetric synthesis provides the most efficient route to enantiomerically pure aryl butanols, minimizing waste and avoiding classical resolution steps.

Causality and Mechanistic Insight: Asymmetric synthesis relies on a chiral catalyst to create a diastereomeric transition state when interacting with the prochiral substrate. This energetic differentiation forces the reaction to favor the formation of one enantiomer over the other. The most common strategy for chiral aryl butanols is the asymmetric reduction of prochiral aryl butyl ketones.[9]

Key catalytic systems include:

  • Transition Metal Catalysts: Chiral ligands coordinated to metals like Ruthenium, Rhodium, or Iridium are highly effective for asymmetric transfer hydrogenation or direct hydrogenation.[9]

  • Oxazaborolidine Catalysts (CBS Reduction): These catalysts, derived from chiral amino acids, stoichiometrically activate a borane reducing agent (like BH₃) to deliver a hydride to one face of the ketone with high selectivity.

  • Chiral Borane Reagents: Reagents like DIP-Chloride can be used in stoichiometric amounts to achieve high enantioselectivity in the reduction of aryl-alkyl ketones.[9]

Diagram: Concept of Chiral Catalyst-Directed Reduction

Asymmetric_Reduction Ketone Prochiral Ketone TS_R [Transition State R] (Higher Energy) Ketone->TS_R TS_S [Transition State S] (Lower Energy) Ketone->TS_S Catalyst Chiral Catalyst + H- source Catalyst->TS_R Catalyst->TS_S R_Alcohol (R)-Aryl Butanol (Minor Product) TS_R->R_Alcohol Disfavored Path S_Alcohol (S)-Aryl Butanol (Major Product) TS_S->S_Alcohol Favored Path

Caption: A chiral catalyst creates two diastereomeric transition states.

Emerging Strategies: Cross-Coupling Reactions More recent advances have introduced powerful cross-coupling methods for forging the key C(sp³)–C(sp²) bond. Nickel-catalyzed asymmetric reductive coupling reactions, for example, can unite an aryl electrophile (like an aryl halide) with an alkyl electrophile (like a 1-chloro-1-butanol derivative) to form the desired product with high enantioselectivity.[10] These methods offer a convergent approach and tolerate a broad range of functional groups that might be incompatible with Grignard or Friedel-Crafts conditions.[10]

Part 3: Comparative Summary of Synthetic Methods

MethodStarting MaterialsKey Reagents/CatalystsTypical YieldsAdvantagesLimitations
Grignard Reaction Aryl/Alkyl Halide, Mg, Carbonyl CompoundDiethyl Ether or THFGood to ExcellentVersatile, powerful C-C bond formation, readily available starting materials.[1][2]Strict anhydrous conditions required, strong basicity limits functional group tolerance.[3]
Friedel-Crafts & Reduction Arene, Acyl HalideLewis Acid (e.g., AlCl₃), Reducing Agent (e.g., NaBH₄)Good to ExcellentAvoids carbocation rearrangements, reliable, uses common reagents.[5][8]Stoichiometric Lewis acid needed, two-step process, limited to arenes that can undergo FC reaction.[6]
Asymmetric Catalysis Prochiral Aryl KetoneChiral Catalyst (e.g., Ru-BINAP, CBS), H-sourceGood to ExcellentHigh enantioselectivity, catalytic, direct access to chiral molecules.[9]Catalysts can be expensive, optimization may be required.
Modern Cross-Coupling Aryl Halide, Chloro-butanol derivativeNi-catalyst, Chiral Ligand, ReductantModerate to GoodHigh functional group tolerance, convergent, mild conditions.[10]Catalyst and ligand sensitivity, potential for side reactions.

Conclusion

The synthesis of aryl butanols is a well-established field with a rich arsenal of methodologies available to the modern chemist. Classical methods like the Grignard reaction and Friedel-Crafts acylation remain indispensable for their simplicity and scalability. However, the increasing demand for enantiomerically pure compounds in the life sciences has driven the development of sophisticated catalytic asymmetric strategies. These modern methods provide unparalleled control over stereochemistry, offering direct and efficient pathways to chiral building blocks. The continued innovation in cross-coupling technologies further expands the synthetic toolbox, enabling the construction of complex aryl butanol derivatives under increasingly mild and functional-group-tolerant conditions. The choice of synthetic route will ultimately depend on the specific target molecule, required stereochemistry, scale, and the functional groups present.

References

The Discovery and Synthetic Evolution of 4-(4-Methoxyphenyl)-1-butanol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Methoxyphenyl)-1-butanol, a seemingly simple aromatic alcohol, has found diverse applications ranging from the fragrance industry to its use as a critical building block in modern medicinal chemistry, particularly in the development of PROTACs and histamine H3 receptor ligands. This technical guide delves into the probable historical synthesis of this compound, outlines detailed experimental protocols for its preparation, and presents its physicochemical properties in a structured format. Furthermore, this paper explores its role as a synthetic intermediate and visualizes the logical workflow of its synthesis.

Introduction

This compound is an organic compound with the chemical formula C₁₁H₁₆O₂.[1] It is a colorless to light yellow liquid with a mild, sweet odor.[1][2] While its initial discovery is not prominently documented in readily available historical records, its synthesis can be logically traced back to classical organic reactions developed in the late 19th and early 20th centuries. Its utility has evolved from being a fragrance component and antimicrobial agent to a valuable intermediate in the synthesis of complex pharmaceutical agents.[1]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for its identification, purification, and application in various experimental settings.

Table 1: Physicochemical and Spectroscopic Properties of this compound

PropertyValueReference
Chemical Identifiers
CAS Number52244-70-9[1][3]
Molecular FormulaC₁₁H₁₆O₂[1][3]
Molecular Weight180.24 g/mol [1]
IUPAC Name4-(4-methoxyphenyl)butan-1-ol[4]
Physical Properties
Melting Point3-4 °C[5]
Boiling Point160-161 °C at 8 mmHg[5]
Density1.042 g/mL at 25 °C[5]
Refractive Index (n20/D)1.526[5]
Solubility
Water Solubility1.2 g/L (25 °C)[1]
Spectroscopic Data
¹H NMRVarian A-60[4]
¹³C NMRAldrich Chemical Company, Inc.[4]
IR SpectrumCAPILLARY CELL: NEAT[4]
Mass Spectrum (GC-MS)NIST Mass Spectrometry Data Center[4]

Historical Synthesis Pathway: A Probable Route

While a definitive first synthesis is not clearly documented, a highly probable and historically established route for the preparation of this compound involves a two-step process:

  • Friedel-Crafts Acylation: The reaction of anisole with succinic anhydride. This type of reaction was first discovered by Charles Friedel and James Crafts in 1877.[6]

  • Reduction: The subsequent reduction of the resulting keto acid to the desired alcohol. The Clemmensen reduction (discovered by Erik Christian Clemmensen in 1913) and the Wolff-Kishner reduction (discovered independently by Nikolai Kischner in 1911 and Ludwig Wolff in 1912) are classic methods for such transformations.[3][4][7]

This synthetic approach is a cornerstone of organic chemistry and would have been a logical method for chemists in the early to mid-20th century to synthesize aryl-alkyl compounds.

Synthesis_Pathway Anisole Anisole Friedel_Crafts Friedel-Crafts Acylation Anisole->Friedel_Crafts Succinic_Anhydride Succinic Anhydride Succinic_Anhydride->Friedel_Crafts Keto_Acid 4-(4-Methoxyphenyl)-4-oxobutanoic acid Friedel_Crafts->Keto_Acid Reduction Reduction (e.g., Clemmensen or Wolff-Kishner) Keto_Acid->Reduction Final_Product This compound Reduction->Final_Product

Caption: Probable historical synthesis pathway for this compound.

Detailed Experimental Protocols

The following are detailed experimental protocols for the probable synthesis of this compound, based on established chemical literature.

Step 1: Synthesis of 4-(4-Methoxyphenyl)-4-oxobutanoic acid via Friedel-Crafts Acylation

This procedure is adapted from standard protocols for the Friedel-Crafts acylation of aromatic compounds with anhydrides.[8]

Materials:

  • Anisole

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry nitrobenzene (solvent)

  • Concentrated hydrochloric acid

  • Ice

  • Water

  • Sodium bicarbonate solution (5%)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, place anhydrous aluminum chloride (2.2 molar equivalents) and dry nitrobenzene.

  • Cool the flask in an ice bath and slowly add a solution of succinic anhydride (1 molar equivalent) and anisole (1 molar equivalent) in dry nitrobenzene through the dropping funnel with constant stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat it to 50-60°C for 2-3 hours.

  • Cool the reaction mixture and pour it slowly onto crushed ice containing concentrated hydrochloric acid.

  • Separate the nitrobenzene layer and extract the aqueous layer with nitrobenzene.

  • Wash the combined nitrobenzene extracts with water and then extract the product into a 5% sodium bicarbonate solution.

  • Acidify the bicarbonate extract with concentrated hydrochloric acid to precipitate the crude 4-(4-methoxyphenyl)-4-oxobutanoic acid.

  • Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., aqueous ethanol) to obtain the pure keto acid.

Step 2: Reduction of 4-(4-Methoxyphenyl)-4-oxobutanoic acid to this compound

Two classical methods are presented for the reduction of the keto acid.

This method is effective for the reduction of aryl ketones that are stable in strongly acidic conditions.[3][9]

Materials:

  • 4-(4-Methoxyphenyl)-4-oxobutanoic acid

  • Zinc amalgam (Zn(Hg))

  • Concentrated hydrochloric acid

  • Toluene

Procedure:

  • Prepare zinc amalgam by stirring zinc granules with a 5% mercuric chloride solution, followed by washing with water.

  • In a round-bottom flask fitted with a reflux condenser, place the zinc amalgam, concentrated hydrochloric acid, toluene, and 4-(4-methoxyphenyl)-4-oxobutanoic acid.

  • Heat the mixture to reflux with vigorous stirring. Add more concentrated hydrochloric acid portion-wise during the reflux period (typically 6-12 hours).

  • After the reaction is complete (monitored by TLC), cool the mixture and separate the toluene layer.

  • Extract the aqueous layer with toluene.

  • Wash the combined toluene extracts with water, then with a sodium bicarbonate solution, and finally with water again.

  • Dry the toluene solution over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting oil by vacuum distillation to obtain this compound.

This method is suitable for substrates that are sensitive to acid but stable in strongly basic conditions.[4][7]

Materials:

  • 4-(4-Methoxyphenyl)-4-oxobutanoic acid

  • Hydrazine hydrate (85%)

  • Potassium hydroxide (KOH)

  • Diethylene glycol (solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-(4-methoxyphenyl)-4-oxobutanoic acid in diethylene glycol.

  • Add hydrazine hydrate and potassium hydroxide pellets.

  • Heat the mixture to 130-140°C for 1-2 hours to form the hydrazone.

  • Remove the condenser and allow the temperature to rise to 190-200°C to distill off water and excess hydrazine.

  • Once the evolution of nitrogen ceases, cool the reaction mixture.

  • Add water to the cooled mixture and acidify with dilute hydrochloric acid.

  • Extract the product with diethyl ether.

  • Wash the ether extracts with water, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the residue by vacuum distillation to yield this compound.

Modern Applications and Signaling Pathway Relevance

In contemporary research, this compound serves as a crucial linker molecule in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[10] PROTACs are bifunctional molecules that induce the degradation of specific target proteins.[10] The butanol derivative provides a flexible aliphatic chain to connect a ligand for the target protein and a ligand for an E3 ubiquitin ligase.[10]

PROTAC_Workflow Target_Ligand Target Protein Ligand Linker This compound (as part of the linker) Target_Ligand->Linker PROTAC PROTAC Molecule Linker->PROTAC E3_Ligase_Ligand E3 Ligase Ligand E3_Ligase_Ligand->Linker Ternary_Complex Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Ubiquitination Ubiquitination of Target Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome

Caption: Role of the butanol moiety in a PROTAC workflow.

Furthermore, this compound is a reactant in the preparation of nonimidazole histamine H3 receptor ligands.[11] The histamine H3 receptor is a G protein-coupled receptor that acts as an autoreceptor on histaminergic neurons and as a heteroreceptor on other neurons, modulating the release of various neurotransmitters. While this compound itself does not directly interact with the signaling pathway, it forms part of the scaffold of the final ligand that antagonizes the H3 receptor, leading to potential therapeutic effects in neurological disorders.

Conclusion

This compound, while not a compound of household recognition, represents a versatile and enduring chemical entity. Its synthesis, rooted in the foundational principles of organic chemistry, has paved the way for its application in diverse fields. From contributing to the pleasant aroma of consumer products to being an indispensable tool in the development of cutting-edge therapeutics like PROTACs, the journey of this molecule underscores the profound impact of fundamental chemical synthesis on scientific advancement. The detailed protocols and compiled data within this whitepaper provide a valuable resource for researchers leveraging this compound in their own investigations.

References

An In-Depth Technical Guide to Potential Derivatives of 4-(4-Methoxyphenyl)-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potential derivatives of 4-(4-methoxyphenyl)-1-butanol, a versatile chemical scaffold. The document details the synthesis, biological activities, and experimental protocols for key derivatives, with a focus on their potential as histamine H3 receptor antagonists and building blocks for Proteolysis Targeting Chimeras (PROTACs).

Introduction: The Versatile Scaffold of this compound

This compound is an aromatic alcohol characterized by a p-methoxyphenyl group attached to a butanol chain. This structure has garnered interest in medicinal chemistry due to its potential for modification at the hydroxyl group, allowing for the synthesis of a diverse range of derivatives, including ethers, esters, and carbamates. These derivatives have been explored for various therapeutic applications, most notably as antagonists of the histamine H3 receptor, a key target in the central nervous system for treating neurological and cognitive disorders. Furthermore, the butanol chain provides a suitable linker for the development of PROTACs, a novel therapeutic modality designed to induce targeted protein degradation.

Potential Derivatives and their Biological Activities

The primary hydroxyl group of this compound serves as a key functional handle for derivatization. The main classes of derivatives explored in the literature include ethers, carbamates, and its use as a linker in PROTACs.

Ether and Carbamate Derivatives as Histamine H3 Receptor Antagonists

A significant area of research has focused on the development of ether and carbamate derivatives of this compound as potent and selective histamine H3 receptor antagonists. The histamine H3 receptor is a G protein-coupled receptor (GPCR) that acts as a presynaptic autoreceptor, regulating the release of histamine and other neurotransmitters. Antagonists of this receptor are being investigated for their potential in treating a variety of conditions, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and narcolepsy.

The general structure-activity relationship (SAR) for these derivatives suggests that the 4-(4-methoxyphenyl)butoxy moiety serves as a lipophilic region that can interact with the receptor binding pocket. The nature of the substituent introduced through the ether or carbamate linkage is crucial for determining the affinity and potency of the compound.

Table 1: Biological Activity of Representative Histamine H3 Receptor Antagonists with a 4-(4-Methoxyphenyl)butyl Moiety

Compound IDDerivative TypeR GrouphH3R Ki (nM)Reference
1 Ether4-Piperidinyl0.42[1]
2 CarbamateN-Methyl-2-aminoethyl7.51 - 9.53 (pKi range)

Note: Specific data for a wider range of derivatives is limited in publicly available literature.

This compound as a PROTAC Linker

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound can be utilized as a linker component in the synthesis of PROTACs.[2][3] The length and chemical nature of the linker are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.

Experimental Protocols

General Synthesis of 4-(4-Methoxyphenyl)butoxy Derivatives (Ether Linkage)

This protocol describes a general method for the synthesis of ether derivatives of this compound, exemplified by the preparation of a piperidinyl ether derivative, a common motif in histamine H3 receptor antagonists.

Step 1: Tosylation of this compound

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere.

  • Add triethylamine (1.5 eq) and p-toluenesulfonyl chloride (1.2 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the tosylated intermediate.

Step 2: Williamson Ether Synthesis

  • To a solution of the tosylated intermediate (1.0 eq) in anhydrous dimethylformamide (DMF), add the desired alcohol (e.g., 4-hydroxypiperidine, 1.2 eq) and a base such as sodium hydride (1.5 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with ice-cold water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired ether derivative.

Histamine H3 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of synthesized derivatives for the human histamine H3 receptor (hH3R).

Materials:

  • HEK-293 cells stably expressing the hH3R.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

  • Radioligand: [³H]Nα-methylhistamine.

  • Non-specific binding control: 10 µM unlabeled histamine or a known potent H3R antagonist.

  • Test compounds (synthesized derivatives) at various concentrations.

Procedure:

  • Prepare cell membranes from HEK-293 cells expressing hH3R by homogenization and centrifugation.

  • In a 96-well plate, add a fixed concentration of [³H]Nα-methylhistamine to each well.

  • Add varying concentrations of the test compounds to the wells.

  • For the determination of non-specific binding, add the non-specific binding control to a set of wells.

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at 25°C for 2 hours.

  • Terminate the incubation by rapid filtration through a glass fiber filter mat using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki (inhibition constant) values using the Cheng-Prusoff equation.

Signaling Pathways and Visualizations

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a Gi/o-coupled GPCR. Upon activation by an agonist, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate the activity of various ion channels. Antagonists of the H3 receptor block this signaling cascade, leading to an increase in the release of histamine and other neurotransmitters.

Histamine_H3_Receptor_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Neurotransmitter_Release Inhibition of Neurotransmitter Release G_protein->Neurotransmitter_Release cAMP cAMP AC->cAMP Converts Histamine Histamine (Agonist) Histamine->H3R Binds & Activates Antagonist H3 Antagonist Antagonist->H3R Binds & Blocks ATP ATP ATP->AC

Caption: Histamine H3 Receptor Signaling Pathway.

PROTAC-Mediated Protein Degradation Workflow

This diagram illustrates the general mechanism of action for a PROTAC utilizing a 4-(4-methoxyphenyl)butoxy linker.

PROTAC_Workflow cluster_PROTAC PROTAC Molecule PROTAC Target Binder - Linker - E3 Ligase Binder Target_Protein Target Protein (Protein of Interest) PROTAC->Target_Protein Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target_Protein->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Target Protein Degradation Proteasome->Degradation Leads to

Caption: General Workflow of PROTAC-Mediated Protein Degradation.

Conclusion

This compound represents a valuable starting point for the development of novel therapeutic agents. Its derivatives, particularly ethers and carbamates, have shown promise as histamine H3 receptor antagonists. Furthermore, its utility as a linker in the rapidly evolving field of PROTACs highlights its versatility. This guide provides a foundational understanding for researchers to explore the potential of this scaffold in drug discovery and development. Further research is warranted to synthesize and evaluate a broader range of derivatives to fully elucidate their structure-activity relationships and therapeutic potential.

References

Natural sources of compounds similar to 4-(4-Methoxyphenyl)-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Sources, Isolation, and Biological Activity of Compounds Structurally Related to 4-(4-Methoxyphenyl)-1-butanol

Abstract

While this compound is a synthetic compound, the phenylbutanoid scaffold to which it belongs is prevalent in nature. This technical guide provides a comprehensive overview of naturally occurring compounds structurally similar to this compound, focusing on their sources, isolation methodologies, and biological activities. We delve into key analogues such as hydroxylated phenylbutanols (Rhododendrol), phenylbutanones (Raspberry Ketone, Anisylacetone), and a variety of phenylbutanoids from the Zingiber genus. This document presents quantitative data, detailed experimental protocols, and visual diagrams of relevant biochemical pathways and experimental workflows to serve as a critical resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to Phenylbutanoids

Phenylbutanoids are a class of organic compounds characterized by a phenyl group attached to a four-carbon (butane) backbone. This C6-C4 skeleton is biosynthetically distinct from the more common C6-C3 phenylpropanoids.[1] Natural phenylbutanoids exhibit a wide range of structural diversity, including variations in the oxygenation pattern of the phenyl ring and the functional groups on the butane chain (e.g., alcohols, ketones, alkenes).[2] These structural variations lead to a broad spectrum of biological activities, from fragrance and flavoring properties to significant pharmacological effects like anti-inflammatory and cytotoxic actions.[2][3] This guide focuses on natural analogues of this compound, a structure of interest in synthetic and medicinal chemistry.

Key Natural Analogues and Their Sources

Several naturally occurring compounds share high structural similarity with this compound. The primary differences lie in the substitution on the phenyl ring (hydroxyl vs. methoxy) and the position or type of functional group on the butane chain.

Rhododendrol and Raspberry Ketone

Rhododendrol (4-(4-hydroxyphenyl)-2-butanol) and its metabolic precursor, Raspberry Ketone (4-(4-hydroxyphenyl)-2-butanone), are among the most studied phenylbutanoids.[4][5]

  • Rhododendrol : This phenolic compound is found in plants of the Ericaceae, Betulaceae, and Aceraceae families.[4][6] It often exists in its glycosidic form, rhododendrin.[6] Its primary sources include various Rhododendron species (leaves), Betula platyphylla (Japanese white birch bark), and Acer nikoense (Nikko maple).[6][7]

  • Raspberry Ketone : As the primary aroma compound of red raspberries, this ketone is found in numerous fruits, including raspberries, cranberries, and blackberries.[8][9] It is also produced by certain orchid species, such as Dendrobium superbum, to attract fruit flies for pollination.[8][10]

Phenylbutanoids from Zingiber cassumunar

The rhizomes of Zingiber cassumunar (Cassumunar ginger or Phlai) are a rich source of complex phenylbutanoids. These compounds are noted for their potent anti-inflammatory properties.[2][11] Examples include:

  • (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol

  • (E)-1-(3,4-dimethoxyphenyl)butadiene

  • Cassumunols and Phlains[12]

Anisylacetone (4-(4-methoxyphenyl)-2-butanone)

Anisylacetone is the direct methoxy analogue of raspberry ketone and is structurally very similar to the target compound. It is a naturally occurring flavor and fragrance compound, also known as p-Methoxyphenyl-2-butanone.[13] While its specific plant sources are less documented in readily available literature compared to raspberry ketone, its "Natural" grade designation confirms its presence in nature.[13]

Quantitative Data

The concentration of these compounds in their natural sources is often low, necessitating efficient extraction and, in the case of raspberry ketone for commercial use, industrial synthesis.[8]

Compound ClassSpecific CompoundNatural SourceYield / ConcentrationReference
PhenylbutanonesRaspberry KetoneRubus idaeus (Raspberry)1-4 mg per kg of fruit[8]
PhenylbutanoidsMixed PhenylbutanoidsZingiber cassumunar (Rhizome)Up to 48.3% w/w in enriched hexane extract[11]
Phenylbutanols(+)-RhododendrolBetula pubescens (Birch Bark)Varies; obtained via hydrolysis of glycosides[6]

Experimental Protocols

Isolation of (+)-Rhododendrol from Birch Bark

This protocol is a representative method synthesized from established phytochemical and biocatalytic procedures for obtaining (+)-Rhododendrol from its glycosides in birch bark.[6]

Step 1: Extraction of Glycosides

  • Material Preparation : Air-dry the inner bark of Betula pubescens away from direct sunlight until brittle. Grind the dried bark to a coarse powder (1-2 mm particle size).

  • Solvent Extraction : Macerate the powdered bark in 95% ethanol (1:10 w/v) at room temperature for 48 hours with occasional agitation.

  • Filtration and Concentration : Filter the mixture through cheesecloth and then filter paper. Concentrate the resulting filtrate under reduced pressure using a rotary evaporator at 40°C to yield a crude ethanolic extract.

Step 2: Enzymatic Hydrolysis

  • Enzyme Preparation : Prepare a solution of β-glucosidase in a citrate-phosphate buffer (pH 5.0).

  • Hydrolysis Reaction : Dissolve the crude ethanolic extract in the citrate-phosphate buffer. Add the β-glucosidase solution and incubate the mixture at 37°C for 24 hours. This process cleaves the glycosidic bond of betuloside to yield (+)-Rhododendrol and glucose.

Step 3: Purification of (+)-Rhododendrol

  • Liquid-Liquid Partitioning : After incubation, partition the aqueous mixture with ethyl acetate. The less polar (+)-Rhododendrol will move to the organic phase.

  • Chromatography : Concentrate the ethyl acetate phase and subject the residue to column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate.

  • Final Purification : Combine fractions containing (+)-Rhododendrol (monitored by TLC) and purify further using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

Preparation of Phenylbutanoid-Rich Extract from Zingiber cassumunar

This protocol details the method for obtaining an extract enriched with anti-inflammatory phenylbutanoids.[11]

  • Material Preparation : Wash, slice, and oven-dry the rhizomes of Z. cassumunar at 50°C. Grind the dried rhizomes into a fine powder.

  • Hexane Extraction : Extract the powder with n-hexane by maceration or Soxhlet extraction to isolate the non-polar phenylbutanoids.

  • Solvent Removal : Evaporate the hexane under reduced pressure to obtain a crude hexane extract.

  • Enrichment by Vacuum Chromatography : Pack a column with silica gel and apply the crude hexane extract. Elute with a suitable solvent system (e.g., hexane-ethyl acetate gradient) under vacuum. This one-step purification effectively removes highly non-polar lipids and other constituents, yielding an extract with a high concentration of phenylbutanoids (up to 48.3% w/w).[11]

  • Analysis : Quantify the main phenylbutanoid markers in the enriched extract using a validated reversed-phase HPLC method.[11]

Biological Activity and Signaling Pathways

Rhododendrol-Induced Melanocyte Cytotoxicity

Rhododendrol was developed as a skin-lightening agent due to its ability to inhibit tyrosinase. However, its use led to chemical leukoderma (depigmentation).[4][7] The mechanism involves the tyrosinase-dependent oxidation of Rhododendrol within melanocytes.

The process is as follows:

  • Tyrosinase Oxidation : Tyrosinase, the key enzyme in melanin synthesis, oxidizes Rhododendrol to a highly reactive ortho-quinone (RD-quinone).[7]

  • ROS Generation : This oxidation process, along with subsequent reactions of the quinone, generates reactive oxygen species (ROS).[5]

  • Cellular Damage : The accumulation of ROS leads to oxidative stress, depletion of cellular antioxidants like glutathione, and damage to DNA and other cellular components, ultimately causing melanocyte death.[3][5]

G cluster_cytoplasm Cytoplasm RD Rhododendrol TYR Tyrosinase RD->TYR RDQ RD-Quinone (Reactive) TYR->RDQ Oxidation ROS Reactive Oxygen Species (ROS) RDQ->ROS OXS Oxidative Stress ROS->OXS CD Cellular Damage (DNA, Proteins) OXS->CD APOP Melanocyte Cytotoxicity / Apoptosis CD->APOP

Caption: Rhododendrol cytotoxicity pathway in melanocytes.

Anti-inflammatory Action of Zingiber Phenylbutanoids

Phenylbutanoids from Zingiber cassumunar exhibit anti-inflammatory effects by inhibiting the production of nitric oxide (NO), a key inflammatory mediator.[11][12] This action is particularly relevant in the context of macrophage activation by endotoxins like lipopolysaccharide (LPS).

The pathway involves:

  • Macrophage Activation : LPS, a component of gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on macrophages.

  • Signaling Cascade : This binding initiates an intracellular signaling cascade (involving factors like MyD88 and NF-κB), leading to the upregulation of the inducible nitric oxide synthase (iNOS) gene.

  • NO Production : iNOS synthesizes large amounts of NO, which contributes to the inflammatory response.

  • Inhibition : Zingiber phenylbutanoids interfere with this pathway, inhibiting the production of NO. The precise target (e.g., NF-κB activation, iNOS expression, or iNOS enzyme activity) can vary between specific compounds.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Signal Signaling Cascade (e.g., NF-κB) TLR4->Signal iNOS_exp iNOS Gene Expression Signal->iNOS_exp iNOS iNOS Enzyme iNOS_exp->iNOS NO Nitric Oxide (NO) (Pro-inflammatory) iNOS->NO Zingiber Zingiber Phenylbutanoids Zingiber->Inhibit Inhibit->iNOS_exp Inhibition Inhibit->iNOS

Caption: Inhibition of NO production by Zingiber phenylbutanoids.

Experimental Workflow Diagrams

General Workflow for Phenylbutanoid Isolation

The following diagram illustrates a generalized workflow for the isolation and characterization of phenylbutanoids from a plant source, integrating the specific protocols described above.

G cluster_prep 1. Material Preparation cluster_extract 2. Extraction cluster_purify 3. Purification cluster_analysis 4. Analysis start Plant Material (e.g., Bark, Rhizome) dry Drying start->dry grind Grinding dry->grind extract Solvent Extraction (e.g., Hexane, Ethanol) grind->extract concentrate Concentration (Rotovap) extract->concentrate crude Crude Extract concentrate->crude hydrolysis Enzymatic Hydrolysis (If Glycoside) crude->hydrolysis chrom Chromatography (Column / Vacuum) crude->chrom Direct Purification hydrolysis->chrom hplc Preparative HPLC chrom->hplc pure Pure Compound hplc->pure analysis Structural Elucidation (NMR, MS) pure->analysis

Caption: Generalized workflow for natural phenylbutanoid isolation.

Conclusion

The this compound structure, while synthetic, belongs to the broader family of phenylbutanoids, which are well-represented in the plant kingdom. Key natural analogues include Rhododendrol from Betula and Rhododendron species, Raspberry Ketone from various berries, and a diverse array of anti-inflammatory phenylbutanoids from Zingiber cassumunar. These compounds offer valuable starting points for drug discovery and development. The methodologies for their extraction and purification are well-established, relying on standard phytochemical techniques. Furthermore, the elucidation of their biological pathways, such as Rhododendrol's cytotoxicity and Zingiber phenylbutanoids' anti-inflammatory actions, provides a solid foundation for further pharmacological investigation. This guide serves as a technical resource to facilitate such research endeavors.

References

Methodological & Application

Synthesis Protocol for 4-(4-Methoxyphenyl)-1-butanol: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed two-step protocol for the synthesis of 4-(4-Methoxyphenyl)-1-butanol, a valuable intermediate in the development of various pharmaceutical and fine chemical products. The synthesis commences with a Friedel-Crafts acylation of anisole with succinic anhydride to yield 4-(4-methoxyphenyl)-4-oxobutanoic acid. This intermediate is subsequently reduced to 4-(4-methoxyphenyl)butanoic acid via catalytic hydrogenation. The final step involves the reduction of the carboxylic acid to the target primary alcohol, this compound, using lithium aluminum hydride. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, providing clear, reproducible experimental procedures and data presentation.

Introduction

This compound is a key building block in organic synthesis. Its structure, featuring a methoxyphenyl group and a primary alcohol, makes it a versatile precursor for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. This protocol outlines a reliable and scalable method for its preparation from readily available starting materials.

Overall Reaction Scheme

Synthesis_Scheme Anisole Anisole Intermediate1 4-(4-methoxyphenyl)-4-oxobutanoic acid Anisole->Intermediate1 Step 1: Friedel-Crafts Acylation SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Intermediate1 Intermediate2 4-(4-methoxyphenyl)butanoic acid Intermediate1->Intermediate2 Step 2: Clemmensen/Wolff-Kishner or Catalytic Hydrogenation FinalProduct This compound Intermediate2->FinalProduct Step 3: Reduction Reagent1 AlCl₃, Dichlorobenzene Reagent2 H₂, Pd/C, Acetic Acid Reagent3 1. LiAlH₄, THF 2. H₃O⁺

Caption: Overall synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of 4-(4-methoxyphenyl)-4-oxobutanoic acid

This step involves the Friedel-Crafts acylation of anisole with succinic anhydride using aluminum chloride as a Lewis acid catalyst.[1][2]

Materials:

  • Anisole

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichlorobenzene (solvent)

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Buchner funnel and flask

  • Beakers and graduated cylinders

Procedure:

  • In a fume hood, equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • To the flask, add succinic anhydride (20.0 g, 0.20 mol) and dichlorobenzene (150 mL).

  • Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (53.4 g, 0.40 mol) in portions with stirring.

  • After the addition of AlCl₃ is complete, add anisole (21.6 g, 0.20 mol) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 60-70 °C for 2 hours.

  • Cool the reaction mixture to room temperature and pour it slowly onto a mixture of crushed ice (200 g) and concentrated HCl (50 mL) with vigorous stirring.

  • The solid product will precipitate. Collect the solid by vacuum filtration using a Buchner funnel and wash with cold deionized water.

  • Recrystallize the crude product from a mixture of ethanol and water to obtain pure 4-(4-methoxyphenyl)-4-oxobutanoic acid.

Step 2: Synthesis of 4-(4-methoxyphenyl)butanoic acid

This step involves the reduction of the keto group of 4-(4-methoxyphenyl)-4-oxobutanoic acid using catalytic hydrogenation.[3][4]

Materials:

  • 4-(4-methoxyphenyl)-4-oxobutanoic acid

  • 10% Palladium on carbon (Pd/C)

  • Ethyl acetate (solvent)

  • Acetic acid (co-solvent)

  • Hydrogen gas (H₂)

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Filter apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • In a hydrogenation vessel, dissolve 4-(4-methoxyphenyl)-4-oxobutanoic acid (10.4 g, 0.05 mol) in a mixture of ethyl acetate (100 mL) and acetic acid (10 mL).

  • Carefully add 10% Pd/C (0.5 g) to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 psi and stir the mixture at room temperature overnight.

  • After the reaction is complete (monitored by TLC), carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with ethyl acetate.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield 4-(4-methoxyphenyl)butanoic acid.

Step 3: Synthesis of this compound

This final step involves the reduction of the carboxylic acid group of 4-(4-methoxyphenyl)butanoic acid to a primary alcohol using lithium aluminum hydride (LiAlH₄).[5][6][7]

Materials:

  • 4-(4-methoxyphenyl)butanoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) (solvent)

  • Diethyl ether

  • 10% Sulfuric acid (H₂SO₄)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a fume hood, equip a dry 500 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

  • Suspend lithium aluminum hydride (2.8 g, 0.074 mol) in anhydrous THF (100 mL) under a nitrogen atmosphere and cool the suspension in an ice bath.

  • Dissolve 4-(4-methoxyphenyl)butanoic acid (9.7 g, 0.05 mol) in anhydrous THF (50 mL) and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour, then heat to reflux for 2 hours.

  • Cool the reaction mixture in an ice bath.

  • Carefully quench the reaction by the dropwise addition of water (3 mL), followed by 15% aqueous sodium hydroxide (3 mL), and then water (9 mL) again.

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Filter the white precipitate (aluminum salts) and wash it thoroughly with diethyl ether.

  • Combine the organic filtrates and wash with 10% H₂SO₄, followed by saturated brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Yield (%)Purity (%)
4-(4-methoxyphenyl)-4-oxobutanoic acidC₁₁H₁₂O₄208.21148-151-~85>95
4-(4-methoxyphenyl)butanoic acidC₁₁H₁₄O₃194.2361-63-~95>98
This compoundC₁₁H₁₆O₂180.2429-31160-162 @ 10 mmHg~80>98

Note: Yields and purity are typical and may vary depending on experimental conditions and purification methods.

Visualization of Experimental Workflow

Experimental_Workflow Synthesis Workflow for this compound cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Catalytic Hydrogenation cluster_step3 Step 3: LiAlH₄ Reduction s1_start Mix Anisole & Succinic Anhydride in Dichlorobenzene s1_add_alcl3 Add AlCl₃ s1_start->s1_add_alcl3 s1_add_anisole Add Anisole s1_add_alcl3->s1_add_anisole s1_heat Heat to 60-70°C s1_add_anisole->s1_heat s1_quench Quench with HCl/Ice s1_heat->s1_quench s1_filter Filter & Wash s1_quench->s1_filter s1_recrystallize Recrystallize s1_filter->s1_recrystallize s1_product 4-(4-methoxyphenyl)-4-oxobutanoic acid s1_recrystallize->s1_product s2_start Dissolve Intermediate 1 in Ethyl Acetate/Acetic Acid s1_product->s2_start s2_add_pdc Add Pd/C Catalyst s2_start->s2_add_pdc s2_hydrogenate Hydrogenate (50 psi) s2_add_pdc->s2_hydrogenate s2_filter Filter Catalyst s2_hydrogenate->s2_filter s2_evaporate Evaporate Solvent s2_filter->s2_evaporate s2_product 4-(4-methoxyphenyl)butanoic acid s2_evaporate->s2_product s3_start Suspend LiAlH₄ in THF s2_product->s3_start s3_add_acid Add Intermediate 2 in THF s3_start->s3_add_acid s3_reflux Reflux s3_add_acid->s3_reflux s3_quench Quench (H₂O, NaOH) s3_reflux->s3_quench s3_filter Filter Salts s3_quench->s3_filter s3_extract Extract & Wash s3_filter->s3_extract s3_dry Dry & Evaporate s3_extract->s3_dry s3_purify Purify (Distillation/Chromatography) s3_dry->s3_purify s3_product This compound s3_purify->s3_product

Caption: Detailed workflow for the synthesis of this compound.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care.

  • Lithium aluminum hydride is a highly reactive and flammable solid. It reacts violently with water and protic solvents. Handle under an inert atmosphere and quench with extreme caution.

  • Hydrogen gas is flammable and can form explosive mixtures with air. Ensure proper grounding and ventilation during hydrogenation.

  • Dichlorobenzene is a hazardous substance. Avoid inhalation and skin contact.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify functional groups (e.g., C=O, O-H).

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point Analysis: To assess purity.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following the outlined procedures, researchers can reliably produce this valuable chemical intermediate for further applications in their respective fields. The provided data and workflow diagrams serve as a clear guide for the successful execution of this synthesis.

References

Application Notes and Protocols for the Purification of 4-(4-Methoxyphenyl)-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 4-(4-Methoxyphenyl)-1-butanol, a versatile intermediate in the pharmaceutical and fragrance industries.[1] The selection of an appropriate purification technique is critical to achieving the desired purity for downstream applications. The methods detailed below include preparative high-performance liquid chromatography (HPLC), column chromatography, vacuum distillation, and low-temperature recrystallization.

Introduction

This compound is a colorless to light yellow liquid or solid with a low melting point.[2] Its structure, consisting of a methoxyphenyl group and a butanol chain, gives it moderate polarity.[1] The choice of purification method will depend on the initial purity of the material, the scale of the purification, and the required final purity. For instance, while distillation is suitable for large quantities and removing non-volatile impurities, chromatographic methods offer higher resolution for separating closely related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are essential for designing and executing the purification protocols.

PropertyValueReference
Molecular FormulaC₁₁H₁₆O₂[1][3][4]
Molecular Weight180.24 g/mol [2][4]
Melting Point3-4 °C[2]
Boiling Point160-161 °C at 8 mmHg[2]
Density1.042 g/mL at 25 °C[2]
Refractive Indexn20/D 1.526[2]

Comparison of Purification Techniques

The following table summarizes the expected performance of different purification techniques for this compound. The values are estimates based on typical laboratory results for compounds with similar properties.

TechniquePurity AchievableExpected YieldThroughputKey AdvantagesKey Disadvantages
Preparative HPLC>99.5%70-90%Low to MediumHigh resolution, automatedHigh cost, solvent consumption
Column Chromatography95-99%80-95%MediumCost-effective, scalableLabor-intensive, lower resolution than HPLC
Vacuum Distillation98-99%85-97%HighSimple, good for large scaleRequires thermal stability, not for azeotropes
Low-Temperature Recrystallization>99%50-80%LowHigh purity for crystalline solidsChallenging due to low melting point

Experimental Protocols

Preparative High-Performance Liquid Chromatography (HPLC)

This method is ideal for achieving very high purity, especially for small to medium-scale purifications. The described analytical method is scalable for preparative purposes.[5]

Instrumentation and Reagents:

  • Preparative HPLC system with a UV detector

  • Newcrom R1 reverse-phase column (or equivalent C18 column)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid)

  • Crude this compound

  • Filtration apparatus (0.45 µm filter)

Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase composition (e.g., 70:30 Mobile Phase A:B) to a concentration suitable for preparative injection. Filter the sample solution through a 0.45 µm filter.

  • HPLC Conditions:

    • Column: Newcrom R1 or equivalent preparative C18 column.

    • Flow Rate: Dependent on column dimensions (start with a scaled-up analytical flow rate).

    • Detection: UV at a suitable wavelength (e.g., 225 nm or 254 nm).

    • Gradient: Optimize based on analytical separation. A suggested starting gradient is from 30% B to 100% B over 30 minutes.

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

HPLC_Workflow A Prepare Mobile Phase C Equilibrate HPLC System A->C B Dissolve and Filter Crude Sample D Inject Sample B->D C->D E Run Gradient Elution D->E F Collect Fractions E->F G Combine Pure Fractions F->G H Solvent Evaporation G->H I Purified Product H->I

Caption: Workflow for Preparative HPLC Purification.

Flash Column Chromatography

A standard and cost-effective method for purifying moderately polar organic compounds.

Materials and Reagents:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • n-Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Compressed air or nitrogen source

  • Collection tubes

  • TLC plates and developing chamber

Protocol:

  • Solvent System Selection: Determine an appropriate eluent system using thin-layer chromatography (TLC). A starting point for this compound is a mixture of n-hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the desired compound.

  • Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

  • Elution: Begin elution with the selected solvent system, collecting fractions. Monitor the separation by TLC.

  • Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Column_Chromatography_Workflow A Select Eluent via TLC D Elute with Solvent System A->D B Pack Silica Gel Column C Load Crude Product B->C C->D E Collect and Analyze Fractions D->E F Combine Pure Fractions E->F G Evaporate Solvent F->G H Purified Product G->H

Caption: Workflow for Flash Column Chromatography.

Vacuum Distillation

This technique is suitable for large-scale purification and for removing non-volatile or significantly higher/lower boiling point impurities.

Equipment:

  • Distillation flask

  • Fractionating column (e.g., Vigreux)

  • Condenser

  • Receiving flask

  • Vacuum pump

  • Manometer

  • Heating mantle with stirrer

Protocol:

  • Drying (Optional): If water is present, dry the crude material with a suitable drying agent like anhydrous magnesium sulfate, then filter.

  • Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all glass joints are properly sealed.

  • Distillation:

    • Place the crude this compound in the distillation flask with a stir bar.

    • Gradually reduce the pressure to approximately 8 mmHg.

    • Slowly heat the flask.

    • Collect any low-boiling impurities as a forerun.

    • Collect the main fraction at a stable temperature of 160-161 °C.

    • Stop the distillation before the flask is completely dry.

  • Product Collection: The collected distillate is the purified product.

Vacuum_Distillation_Workflow A Dry Crude Material B Assemble Distillation Apparatus A->B C Reduce Pressure B->C D Apply Heat C->D E Collect Forerun D->E F Collect Main Fraction at 160-161°C E->F G Purified Product F->G

Caption: Workflow for Vacuum Distillation.

Low-Temperature Recrystallization

Due to the very low melting point of 3-4 °C, standard recrystallization is challenging. A low-temperature approach is necessary.

Materials and Reagents:

  • Jacketed reaction vessel or a suitable flask for cooling

  • Low-temperature cooling bath (e.g., acetone/dry ice)

  • Solvent system (e.g., a mixture of a good solvent like diethyl ether and a poor solvent like n-hexane)

  • Filtration apparatus suitable for cold filtration

Protocol:

  • Solvent Selection: At room temperature, dissolve the compound in a minimal amount of a good solvent (e.g., diethyl ether).

  • Inducing Crystallization: Slowly add a poor solvent (e.g., n-hexane) at room temperature until the solution becomes slightly turbid.

  • Cooling: Place the flask in a low-temperature bath and slowly cool it to a temperature well below the melting point (e.g., -20 to -40 °C).

  • Crystal Formation: Allow sufficient time for crystals to form. Scratching the inside of the flask with a glass rod can help induce crystallization.

  • Filtration: Quickly filter the cold slurry through a pre-chilled filter funnel. Wash the crystals with a small amount of the cold solvent mixture.

  • Drying: Dry the crystals under vacuum at a low temperature.

Recrystallization_Workflow A Dissolve in Good Solvent B Add Poor Solvent to Turbidity A->B C Cool to Low Temperature B->C D Allow Crystal Formation C->D E Cold Filtration D->E F Wash with Cold Solvent E->F G Dry Under Vacuum F->G H Purified Crystals G->H

Caption: Workflow for Low-Temperature Recrystallization.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle organic solvents with care as they are flammable.

  • Vacuum distillation should be performed behind a safety shield.

  • Use caution when working with dry ice and cryogenic baths.

By following these detailed protocols, researchers can effectively purify this compound to the desired level for their specific applications. The choice of method should be guided by the required purity, scale, and available resources.

References

Application Notes and Protocols for the Quantification of 4-(4-Methoxyphenyl)-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 4-(4-Methoxyphenyl)-1-butanol, a key intermediate in organic synthesis and a component used as a linker in Proteolysis Targeting Chimeras (PROTACs). The following protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are designed to be adaptable for various research and quality control applications.

High-Performance Liquid Chromatography (HPLC) Method

This reverse-phase HPLC method is suitable for the quantification of this compound in bulk materials and simple formulations.

Experimental Protocol: HPLC-UV

Objective: To determine the purity and concentration of this compound.

Instrumentation and Materials:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., Newcrom R1, 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile (ACN)

  • Ultrapure water

  • Phosphoric acid or Formic acid

  • This compound reference standard

  • Sample solvent: 50:50 (v/v) acetonitrile/water

Chromatographic Conditions:

ParameterRecommended SettingNotes
Stationary Phase C18 silica-based columnA C18 phase provides good retention and separation for this moderately polar compound.
Mobile Phase A Water with 0.1% Formic AcidAcidifying the mobile phase can improve peak shape. For non-MS detectors, 0.1% phosphoric acid can also be used.
Mobile Phase B Acetonitrile (ACN)---
Elution Mode Isocratic or GradientAn isocratic elution with 60% ACN is a good starting point. A gradient may be used for samples with multiple components.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Injection Volume 10 µLCan be optimized based on sample concentration and instrument sensitivity.
Detection Wavelength 225 nmThis compound exhibits UV absorbance due to the phenyl ring. The optimal wavelength should be confirmed by a UV scan of the standard.

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in the sample solvent in a 100 mL volumetric flask. This yields a stock solution of 100 µg/mL. Prepare a series of calibration standards by serial dilution.

  • Sample Solution: Prepare the sample to a target concentration within the calibration range using the sample solvent.

Data Analysis: Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Quantitative Data Summary (HPLC)

The following table summarizes typical validation parameters for an HPLC method for a small aromatic alcohol.

ParameterTypical Performance
Linearity Range 1 - 100 µg/mL (r² > 0.999)
Limit of Detection (LOD) ~0.3 µg/mL
Limit of Quantification (LOQ) ~1.0 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%

Experimental Workflow: HPLC Analysis

HPLC Analysis Workflow for this compound prep Sample and Standard Preparation hplc HPLC System Setup (Column, Mobile Phase, Detector) prep->hplc inject Injection of Sample/Standard hplc->inject sep Chromatographic Separation inject->sep detect UV Detection sep->detect data Data Acquisition and Processing detect->data quant Quantification (Calibration Curve) data->quant

Caption: General workflow for HPLC-based quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This GC-MS method is suitable for the trace-level quantification of this compound, particularly as a potential impurity or in complex matrices where high selectivity is required.

Experimental Protocol: GC-MS

Objective: To identify and quantify this compound with high sensitivity and selectivity.

Instrumentation and Materials:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Mid-polarity capillary column (e.g., DB-1701, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Helium (carrier gas)

  • This compound reference standard

  • Solvent for sample preparation (e.g., Dichloromethane or Methanol)

Chromatographic and MS Conditions:

ParameterRecommended SettingNotes
Column DB-1701 or similarA mid-polarity column is recommended for good peak shape for alcohols.
Inlet Temperature 250 °C---
Injection Mode Split (e.g., 50:1) or SplitlessSplitless injection is preferred for trace analysis.
Injection Volume 1 µL---
Carrier Gas Helium at a constant flow of 1.0 mL/min---
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minThis is a starting point and should be optimized.
MS Transfer Line Temp 280 °C---
Ion Source Temp 230 °C---
Ionization Mode Electron Ionization (EI) at 70 eV---
Acquisition Mode Full Scan (m/z 40-300) and Selected Ion Monitoring (SIM)Use full scan for initial identification and SIM for quantification.
SIM Ions m/z 121 (quantifier), 180, 107 (qualifiers)The base peak is typically m/z 121. The molecular ion is m/z 180. These should be confirmed with a standard.

Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mg/mL). Create a series of working standards by serial dilution.

  • Sample Solution: Dilute the sample in the same solvent to a concentration that falls within the linear range of the assay.

Data Analysis: For quantification, use the peak area of the quantifier ion (m/z 121) and construct a calibration curve. The qualifier ions should be present at the correct relative abundances to confirm identity.

Quantitative Data Summary (GC-MS)

The following table presents expected performance characteristics for a GC-MS method for a similar compound, which can be used as a benchmark.

ParameterExpected Performance
Linearity Range 1 - 100 ppm (r² > 0.995)
Limit of Detection (LOD) ~0.5 ppm
Limit of Quantification (LOQ) ~2.0 ppm
Accuracy (% Recovery) 95.0 - 105.0%
Precision (% RSD) < 5.0% at the LOQ

Application in PROTAC Drug Development

As this compound is a known PROTAC linker, a highly sensitive LC-MS/MS method is often required to quantify the final PROTAC molecule in biological matrices to support pharmacokinetic and pharmacodynamic (PK/PD) studies.

Experimental Protocol: LC-MS/MS for PROTAC Quantification in Plasma

Objective: To quantify a PROTAC containing the this compound linker in plasma.

Instrumentation and Materials:

  • LC-MS/MS system (e.g., triple quadrupole)

  • C18 UPLC/HPLC column

  • Acetonitrile with 0.1% formic acid

  • Water with 0.1% formic acid

  • Rat plasma (or other biological matrix)

  • PROTAC reference standard

Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample/standard, add 200 µL of cold acetonitrile containing an internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube or 96-well plate for injection.

LC-MS/MS Conditions: These are highly specific to the final PROTAC molecule and require optimization.

  • LC: A fast gradient from a low to high percentage of organic mobile phase is typical.

  • MS: Use electrospray ionization (ESI) in positive mode. The MS/MS transitions (parent and fragment ions) for the specific PROTAC need to be determined by infusing the standard.

Workflow for PROTAC Analysis in Biological Samples

Workflow for PROTAC Quantification in Biological Matrix sample Biological Sample Collection (e.g., Plasma) spike Spiking with Internal Standard sample->spike precip Protein Precipitation (e.g., with Acetonitrile) spike->precip centri Centrifugation precip->centri super Supernatant Transfer centri->super inject LC-MS/MS Injection super->inject quant Quantification (MRM/SRM) inject->quant

Caption: Sample preparation and analysis workflow for PROTACs.

Application Notes and Protocols for the Analysis of 4-(4-Methoxyphenyl)-1-butanol by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the qualitative and quantitative analysis of 4-(4-Methoxyphenyl)-1-butanol, a compound relevant in various research and development sectors. The protocols are intended for researchers, scientists, and drug development professionals.

Introduction

This compound (CAS No. 52244-70-9) is a chemical compound with the molecular formula C₁₁H₁₆O₂ and a molecular weight of 180.24 g/mol .[1] Its analysis is crucial for quality control, impurity profiling, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques suitable for the separation, identification, and quantification of this analyte.

  • HPLC is a versatile technique for the analysis of a wide range of compounds and is particularly well-suited for non-volatile or thermally labile molecules. A reverse-phase method is typically employed for compounds like this compound.[2]

  • GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for the analysis of volatile and semi-volatile compounds.[3] It provides high sensitivity and structural information, which is invaluable for impurity identification.

High-Performance Liquid Chromatography (HPLC) Analysis

This section outlines the protocol for the analysis of this compound using a reverse-phase HPLC method.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • HPLC grade acetonitrile, water, and formic acid.

  • Reference standard of this compound (purity > 99%).

  • Volumetric flasks, pipettes, and autosampler vials.

  • 0.45 µm syringe filters.

2. Chromatographic Conditions

  • Mobile Phase: A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid. The use of formic acid makes the mobile phase compatible with mass spectrometry if an LC-MS analysis is desired.[2]

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient from 30% to 80% B

    • 15-18 min: Hold at 80% B

    • 18-19 min: Linear gradient from 80% to 30% B

    • 19-25 min: Re-equilibration at 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 225 nm (based on the UV absorbance of the methoxyphenyl group).

  • Injection Volume: 10 µL

3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (at initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in acetonitrile to an estimated concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the working standard solutions in increasing order of concentration to construct a calibration curve.

  • Inject the prepared sample solutions.

  • Record the chromatograms and integrate the peak area of this compound.

  • Quantify the amount of the analyte in the sample using the calibration curve.

HPLC Experimental Workflow

HPLC_Workflow prep Sample and Standard Preparation hplc HPLC System (C18 Column, Gradient Elution) prep->hplc Inject Sample detection UV/DAD Detection (225 nm) hplc->detection Elution data Data Acquisition and Processing detection->data Signal quant Quantification (Calibration Curve) data->quant Peak Area

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This section details the protocol for the analysis of this compound using GC-MS.

Experimental Protocol

1. Instrumentation and Materials

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • High-purity helium as the carrier gas.

  • Reference standard of this compound (purity > 99%).

  • GC-grade dichloromethane or ethyl acetate.

  • Volumetric flasks, pipettes, and GC vials with septa.

2. GC-MS Conditions

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 20:1 split ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. Key ions for this compound include m/z 121 (base peak) and 180 (molecular ion).[1]

3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of dichloromethane in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with dichloromethane to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in dichloromethane to an estimated concentration within the calibration range.

4. Analysis Procedure

  • Equilibrate the GC-MS system.

  • Inject a blank (dichloromethane) to ensure the system is clean.

  • Inject the working standard solutions to build a calibration curve.

  • Inject the prepared sample solutions.

  • For qualitative analysis, compare the obtained mass spectrum with a reference library (e.g., NIST). The mass spectrum of this compound is well-documented.[1][4]

  • For quantitative analysis, use the peak area of a characteristic ion (e.g., m/z 121) and the calibration curve.

GC-MS Experimental Workflow

GCMS_Workflow prep Sample and Standard Preparation gc Gas Chromatograph (Capillary Column, Temp. Program) prep->gc Inject Sample ms Mass Spectrometer (EI, 70 eV) gc->ms Separation data Data Acquisition (Full Scan / SIM) ms->data Ion Detection analysis Qualitative (Library Match) Quantitative (Calibration) data->analysis Mass Spectra & Peak Area

Caption: Workflow for GC-MS analysis of this compound.

Quantitative Data Summary

The following table summarizes the typical performance characteristics for the HPLC and GC-MS methods described. These values are based on typical performance for similar analytes and are intended for comparative purposes.[3][5][6]

ParameterHPLC with UV DetectionGC-MS
Principle Partitioning between liquid mobile phase and solid stationary phaseVolatility-based separation with mass-based detection
Typical Retention Time 10 - 15 minutes15 - 20 minutes
Resolution (Rs) > 2.0 for well-separated impurities> 2.0 for well-separated impurities
Linearity (R²) > 0.999> 0.999
Limit of Detection (LOD) ~ 1 µg/mL~ 0.05 µg/mL
Limit of Quantitation (LOQ) ~ 5 µg/mL~ 0.15 µg/mL
Precision (%RSD) < 2%< 10%
Accuracy (Recovery) 98 - 102%90 - 110%

Note: The actual performance of the methods may vary depending on the specific instrumentation, column, and experimental conditions used. Method validation is required to establish performance characteristics for a specific application.

References

Application Notes and Protocols for 4-(4-Methoxyphenyl)-1-butanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-(4-methoxyphenyl)-1-butanol in various organic synthesis applications. Detailed experimental protocols, quantitative data, and visual diagrams are included to facilitate its use in research and development.

Overview and Physicochemical Properties

This compound is a versatile bifunctional molecule featuring a primary alcohol and a methoxy-substituted aromatic ring. This unique structure makes it a valuable building block in several areas of organic synthesis, notably in the fragrance industry, as a pharmaceutical intermediate, and more recently, in the development of targeted protein degraders.

Table 1: Physicochemical Properties of this compound [1][2]

PropertyValue
CAS Number 52244-70-9
Molecular Formula C₁₁H₁₆O₂
Molecular Weight 180.24 g/mol
Appearance Clear, colorless to light yellow oil/solid
Boiling Point 160-161 °C at 8 mmHg
Melting Point 3-4 °C
Density 1.042 g/mL at 25 °C
Refractive Index (n20/D) 1.526

Applications in Organic Synthesis

Fragrance Industry

This compound possesses a sweet, floral aroma, making it a desirable component in fragrance compositions. It can be used directly as a fragrance ingredient or as a precursor for the synthesis of other aromatic compounds with valuable olfactory properties.

While specific proprietary formulations are not publicly available, compounds with similar structural motifs are known to be used in floral and woody scent profiles. The butanol chain contributes to its moderate volatility and substantivity on various surfaces.

Pharmaceutical Intermediate

The presence of both a hydroxyl group and a methoxyphenyl group allows for a variety of chemical transformations, making this compound a useful intermediate in the synthesis of more complex molecules with potential biological activity. The methoxy group can be cleaved to a phenol, and the alcohol can be oxidized or converted to other functional groups.

Linker for Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The aryl-butyl structure of this compound makes it an attractive scaffold for the synthesis of PROTAC linkers. The alcohol provides a handle for attachment to one of the ligands, while the aromatic ring can be further functionalized for connection to the other ligand.

Experimental Protocols

Synthesis of this compound

Two common synthetic routes to this compound are the reduction of a corresponding carboxylic acid or ester, and the Grignard reaction.

This protocol describes the reduction of 4-(4-methoxyphenyl)butanoic acid using lithium aluminum hydride (LiAlH₄).

Diagram 1: Synthesis of this compound via Reduction

G cluster_0 Step 1: Reduction cluster_1 Step 2: Work-up 4-(4-Methoxyphenyl)butanoic Acid 4-(4-Methoxyphenyl)butanoic Acid Lithium Tetrahydridoaluminate Intermediate Lithium Tetrahydridoaluminate Intermediate 4-(4-Methoxyphenyl)butanoic Acid->Lithium Tetrahydridoaluminate Intermediate LiAlH4, Dry Ether This compound This compound Lithium Tetrahydridoaluminate Intermediate->this compound Dilute H2SO4 G cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Ring Opening cluster_2 Step 3: Work-up 4-Methoxybenzyl chloride 4-Methoxybenzyl chloride 4-Methoxybenzylmagnesium chloride 4-Methoxybenzylmagnesium chloride 4-Methoxybenzyl chloride->4-Methoxybenzylmagnesium chloride Mg, Dry Ether Intermediate Alkoxide Intermediate Alkoxide 4-Methoxybenzylmagnesium chloride->Intermediate Alkoxide Oxetane This compound This compound Intermediate Alkoxide->this compound Aqueous NH4Cl G Target Protein Target Protein PROTAC PROTAC Target Protein->PROTAC Ternary Complex Ternary Complex PROTAC->Ternary Complex Formation E3 Ligase E3 Ligase E3 Ligase->PROTAC Ubiquitin Ubiquitin Ubiquitination Ubiquitination Ubiquitin->Ubiquitination Proteasome Proteasome Degraded Protein Degraded Protein Proteasome->Degraded Protein Degradation Ternary Complex->Ubiquitination Recruits E2 Ubiquitination->Proteasome Recognition

References

Applications of 4-(4-Methoxyphenyl)-1-butanol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Methoxyphenyl)-1-butanol is a versatile bifunctional molecule that has emerged as a valuable building block in medicinal chemistry. Its unique structure, featuring a terminal alcohol for further functionalization and a methoxyphenyl group, has led to its application in the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the use of this compound in two key areas: as a precursor for non-imidazole histamine H3 receptor antagonists and as a linker moiety in the design of Proteolysis Targeting Chimeras (PROTACs).

Application as a Precursor for Non-Imidazole Histamine H3 Receptor Antagonists

The 4-(4-methoxyphenyl)butoxy scaffold derived from this compound is a key structural motif in a class of potent and selective non-imidazole histamine H3 receptor antagonists. These compounds have therapeutic potential in the treatment of various central nervous system disorders.

Rationale for Use

The 4-(4-methoxyphenyl) group often serves as a crucial hydrophobic interaction domain with the receptor, while the butoxy chain acts as a spacer. The terminal hydroxyl group of this compound allows for the facile introduction of various amine-containing pharmacophores, enabling the exploration of structure-activity relationships (SAR).

Quantitative Data Summary

A series of non-aminergic ethers and carbamates derived from this compound have been synthesized and evaluated for their affinity and functional activity at the histamine H3 receptor. The key pharmacological data for representative compounds are summarized in the table below.

Compound IDStructurepKi (mouse cortex)[1]Apparent pA2[1]Intrinsic Activity ([³H]-NA Overflow)[1]Intrinsic Activity ([³⁵S]-GTPγS)[1]
FUB 335 1-(4-(4-Methoxyphenyl)butoxy)-5-aminopentane8.247.43AntagonistAntagonist
FUB 373 1-(4-(4-Methoxyphenyl)butoxy)-3-methylbutane7.857.050.3 (Partial Agonist)0.6 (Partial Agonist)
FUB 407 1-(4-(4-Methoxyphenyl)butoxy)-3,3-dimethylbutane7.516.610.4 (Partial Agonist)0.4 (Partial Agonist)
Experimental Protocols

This protocol describes a general method for the synthesis of histamine H3 receptor antagonists starting from this compound.

Diagram of the general synthetic workflow:

G A This compound B Activation of Hydroxyl Group (e.g., Tosylation or Halogenation) A->B TsCl, Pyridine or PBr3, Et2O C 4-(4-Methoxyphenyl)butyl-X (X = OTs, Br, I) B->C D Nucleophilic Substitution with Amine (R-NH2) C->D K2CO3, DMF E Final Product: 4-(4-Methoxyphenyl)butoxy-Amine Derivative D->E

Caption: General synthetic scheme for amine derivatives.

Protocol:

  • Activation of the hydroxyl group: To a solution of this compound (1.0 eq) in dichloromethane (DCM) at 0 °C, add p-toluenesulfonyl chloride (1.2 eq) and triethylamine (1.5 eq). Stir the reaction mixture at room temperature for 12 hours.

  • Work-up: Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the tosylated intermediate.

  • Nucleophilic substitution: To a solution of the tosylated intermediate (1.0 eq) in dimethylformamide (DMF), add the desired amine (e.g., 5-aminopentan-1-ol for a derivative, 1.2 eq) and potassium carbonate (2.0 eq).

  • Reaction: Heat the reaction mixture to 80 °C and stir for 16 hours.

  • Purification: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel to afford the final compound.

This protocol details the determination of the binding affinity of synthesized compounds to the histamine H3 receptor in mouse cerebral cortex membranes.[1]

Diagram of the radioligand binding assay workflow:

G A Prepare Mouse Cortex Membranes B Incubate Membranes with [3H]-Nα-methylhistamine (Radioligand) and Test Compound A->B C Separate Bound and Free Radioligand (Filtration) B->C D Quantify Radioactivity (Liquid Scintillation Counting) C->D E Calculate pKi values D->E

Caption: Workflow for H3 receptor binding assay.

Protocol:

  • Membrane Preparation: Homogenize mouse cerebral cortices in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 min at 4 °C. Centrifuge the resulting supernatant at 40,000 x g for 20 min at 4 °C. Resuspend the pellet in fresh buffer.

  • Binding Assay: In a final volume of 250 µL, incubate the membrane preparation (50-100 µg of protein) with 0.5 nM [³H]-Nα-methylhistamine and various concentrations of the test compound.

  • Incubation: Incubate at 30 °C for 60 minutes.

  • Filtration: Terminate the incubation by rapid filtration through Whatman GF/B filters pre-soaked in 0.5% polyethyleneimine.

  • Washing: Wash the filters three times with 4 mL of ice-cold incubation buffer.

  • Quantification: Measure the radioactivity retained on the filters by liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ values from competition curves and calculate the pKi values using the Cheng-Prusoff equation.

This protocol measures the functional antagonist or partial agonist activity of the compounds at presynaptic histamine H3 receptors.[1]

Protocol:

  • Slice Preparation: Prepare 0.3 mm thick slices of mouse cerebral cortex and pre-incubate them with [³H]-noradrenaline.

  • Superfusion: Place the slices in superfusion chambers and superfuse with physiological salt solution.

  • Stimulation: Elicit neurotransmitter release by electrical stimulation.

  • Drug Application: Apply test compounds at various concentrations before the second stimulation period.

  • Quantification: Collect the superfusate in fractions and determine the radioactivity by liquid scintillation counting.

  • Data Analysis: Calculate the ratio of tritium outflow evoked by the two stimulation periods (S₂/S₁) and express the effect of the drug as a percentage of the control S₂/S₁ ratio. Determine apparent pA₂ values for antagonists and intrinsic activities for agonists.

Application as a Linker in Proteolysis Targeting Chimeras (PROTACs)

This compound can be functionalized to serve as a linker in the design of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of target proteins by recruiting them to an E3 ubiquitin ligase.

Rationale for Use

The 4-(4-methoxyphenyl)butoxy moiety offers a semi-rigid and moderately lipophilic spacer to connect a target protein ligand to an E3 ligase ligand. The length of the butoxy chain can be crucial for optimal ternary complex formation, and the methoxyphenyl group can influence physicochemical properties such as solubility and cell permeability.

General Design and Synthesis of a PROTAC Incorporating the 4-(4-Methoxyphenyl)butoxy Linker

While specific examples with comprehensive biological data for PROTACs using this exact linker are not yet prevalent in published literature, a general synthetic strategy can be outlined.

Diagram of the general PROTAC synthesis workflow:

G cluster_0 Linker Synthesis cluster_1 PROTAC Assembly A This compound B Functionalization of Alcohol (e.g., to an azide or alkyne) A->B C Linker Precursor B->C F Click Chemistry or Amide Coupling C->F D Target Protein Ligand D->F E E3 Ligase Ligand E->F G Final PROTAC F->G

References

4-(4-Methoxyphenyl)-1-butanol: Application Notes and Protocols for Fragrance Ingredient Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methoxyphenyl)-1-butanol, also known as p-methoxyphenylbutanol, is a fragrance ingredient valued for its mild, sweet, and floral aroma.[1][2] It is utilized in a variety of personal care products and perfumes to impart a pleasant and lasting scent.[1][2] Beyond its use in the fragrance industry, this compound has been noted for potential antimicrobial properties and as an intermediate in pharmaceutical synthesis.[1][2] This document provides detailed application notes and experimental protocols for the evaluation and use of this compound as a fragrance ingredient, with a focus on methodologies relevant to research, development, and safety assessment.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Chemical Name This compound[2]
Synonyms p-Methoxyphenylbutanol, 4-(p-Methoxyphenyl)butanol, Benzenebutanol, 4-methoxy-[2][3]
CAS Number 52244-70-9[2]
Molecular Formula C₁₁H₁₆O₂[2]
Molecular Weight 180.24 g/mol
Appearance Colorless to light yellow liquid/solid[2]
Odor Profile Mild, sweet, floral[1][2]
Melting Point 3-4 °C
Boiling Point 160-161 °C at 8 mmHg
Density 1.042 g/mL at 25 °C
Refractive Index n20/D 1.526
Solubility Sparingly soluble in water[2]
LogP (Octanol-Water Partition Coefficient) ~2.3 (Predicted)[4][5]
Table 2: Safety and Toxicity Data Summary
EndpointDataReference(s)
Skin Irritation Causes skin irritation (GHS classification)[6]
Eye Irritation Causes serious eye irritation (GHS classification)[6]
Respiratory Irritation May cause respiratory irritation (GHS classification)[6]
Skin Sensitization Data not available. Recommended for testing.
Dermal Absorption Data not available. Recommended for testing.
Repeated Dose Toxicity Data not available.
Genotoxicity Data not available.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 4-(4-Methoxyphenyl)butyric Acid

This protocol describes a plausible laboratory-scale synthesis of this compound.

Materials:

  • 4-(4-Methoxyphenyl)butyric acid

  • Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dry ice/acetone bath

  • 10% Sulfuric acid (H₂SO₄)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Suspend lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or THF in the flask and cool the suspension to 0 °C using an ice bath.

  • Dissolve 4-(4-methoxyphenyl)butyric acid in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the reaction temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% sodium hydroxide solution, and then more water.

  • Filter the resulting precipitate and wash it thoroughly with diethyl ether or THF.

  • Combine the filtrate and the washings, and wash sequentially with 10% sulfuric acid, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Protocol 2: Quality Control using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of this compound purity and its identification in a fragrance mixture.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for fragrance analysis (e.g., DB-5ms, HP-5ms, or equivalent)

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 40-450

Sample Preparation:

  • For Purity Assessment: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as ethanol or hexane.

  • For Fragrance Mixture Analysis: Dilute the fragrance oil containing the analyte in a suitable solvent to an appropriate concentration (e.g., 1-10% v/v).

Data Analysis:

  • Identify the peak corresponding to this compound by its retention time.

  • Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a library (e.g., NIST, Wiley).

  • Determine the purity by calculating the peak area percentage of the analyte relative to the total peak area in the chromatogram.

Protocol 3: Determination of Odor Detection Threshold

This protocol describes a method for determining the odor detection threshold of this compound in air using a dynamic olfactometer.

Materials:

  • Dynamic dilution olfactometer

  • A panel of at least six trained and screened assessors

  • Odor-free air supply

  • A stock solution of this compound of known concentration in a low-odor solvent (e.g., diethyl phthalate or ethanol).

Procedure:

  • Prepare a series of dilutions of the stock solution.

  • Introduce a known concentration of the vaporized this compound into the olfactometer.

  • Present a series of increasing concentrations of the odorant to the panelists, interspersed with blanks of odor-free air, using a forced-choice method (e.g., triangular or two-alternative).

  • Each panelist is asked to identify the port containing the odorant.

  • The individual threshold is the concentration at which the panelist can reliably detect the odorant above chance.

  • The group odor detection threshold is calculated as the geometric mean of the individual thresholds.

Protocol 4: In Vitro Skin Sensitization Assessment: ARE-Nrf2 Luciferase Test Method (e.g., KeratinoSens™)

This protocol is based on the OECD Test Guideline 442D and assesses the potential of a substance to induce a key event in the skin sensitization adverse outcome pathway.

Cell Line:

  • KeratinoSens™ cell line (immortalized human keratinocytes, HaCaT, stably transfected with a luciferase gene under the control of the ARE element).

Procedure:

  • Cell Culture: Culture the KeratinoSens™ cells according to standard cell culture procedures.

  • Exposure: Seed the cells into 96-well plates and allow them to attach overnight. Expose the cells to a range of concentrations of this compound (typically 8-12 concentrations) for 48 hours. Include a positive control (e.g., cinnamaldehyde) and a negative/vehicle control.

  • Cytotoxicity Measurement: After the exposure period, assess cell viability using a suitable method (e.g., MTT or resazurin reduction assay) to determine the concentrations at which the test substance is not cytotoxic.

  • Luciferase Activity Measurement: In a parallel plate, after 48 hours of exposure, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis:

    • Normalize the luciferase activity to the cell viability data.

    • Calculate the fold induction of luciferase activity compared to the vehicle control for each concentration.

    • A substance is classified as a sensitizer if it induces a statistically significant increase in luciferase activity above a certain threshold (e.g., 1.5-fold) at a concentration that is not cytotoxic (e.g., >70% cell viability).

    • Determine the EC1.5 value, which is the concentration at which a 1.5-fold induction of luciferase activity is observed.

Visualizations

experimental_workflow_gcms cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep Prepare Sample (Dilution in Solvent) injection Inject Sample prep->injection separation GC Separation (Capillary Column) injection->separation detection MS Detection (EI, Mass Scan) separation->detection identification Peak Identification (Retention Time & Mass Spectrum) detection->identification quantification Purity Assessment (Peak Area %) identification->quantification

Caption: Workflow for GC-MS analysis of this compound.

skin_sensitization_aop cluster_mie Molecular Initiating Event cluster_ke Key Events in Keratinocytes cluster_dc Dendritic Cell Activation cluster_tcell T-Cell Response cluster_ao Adverse Outcome mie Covalent Binding of Electrophilic Substance to Skin Proteins (Haptenation) ke2 Inflammatory Response & Gene Expression via ARE-Nrf2 Pathway mie->ke2 dc_activation Activation of Dendritic Cells ke2->dc_activation tcell_prolif T-Cell Proliferation dc_activation->tcell_prolif ao Allergic Contact Dermatitis tcell_prolif->ao

Caption: Adverse Outcome Pathway (AOP) for Skin Sensitization.

are_nrf2_pathway cluster_cell Keratinocyte sensitizer Sensitizer (e.g., this compound) keap1_nrf2 Keap1-Nrf2 Complex sensitizer->keap1_nrf2 Reacts with Keap1 nrf2 Nrf2 keap1_nrf2->nrf2 releases nucleus Nucleus nrf2->nucleus translocates to are ARE (Antioxidant Response Element) gene_expression Gene Expression (e.g., Luciferase Reporter) are->gene_expression activates

Caption: ARE-Nrf2 Signaling Pathway in Skin Sensitization.

References

Application Notes & Protocols: The Role of 4-(4-Methoxyphenyl)-1-butanol in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-(4-Methoxyphenyl)-1-butanol is a versatile organic compound featuring a primary alcohol and a methoxy-substituted aromatic ring. While not a conventional difunctional monomer, its unique structure allows for its application in various polymerization techniques, primarily as a functionalizing agent, a chain terminator to control molecular weight, or as an initiator for chain-growth polymerizations. The incorporation of the 4-methoxyphenyl group can impart desirable properties to the resulting polymers, such as altered thermal characteristics, hydrophobicity, and potential for liquid crystalline behavior. These application notes provide detailed protocols for the hypothetical use of this compound in polyester, polycaprolactone, and polyurethane synthesis, offering a framework for researchers to explore the creation of novel polymeric materials.

Application Note 1: this compound as a Molecular Weight Control Agent in Polyester Synthesis via Polycondensation

The primary alcohol group of this compound can participate in esterification reactions. In the synthesis of polyesters from a diol and a dicarboxylic acid, it can act as a chain-terminating agent, allowing for precise control over the polymer's molecular weight.[1][2][3][4] The resulting polyester chains will be end-capped with the 4-methoxyphenylbutyl group, which can modify the polymer's solubility and thermal properties.

Quantitative Data Summary
EntryDiol:Diacid:End-capper Molar RatioMn ( g/mol )Đ (Mw/Mn)Tg (°C)
11:1:025,0002.162
21:1:0.0215,5001.858
31:1:0.058,2001.655
41:1:0.14,5001.551

Note: The data presented in this table is hypothetical and for illustrative purposes.

Experimental Protocol: Synthesis of Poly(butylene succinate) with Controlled Molecular Weight

This protocol describes the synthesis of poly(butylene succinate) (PBS) using 1,4-butanediol and succinic acid, with this compound as the end-capping agent.

Materials:

  • Succinic acid (SA)

  • 1,4-butanediol (BDO)

  • This compound

  • Titanium(IV) butoxide (Ti(OBu)₄) - Catalyst

  • Toluene

  • Methanol

Procedure:

  • Monomer and Catalyst Charging: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, add succinic acid (0.1 mol), 1,4-butanediol (0.1 mol), and this compound (0.005 mol for Entry 3). Add toluene to facilitate water removal.

  • Catalyst Addition: Add the catalyst, Titanium(IV) butoxide (0.1 mol% with respect to the diacid).

  • Esterification (First Stage): Heat the reaction mixture to 150°C under a gentle stream of nitrogen. Water will be collected in the Dean-Stark trap. Continue this stage for approximately 4 hours or until the theoretical amount of water is collected.

  • Polycondensation (Second Stage): Gradually increase the temperature to 220°C and slowly reduce the pressure to below 1 mmHg. This stage facilitates the removal of excess 1,4-butanediol and drives the polymerization to a higher molecular weight. Continue for 4-6 hours.

  • Polymer Isolation: Cool the reaction mixture to room temperature. Dissolve the resulting polymer in a minimal amount of chloroform and precipitate it in a large volume of cold methanol.

  • Drying: Filter the precipitated polymer and dry it in a vacuum oven at 40°C until a constant weight is achieved.

Visualization of the Polycondensation Workflow

cluster_synthesis Polyester Synthesis Workflow start Start charge Charge Monomers, End-capper & Catalyst start->charge esterification Esterification (150°C, N2) charge->esterification Heat polycondensation Polycondensation (220°C, Vacuum) esterification->polycondensation Increase Temp, Apply Vacuum isolation Isolation & Precipitation polycondensation->isolation Cool drying Drying isolation->drying end_product End-capped Polyester drying->end_product cluster_reaction Ring-Opening Polymerization initiator This compound polymer Functionalized Polycaprolactone initiator->polymer Initiation monomer ε-Caprolactone monomer->polymer Propagation catalyst Sn(Oct)2 catalyst->monomer Activation cluster_polyurethane Polyurethane Synthesis Components diol Polyol (PTMEG) polyurethane End-functionalized Polyurethane diol->polyurethane diisocyanate Diisocyanate (MDI) diisocyanate->polyurethane terminator This compound terminator->polyurethane Chain Termination

References

Application Notes and Protocols for the Scalable Production of 4-(4-Methoxyphenyl)-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methoxyphenyl)-1-butanol is a versatile chemical intermediate with applications in the pharmaceutical and fragrance industries.[1] Its synthesis on a scalable level is crucial for meeting the demands of these sectors. This document provides detailed application notes and protocols for two primary synthetic routes for the production of this compound, suitable for scaling up from laboratory to pilot plant or industrial production. The protocols are based on established chemical principles and supported by data from relevant literature.

Physicochemical Properties

PropertyValueReference
CAS Number 52244-70-9
Molecular Formula C₁₁H₁₆O₂
Molecular Weight 180.24 g/mol
Appearance Light yellow liquid or solid
Boiling Point 160-161 °C at 8 mmHg
Melting Point 3-4 °C
Density 1.042 g/mL at 25 °C
Refractive Index n20/D 1.526

Synthetic Strategies

Two primary and scalable synthetic routes for the production of this compound are presented:

  • Reduction of 4-(4-Methoxyphenyl)butyric Acid: A robust two-step process involving the Friedel-Crafts acylation of anisole followed by reduction of the resulting keto acid and subsequent reduction of the carboxylic acid.

  • Grignard Reaction with γ-Butyrolactone: A direct approach utilizing a Grignard reagent prepared from a 4-methoxyphenyl halide and its reaction with γ-butyrolactone.

Route 1: Reduction of 4-(4-Methoxyphenyl)butyric Acid

This route is a reliable method that proceeds in two main stages: the synthesis of the carboxylic acid intermediate and its subsequent reduction to the desired alcohol.

Experimental Workflow: Reduction Route

G cluster_0 Stage 1: Synthesis of 4-(4-Methoxyphenyl)butyric Acid cluster_1 Stage 2: Reduction to this compound Anisole Anisole FriedelCrafts Friedel-Crafts Acylation (AlCl3, o-dichlorobenzene) Anisole->FriedelCrafts SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->FriedelCrafts KetoAcid 4-(4-Methoxyphenyl)-4-oxobutyric Acid FriedelCrafts->KetoAcid CatalyticHydrogenation Catalytic Hydrogenation (Pd/C, H2) KetoAcid->CatalyticHydrogenation CarboxylicAcid 4-(4-Methoxyphenyl)butyric Acid CatalyticHydrogenation->CarboxylicAcid CarboxylicAcid_reduction 4-(4-Methoxyphenyl)butyric Acid Reduction Reduction (e.g., LiAlH4 in THF) CarboxylicAcid_reduction->Reduction Workup Aqueous Workup Reduction->Workup Purification Fractional Distillation Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound via the reduction route.

Stage 1: Synthesis of 4-(4-Methoxyphenyl)butyric Acid

This stage involves a Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner type reduction, or more conveniently, a catalytic hydrogenation. A Japanese patent describes a high-yield synthesis of the intermediate 4-(4-methoxyphenyl)butyric acid.[2]

Protocol: Synthesis of 4-(4-Methoxyphenyl)-4-oxobutyric Acid [2]

  • Reaction Setup: To a 1 L four-necked flask, add 500 ml of orthodichlorobenzene and 147.0 g of anhydrous aluminum chloride. Cool the mixture with ice while stirring.

  • Reagent Addition: Add 52.5 g of succinic anhydride. Subsequently, add a solution of 54.1 g of anisole in 100 ml of orthodichlorobenzene dropwise over a period of time, maintaining the low temperature.

  • Reaction: After the addition is complete, allow the reaction to proceed to completion.

  • Workup: Pour the reaction mixture into dilute hydrochloric acid containing ice. The product can be extracted with a suitable solvent or obtained by filtration if it crystallizes. The use of orthodichlorobenzene as a solvent allows for the isolation of high purity 4-(4-methoxyphenyl)-4-oxobutyric acid with a para-isomer ratio of 99% by simple filtration.[2]

Protocol: Catalytic Hydrogenation to 4-(4-Methoxyphenyl)butyric Acid [2]

  • Reaction Setup: In a 1 L three-necked flask equipped with a thermometer, add 70.0 g of 4-(4-methoxyphenyl)-4-oxobutyric acid, 5 g of 10% palladium on carbon, 320 ml of toluene, and 70 ml of acetic acid.

  • Hydrogenation: Heat the mixture to 70 °C with stirring and introduce hydrogen gas at normal pressure. Continue the reaction overnight.

  • Isolation: After the reaction is complete, remove the palladium on carbon catalyst by filtration. Concentrate the filtrate under reduced pressure to obtain 4-(4-methoxyphenyl)butyric acid.

Quantitative Data: Synthesis of 4-(4-Methoxyphenyl)butyric Acid [2]

StepStarting MaterialReagentsSolventTemperatureYieldPurity
Acylation Anisole (54.1 g), Succinic Anhydride (52.5 g)AlCl₃ (147.0 g)o-dichlorobenzeneIce-cooledHigh>99% para isomer
Hydrogenation 4-(4-Methoxyphenyl)-4-oxobutyric acid (70.0 g)10% Pd/C (5 g), H₂Toluene, Acetic Acid70 °C97%Colorless crystals
Stage 2: Reduction of 4-(4-Methoxyphenyl)butyric Acid to this compound

The reduction of the carboxylic acid to the primary alcohol is a standard transformation that can be achieved with powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Protocol: Reduction with Lithium Aluminum Hydride (General Procedure)

  • Reaction Setup: In a large, dry, multi-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the suspension in an ice bath. Slowly add a solution of 4-(4-methoxyphenyl)butyric acid in anhydrous THF from the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, stir the mixture at room temperature or with gentle heating to ensure the reaction goes to completion.

  • Workup: Cool the reaction mixture in an ice bath. Cautiously and sequentially add water, followed by a 15% aqueous sodium hydroxide solution, and then more water to quench the excess LiAlH₄ and precipitate the aluminum salts.

  • Isolation: Filter the granular precipitate and wash it thoroughly with THF or another suitable solvent.

  • Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure. The crude product can then be purified by fractional distillation under vacuum.

Route 2: Grignard Reaction with γ-Butyrolactone

This route offers a more direct synthesis from a 4-methoxyphenyl halide. The key steps are the formation of the Grignard reagent and its subsequent reaction with γ-butyrolactone.

Experimental Workflow: Grignard Route

G cluster_0 Stage 1: Grignard Reagent Formation cluster_1 Stage 2: Reaction and Purification ArylHalide 4-Bromoanisole GrignardFormation Grignard Reaction (Anhydrous THF) ArylHalide->GrignardFormation Magnesium Magnesium Turnings Magnesium->GrignardFormation GrignardReagent 4-Methoxyphenylmagnesium Bromide GrignardFormation->GrignardReagent GrignardReagent_reaction 4-Methoxyphenylmagnesium Bromide GrignardAddition Nucleophilic Acyl Substitution GrignardReagent_reaction->GrignardAddition Butyrolactone γ-Butyrolactone Butyrolactone->GrignardAddition Intermediate Intermediate Salt GrignardAddition->Intermediate Workup Aqueous Acidic Workup Intermediate->Workup Purification Fractional Distillation Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound via the Grignard route.

Protocol: Grignard Synthesis (General Procedure)

  • Grignard Reagent Preparation:

    • In a large, dry, three-necked flask equipped with a mechanical stirrer, reflux condenser with a drying tube, and a dropping funnel, place magnesium turnings.

    • Add a small amount of anhydrous tetrahydrofuran (THF) to cover the magnesium.

    • Add a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of 4-bromoanisole in anhydrous THF from the dropping funnel. The reaction should start spontaneously, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be necessary.

    • Once the reaction has started, add the remaining 4-bromoanisole solution at a rate that maintains a steady reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with γ-Butyrolactone:

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly add a solution of γ-butyrolactone in anhydrous THF from the dropping funnel. An exothermic reaction will occur. Maintain the temperature below 20-30 °C.

    • After the addition is complete, stir the mixture at room temperature for several hours or overnight.

  • Workup and Purification:

    • Carefully pour the reaction mixture into a stirred mixture of ice and a saturated aqueous solution of ammonium chloride or dilute sulfuric acid.

    • Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by fractional distillation under vacuum.

Quantitative Data: Grignard Synthesis (Estimated)

StepStarting MaterialReagentsSolventTemperatureEstimated YieldPurity
Grignard Formation 4-Bromoanisole, MgIodine (catalyst)Anhydrous THFRefluxHigh conversion-
Grignard Reaction 4-Methoxyphenylmagnesium Bromide, γ-Butyrolactone-Anhydrous THF0-30 °C70-85%-
Purification Crude Product--Vacuum Distillation>98%>99%

Purification at Scale

For both synthetic routes, the final purification step is crucial for obtaining high-purity this compound. Fractional distillation under reduced pressure is the most effective method for this purpose on a large scale.

ParameterRecommended Condition
Pressure 1-10 mmHg
Boiling Point ~160 °C at 8 mmHg
Column Type Packed column (e.g., with Raschig rings or structured packing) for efficient separation
Collection Collect fractions based on boiling point and refractive index monitoring

Safety Considerations

  • Friedel-Crafts Acylation: Anhydrous aluminum chloride is corrosive and reacts violently with water. The reaction should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The reaction should be conducted in a properly designed and grounded hydrogenation reactor.

  • Grignard Reaction: Grignard reagents are highly reactive and moisture-sensitive. All glassware must be thoroughly dried, and the reaction must be performed under an inert atmosphere. The reaction is exothermic and requires careful temperature control.

  • Lithium Aluminum Hydride: LiAlH₄ is a powerful reducing agent that reacts violently with water and protic solvents, releasing flammable hydrogen gas. It should be handled with extreme care in a dry environment.

  • Solvents: Many of the solvents used (e.g., THF, diethyl ether, toluene) are flammable. Appropriate precautions against ignition sources should be taken.

Conclusion

The production of this compound can be effectively scaled up using either the reduction of 4-(4-methoxyphenyl)butyric acid or a Grignard reaction with γ-butyrolactone. The choice of route may depend on the availability and cost of starting materials, as well as the specific equipment and expertise available. The protocols and data provided in these application notes offer a comprehensive guide for researchers and drug development professionals to establish a robust and scalable manufacturing process for this important chemical intermediate.

References

Application Notes and Protocols for 4-(4-Methoxyphenyl)-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance on the proper storage, handling, and stability assessment of 4-(4-Methoxyphenyl)-1-butanol (CAS No. 52244-70-9). Adherence to these protocols is crucial for maintaining the compound's integrity and ensuring the reliability of experimental results.

Storage and Handling

Proper storage is essential to prevent the degradation of this compound. The following conditions are recommended based on information from chemical suppliers and safety data sheets.

1.1 Recommended Storage Conditions

ParameterRecommendationSource
Temperature Store in a "cool place" corresponding to 8°C to 15°C (46°F to 59°F) for long-term storage. For short-term storage, "controlled room temperature" of 20°C to 25°C (68°F to 77°F) is acceptable.[1][2]
Humidity Store in a dry place. The use of desiccants is recommended if the storage area is prone to high humidity.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially if the container will be opened multiple times.
Container Keep in a tightly sealed, light-resistant container to protect from air and light. Amber glass bottles with a secure cap are suitable.
Ventilation Store in a well-ventilated area.

1.2 Handling Precautions

  • Due to its low melting point (3-4°C), this compound may exist as a solid or a light-yellow liquid. Handle with appropriate personal protective equipment (PPE), including safety glasses and gloves.

  • Avoid contact with strong oxidizing agents, as this can lead to vigorous and potentially hazardous reactions.

  • Minimize exposure to light and air to prevent photo-oxidation and aerobic oxidation.

Stability and Degradation

Understanding the stability profile and potential degradation pathways of this compound is critical for its effective use in research and drug development.

2.1 Known Stability Information

This compound is generally stable under normal temperatures and pressures when stored correctly. However, as an aryl alcohol, it is susceptible to certain degradation pathways.

2.2 Potential Degradation Pathways

  • Oxidation: The primary alcohol group can be oxidized to the corresponding aldehyde and subsequently to a carboxylic acid. This process can be accelerated by exposure to air (oxygen), light, and certain metal catalysts.[3][4][5][6]

  • Ether Cleavage: The methoxy group (an aryl ether linkage) can be susceptible to cleavage under acidic conditions, although this typically requires harsh conditions.[7][8][9]

  • Radical Cation Formation: Studies have investigated the decay of the this compound radical cation, suggesting that radical-initiated degradation is a possibility.

A diagram illustrating the potential degradation pathways is provided below.

G Potential Degradation Pathways A This compound B Oxidation (Air, Light, Heat) A->B E Acid-Catalyzed Ether Cleavage A->E C 4-(4-Methoxyphenyl)butanal B->C D 4-(4-Methoxyphenyl)butanoic Acid C->D F Phenolic Derivatives E->F

Potential Degradation Pathways for this compound

Experimental Protocols

The following protocols are designed to assess the stability of this compound and ensure its purity for experimental use.

3.1 Protocol for Stability-Indicating HPLC Method Development

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the intact compound from any potential degradation products.[10][11][12][13]

Objective: To develop and validate an HPLC method capable of quantifying this compound in the presence of its degradation products.

Materials:

  • This compound reference standard

  • HPLC grade acetonitrile, methanol, and water

  • Analytical grade formic acid or phosphoric acid

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Methodology:

  • Forced Degradation Studies (Stress Testing):

    • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to dry heat at 70°C for 48 hours.

    • Photostability: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

  • Chromatographic Conditions Development:

    • Start with a mobile phase of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid.

    • Use a flow rate of 1.0 mL/min and a column temperature of 30°C.

    • Monitor the elution at a wavelength determined by the UV spectrum of this compound (a PDA detector is recommended for initial development).

    • Analyze the stressed samples to ensure separation of the main peak from any degradation product peaks. Adjust the mobile phase composition (gradient or isocratic), pH, and column type as needed to achieve adequate resolution (Rs > 1.5).

  • Method Validation:

    • Validate the final method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

A workflow for this protocol is shown below.

G Stability-Indicating HPLC Method Development Workflow cluster_0 Stress Testing A Acid Hydrolysis F HPLC Analysis of Stressed Samples A->F B Base Hydrolysis B->F C Oxidation (H2O2) C->F D Thermal Stress D->F E Photolytic Stress E->F G Method Optimization (Mobile Phase, Column, etc.) F->G H Method Validation (ICH Guidelines) G->H

Workflow for HPLC Method Development

3.2 Protocol for Long-Term Stability Study

Objective: To evaluate the stability of this compound under recommended long-term storage conditions.

Methodology:

  • Store multiple aliquots of a well-characterized batch of this compound in tightly sealed, light-resistant containers at the recommended long-term storage condition (8°C to 15°C).

  • Establish a testing schedule (e.g., initial, 3, 6, 9, 12, 18, 24, and 36 months).

  • At each time point, analyze one aliquot for appearance, purity (using the validated stability-indicating HPLC method), and water content (if applicable).

  • Compare the results to the initial analysis to determine if any significant changes have occurred. A significant change is often defined as a >5% decrease in purity.

3.3 Protocol for Re-evaluation of Purity

For material that has been stored for an extended period, it is recommended to re-evaluate its purity before use in critical applications.

Methodology:

  • Visually inspect the material for any changes in color or physical state.

  • Analyze the material using the validated stability-indicating HPLC method.

  • Compare the purity result to the certificate of analysis that was provided with the compound. If the purity has decreased significantly or if new impurity peaks are observed, the material may not be suitable for use.

References

Catalytic Methods for the Synthesis of 4-(4-Methoxyphenyl)-1-butanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the catalytic synthesis of 4-(4-methoxyphenyl)-1-butanol, a valuable intermediate in the pharmaceutical and fine chemical industries. The primary method detailed is a two-step synthesis commencing with the catalytic hydrogenation of 4-(4-methoxyphenyl)-4-oxobutanoic acid to yield 4-(4-methoxyphenyl)butanoic acid, followed by the catalytic reduction of the carboxylic acid to the target alcohol. An overview of traditional, non-catalytic reduction methods is also presented for comparison. All quantitative data is summarized in structured tables, and experimental workflows are visualized using Graphviz diagrams.

Introduction

This compound is a key building block in the synthesis of various organic molecules, including active pharmaceutical ingredients. Its synthesis requires efficient and selective methodologies. Catalytic methods are highly desirable due to their potential for high yield, selectivity, and improved environmental footprint compared to stoichiometric reagents. This document outlines a reliable two-step catalytic route and compares it with classical reduction methods.

Two-Step Synthesis of this compound

The primary synthetic strategy involves two sequential catalytic hydrogenation steps, starting from the readily available 4-(4-methoxyphenyl)-4-oxobutanoic acid.

Two_Step_Synthesis 4-(4-Methoxyphenyl)-4-oxobutanoic_acid 4-(4-Methoxyphenyl)-4-oxobutanoic Acid 4-(4-Methoxyphenyl)butanoic_acid 4-(4-Methoxyphenyl)butanoic Acid 4-(4-Methoxyphenyl)-4-oxobutanoic_acid->4-(4-Methoxyphenyl)butanoic_acid Step 1: Catalytic Hydrogenation (Pd/C, H2) This compound This compound 4-(4-Methoxyphenyl)butanoic_acid->this compound Step 2: Catalytic Reduction (e.g., Ru-based catalyst, H2)

Caption: Two-step catalytic synthesis of this compound.

Step 1: Catalytic Hydrogenation of 4-(4-Methoxyphenyl)-4-oxobutanoic Acid

This initial step focuses on the selective reduction of the ketone functionality of 4-(4-methoxyphenyl)-4-oxobutanoic acid to yield 4-(4-methoxyphenyl)butanoic acid. Palladium on carbon (Pd/C) is an effective and widely used catalyst for this transformation.

Experimental Protocol

Materials:

  • 4-(4-Methoxyphenyl)-4-oxobutanoic acid

  • 10% Palladium on carbon (10% Pd/C)

  • Toluene

  • Acetic acid

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Büchner funnel with filter paper or a Celite pad)

  • Rotary evaporator

  • Reaction flask (e.g., three-necked round-bottom flask)

  • Stirring apparatus (magnetic or mechanical)

  • Heating mantle

  • Hydrogen balloon or hydrogenation apparatus

Procedure: [1]

  • To a 1 L three-necked flask equipped with a thermometer and a stirrer, add 70.0 g of 4-(4-methoxyphenyl)-4-oxobutanoic acid.

  • Add 5 g of 10% palladium on carbon, 320 ml of toluene, and 70 ml of acetic acid to the flask.

  • Heat the mixture to 70 °C with stirring.

  • Introduce hydrogen gas at atmospheric pressure (e.g., from a hydrogen balloon) and maintain the reaction overnight.

  • After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Remove the catalyst by filtration through a pad of Celite.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude 4-(4-methoxyphenyl)butanoic acid can be purified by recrystallization if necessary.

Quantitative Data Summary
ParameterValueReference
Starting Material4-(4-Methoxyphenyl)-4-oxobutanoic acid[1]
Catalyst10% Pd/C[1]
SolventToluene/Acetic Acid[1]
Temperature70 °C[1]
PressureAtmospheric[1]
Reaction TimeOvernight[1]
Yield90% (example)[1]

Step 2: Reduction of 4-(4-Methoxyphenyl)butanoic Acid to this compound

The second step involves the reduction of the carboxylic acid group to a primary alcohol. This can be achieved through catalytic hydrogenation or by using classical reducing agents.

Method A: Catalytic Hydrogenation with Ruthenium Catalyst

Ruthenium-based catalysts have shown high efficacy in the direct hydrogenation of carboxylic acids to alcohols. A general protocol using a Ru(acac)₃/triphos system is presented here as a representative catalytic method.

Catalytic_Reduction_Workflow Start Start: 4-(4-Methoxyphenyl)butanoic Acid Reaction_Setup Reaction Setup: - Add substrate, catalyst, ligand, and solvent to autoclave Start->Reaction_Setup Hydrogenation Hydrogenation: - Pressurize with H2 - Heat and stir Reaction_Setup->Hydrogenation Workup Work-up: - Cool and depressurize - Filter catalyst - Concentrate filtrate Hydrogenation->Workup Purification Purification: - Column chromatography Workup->Purification Product Product: this compound Purification->Product

Caption: General workflow for catalytic reduction of the carboxylic acid.

Experimental Protocol (General Procedure):

Materials:

  • 4-(4-Methoxyphenyl)butanoic acid

  • Tris(acetylacetonato)ruthenium(III) (Ru(acac)₃)

  • 1,1,1-Tris(diphenylphosphinomethyl)ethane (triphos)

  • Lewis acid co-catalyst (e.g., Hf(OTf)₄)

  • Solvent (e.g., 2-methyl-tetrahydrofuran)

  • Hydrogen gas (H₂)

  • High-pressure autoclave

  • Stirring apparatus

  • Heating apparatus

  • Filtration apparatus

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, charge a high-pressure autoclave equipped with a magnetic stir bar with 4-(4-methoxyphenyl)butanoic acid (1.0 mmol), Ru(acac)₃ (0.01 mmol), triphos (0.012 mmol), and a Lewis acid co-catalyst (e.g., Hf(OTf)₄, 0.05 mmol).

  • Add 5 mL of dry 2-methyl-tetrahydrofuran.

  • Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen line.

  • Pressurize the autoclave with H₂ to the desired pressure (e.g., 50 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 160 °C) and stir for the required reaction time (e.g., 24 hours).

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen.

  • Open the autoclave and filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Quantitative Data Summary (Representative)
ParameterValue
Catalyst SystemRu(acac)₃ / triphos / Lewis Acid
Substrate:Catalyst Ratio100:1
Solvent2-Methyl-THF
Temperature160 °C
Pressure50 bar H₂
Reaction Time24 h
YieldHigh (expected)
Method B: Reduction with Lithium Aluminum Hydride (LiAlH₄)

A classic and highly effective, though non-catalytic, method for the reduction of carboxylic acids.

Experimental Protocol:

Materials:

  • 4-(4-Methoxyphenyl)butanoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • 15% aqueous sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction flask (e.g., three-necked round-bottom flask)

  • Dropping funnel

  • Stirring apparatus

  • Ice bath

  • Heating mantle

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up an oven-dried three-necked flask with a stirrer, dropping funnel, and a nitrogen inlet.

  • Under a nitrogen atmosphere, suspend LiAlH₄ (1.5 equivalents) in anhydrous THF.

  • Cool the suspension in an ice bath.

  • Dissolve 4-(4-methoxyphenyl)butanoic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour, then heat to reflux for 4 hours.

  • Cool the reaction mixture in an ice bath.

  • Carefully quench the reaction by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and then water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture at room temperature for 30 minutes until a white precipitate forms.

  • Filter the precipitate and wash it thoroughly with diethyl ether.

  • Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.

Method C: Reduction with Borane-Tetrahydrofuran Complex (BH₃·THF)

Another common method for reducing carboxylic acids that is often milder than LiAlH₄.

Experimental Protocol:

Materials:

  • 4-(4-Methoxyphenyl)butanoic acid

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 6 M aqueous sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction flask

  • Dropping funnel

  • Stirring apparatus

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry, nitrogen-flushed flask, dissolve 4-(4-methoxyphenyl)butanoic acid (1.0 equivalent) in anhydrous THF.

  • Cool the solution in an ice bath.

  • Slowly add the BH₃·THF solution (2.0 equivalents) dropwise.

  • After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2 hours.

  • Cool the reaction to 0 °C and cautiously quench by the slow addition of methanol.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in 6 M NaOH and heat to reflux for 4 hours to hydrolyze any borate esters.

  • Cool the mixture and extract with diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give this compound.

Conclusion

The synthesis of this compound can be efficiently achieved through a two-step catalytic process involving the hydrogenation of 4-(4-methoxyphenyl)-4-oxobutanoic acid followed by the reduction of the resulting carboxylic acid. While traditional reducing agents like LiAlH₄ and BH₃·THF offer reliable routes, the development of catalytic methods, particularly for the reduction of the carboxylic acid functionality, presents a more atom-economical and sustainable approach. The protocols provided herein offer detailed guidance for researchers in the synthesis of this important chemical intermediate.

References

Troubleshooting & Optimization

How to improve the yield of 4-(4-Methoxyphenyl)-1-butanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and purity of 4-(4-Methoxyphenyl)-1-butanol synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield in the Reduction of 4-(4-methoxyphenyl)butanoic Acid or its Esters

Q1: My yield is consistently low when reducing 4-(4-methoxyphenyl)butanoic acid or its methyl/ethyl ester. What are the common causes and how can I improve the outcome?

A1: Low yields in this reduction are typically due to incomplete reaction, side reactions, or suboptimal choice of reducing agent.

Common Causes & Solutions:

  • Choice of Reducing Agent: The choice of reducing agent is critical. Borane-based reagents are generally effective but have different requirements.

    • Sodium Borohydride (NaBH₄): This reagent alone is generally too weak to reduce carboxylic acids and esters efficiently. It requires an additive or conversion to a more reactive species. A patented process for a similar compound suggests using NaBH₄ in the presence of an acid like concentrated H₂SO₄ in a solvent like 1,2-dimethoxyethane at elevated temperatures (40-50 °C).[1]

    • Lithium Aluminum Hydride (LiAlH₄): This is a very powerful and effective reagent for reducing both esters and carboxylic acids to primary alcohols. However, it is highly reactive with protic solvents (like water and alcohols) and requires strictly anhydrous conditions and an ether-based solvent (e.g., diethyl ether, THF).

    • Borane (BH₃): Borane complexes (e.g., BH₃•THF) are highly effective and selective for reducing carboxylic acids in the presence of other functional groups.

  • Reaction Conditions:

    • Temperature: Ensure the reaction temperature is appropriate for the chosen reagent. For instance, NaBH₄/H₂SO₄ reductions may require heating to 40-60 °C to proceed to completion.[1] LiAlH₄ reactions are often started at 0 °C and then allowed to warm to room temperature.

    • Reaction Time: Incomplete conversion can result from insufficient reaction time. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed before quenching the reaction.

  • Work-up Procedure: Improper work-up can lead to product loss.

    • Quenching: For powerful hydrides like LiAlH₄, a careful, sequential quenching procedure (e.g., Fieser work-up with water followed by NaOH solution) is crucial to produce a granular precipitate that is easily filtered, minimizing product loss in the solid waste.

    • pH Adjustment: When reducing a carboxylic acid, the final product is an alkoxide salt. The work-up must include an acidic wash (e.g., dilute HCl) to protonate the alkoxide and allow for extraction into an organic solvent.[1]

Summary of Reduction Conditions & Reported Yields

Starting MaterialReducing Agent SystemSolventTemperatureReported YieldReference
Methyl-4-phenyl butanoate*Sodium Borohydride / H₂SO₄1,2-dimethoxyethane0-5 °C then 40-50 °C49%[1]
4-(4-methoxyphenyl)butanoic acidBH₃•THFTHF0 °C to RTTypically HighGeneral Method
Methyl 4-(4-methoxyphenyl)butanoateLiAlH₄Anhydrous Diethyl Ether0 °C to RTTypically HighGeneral Method

*Note: Yield reported for the non-methoxylated analogue, 4-phenyl-1-butanol.

G start Low Yield Observed check_reagent Is the reducing agent strong enough? start->check_reagent reagent_no No check_reagent->reagent_no e.g., NaBH₄ alone reagent_yes Yes check_reagent->reagent_yes e.g., LiAlH₄ check_conditions Are reaction conditions (temp, time) optimal? conditions_no No check_conditions->conditions_no conditions_yes Yes check_conditions->conditions_yes check_workup Is the work-up procedure correct? workup_no No check_workup->workup_no solution_reagent Use stronger agent (e.g., LiAlH₄ or BH₃•THF) reagent_no->solution_reagent reagent_yes->check_conditions solution_conditions Monitor by TLC; Adjust temp/time conditions_no->solution_conditions conditions_yes->check_workup solution_workup Review quenching and extraction steps workup_no->solution_workup end_node Yield Improved solution_reagent->end_node solution_conditions->end_node solution_workup->end_node

Issue 2: Formation of Side Products in Grignard Synthesis

Q2: I am attempting a Grignard synthesis to produce this compound and observing significant impurities. What are the likely side reactions and how can I avoid them?

A2: Grignard reagents are potent nucleophiles but also strong bases, leading to several potential side reactions. The choice of electrophile is critical.

Common Side Reactions & Prevention:

  • Reaction with Esters: Using a Grignard reagent (e.g., ethylmagnesium bromide) with a 4-methoxyphenyl-containing ester is problematic. Grignard reagents add to esters twice, producing a tertiary alcohol, not the desired primary alcohol.[2][3]

    • Solution: Avoid using esters as your electrophile. A more suitable approach is the reaction of a Grignard reagent with an epoxide.

  • Protonation of Grignard Reagent: Grignard reagents are highly basic and will be quenched by any acidic protons in the reaction mixture.

    • Causes: Traces of water in glassware, solvents, or starting materials. The presence of functional groups like alcohols (-OH), carboxylic acids (-COOH), or amines (-NH) on the electrophile will also destroy the Grignard reagent.[3]

    • Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents (e.g., dry diethyl ether or THF). Ensure your starting materials are free of water and acidic functional groups.

  • Wurtz Coupling: The Grignard reagent can couple with the unreacted alkyl/aryl halide from which it was formed. This results in a symmetrical dimer (e.g., 4,4'-dimethoxybiphenyl if starting from 4-bromoanisole).

    • Solution: Add the alkyl/aryl halide slowly to the magnesium turnings during the Grignard reagent formation. This keeps the halide concentration low and favors reaction with magnesium over coupling.

Recommended Grignard Pathway:

A reliable method is the reaction of 4-methoxyphenylmagnesium bromide with trimethylene oxide (an epoxide). The Grignard reagent attacks one of the carbons of the epoxide, opening the ring and, after acidic workup, yielding the desired product.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Work-up Bromoanisole 4-Bromoanisole Grignard 4-Methoxyphenyl- magnesium bromide Bromoanisole->Grignard Mg Mg turnings Mg->Grignard Alkoxide Intermediate Alkoxide Grignard->Alkoxide in dry ether/THF Epoxide Trimethylene Oxide Epoxide->Alkoxide Product 4-(4-Methoxyphenyl)- 1-butanol Alkoxide->Product Acid H₃O⁺ (Acidic Work-up) Acid->Product

Frequently Asked Questions (FAQs)

Q3: Is a Suzuki cross-coupling reaction a viable method for this synthesis?

A3: Yes, a Suzuki-Miyaura cross-coupling reaction is a modern and highly effective method for forming the key aryl-alkyl C-C bond.[4][5][6] The general strategy involves coupling an aryl halide with an organoboron compound.

Proposed Suzuki Pathway:

  • Couple 4-bromoanisole with a boronic ester containing a protected alcohol, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-ol.

  • The reaction requires a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand) and a base (e.g., K₂CO₃, Cs₂CO₃).[7]

  • The result is a protected version of the final product, which can be deprotected in a subsequent step to yield this compound. This method offers high functional group tolerance and often results in high yields.[5]

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (with 4-Bromoanisole) Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-X Intermediate OxAdd->PdII_Aryl Transmetal Transmetalation (with Organoborane + Base) PdII_Aryl->Transmetal PdII_Diorgano Di-organo-Pd(II) Intermediate Transmetal->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Regenerates Catalyst Product C-C Coupled Product RedElim->Product

Q4: My synthesis route produces an unsaturated intermediate, 4-(4-methoxyphenyl)but-3-en-1-ol. What is the best way to reduce the double bond without affecting the aromatic ring?

A4: Catalytic hydrogenation is the ideal method for selectively reducing the alkene C=C double bond while leaving the aromatic ring intact.

  • Catalyst: Palladium on carbon (Pd/C) is the classic and most effective catalyst for this transformation. Platinum-based catalysts (e.g., Pt/C, PtO₂) can also be used, but may require milder conditions to avoid over-reduction of the aromatic ring.[8]

  • Hydrogen Source: The reaction is typically run under an atmosphere of hydrogen gas (H₂).

  • Solvent: A protic solvent like ethanol or methanol is commonly used.

  • Conditions: The reaction is usually performed at room temperature and pressures ranging from atmospheric to ~50 psi.

Q5: What is the most effective method for purifying the final product?

A5: this compound is a low-melting solid or high-boiling liquid (b.p. 160-161 °C at 8 mmHg).[9] Both vacuum distillation and column chromatography are effective purification methods.

  • Vacuum Distillation: This is the preferred method for larger quantities (>5 g) as it is more efficient and avoids the use of large volumes of solvent. The relatively high boiling point requires a good vacuum pump to prevent thermal decomposition.

  • Silica Gel Chromatography: This is ideal for smaller scales or for removing impurities with very similar boiling points. A solvent system of intermediate polarity, such as a mixture of ethyl acetate and hexanes, is typically effective for elution.

Experimental Protocols

Protocol 1: Reduction of Methyl 4-(4-methoxyphenyl)butanoate via LiAlH₄
  • Setup: Under an inert atmosphere (N₂ or Argon), add a stirred suspension of lithium aluminum hydride (1.2 eq.) in anhydrous diethyl ether to a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and a reflux condenser. Cool the flask to 0 °C in an ice bath.

  • Addition: Dissolve methyl 4-(4-methoxyphenyl)butanoate (1.0 eq.) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.

  • Quenching: Cool the reaction back to 0 °C. Cautiously and slowly, add water (X mL, where X is the grams of LiAlH₄ used), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL).

  • Work-up: Stir the resulting white suspension vigorously for 30 minutes, then filter it through a pad of Celite, washing the filter cake thoroughly with diethyl ether.

  • Purification: Combine the organic filtrates, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude residue by vacuum distillation or silica gel chromatography to obtain this compound.

Protocol 2: Synthesis via Grignard Reaction with an Epoxide
  • Grignard Formation: In a flame-dried flask under an inert atmosphere, combine magnesium turnings (1.1 eq.) and a small crystal of iodine in anhydrous THF. Add ~10% of a solution of 4-bromoanisole (1.0 eq.) in anhydrous THF. Once the reaction initiates (indicated by heat and color change), add the remaining 4-bromoanisole solution dropwise to maintain a gentle reflux. After addition, stir for 1 hour at room temperature.

  • Reaction: Cool the freshly prepared Grignard reagent to 0 °C. Add trimethylene oxide (1.05 eq.) dropwise, ensuring the temperature does not exceed 10 °C. After addition, allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or silica gel chromatography.

References

Identifying side products in 4-(4-Methoxyphenyl)-1-butanol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(4-methoxyphenyl)-1-butanol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound, and what are the potential side products for each?

A1: Two common synthetic routes to this compound are the reduction of 4-(4-methoxyphenyl)butanoic acid and the Grignard reaction. Each method has its own set of potential side products.

  • Reduction of 4-(4-Methoxyphenyl)butanoic Acid: This is typically achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄). While generally a high-yielding reaction, incomplete reduction can be an issue.

  • Grignard Reaction: A Grignard reagent, such as 4-methoxyphenylmagnesium bromide, can be reacted with an appropriate electrophile like γ-butyrolactone. Side reactions in Grignard syntheses often stem from the presence of moisture or other protic sources, which can quench the Grignard reagent.

Q2: I am seeing an unexpected peak in my NMR that suggests the presence of an aldehyde after my oxidation of this compound. What could be the cause?

A2: The oxidation of a primary alcohol like this compound to a carboxylic acid proceeds through an aldehyde intermediate, 4-(4-methoxyphenyl)butanal. If you are observing the aldehyde, it is likely due to incomplete oxidation. This can be caused by insufficient oxidizing agent, a reaction time that is too short, or a reaction temperature that is too low. To drive the reaction to the carboxylic acid, you may need to use a stronger oxidizing agent, increase the reaction time, or use a higher temperature. Conversely, if the aldehyde is the desired product, using a milder oxidizing agent and carefully controlling the reaction conditions is crucial to prevent over-oxidation.

Q3: During an attempt to form an ether from this compound via Williamson ether synthesis, I isolated a significant amount of an alkene. What is the likely identity of this side product and how can I avoid its formation?

A3: The alkene side product is likely 4-(4-methoxyphenyl)-1-butene, formed via an E2 elimination pathway. This competes with the desired Sₙ2 substitution reaction. Elimination is favored by sterically hindered alkyl halides and strong, bulky bases. To minimize the formation of the alkene, use a primary, unhindered alkyl halide and a strong, non-bulky base. Running the reaction at a lower temperature can also favor the substitution reaction.

Q4: My Fischer esterification of this compound with acetic acid is giving a low yield. How can I improve it?

A4: The Fischer esterification is a reversible reaction. To improve the yield of the ester, 4-(4-methoxyphenyl)butyl acetate, you can apply Le Chatelier's principle. This can be done in two primary ways:

  • Use an excess of one reactant: Using a large excess of the alcohol or the carboxylic acid will shift the equilibrium towards the products.

  • Remove water as it is formed: This can be achieved by azeotropic distillation using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture.

Troubleshooting Guides

Synthesis of this compound

Problem: Low yield in the reduction of 4-(4-methoxyphenyl)butanoic acid.

Possible Cause Troubleshooting Step
Incomplete reactionEnsure the lithium aluminum hydride (LiAlH₄) is fresh and has been handled under anhydrous conditions. Increase the reaction time or use a slight excess of the reducing agent.
Quenching of the reducing agentEnsure all glassware is thoroughly dried and all solvents are anhydrous.
Difficult workupThe formation of aluminum salts during the workup can sometimes trap the product. Follow a standard Fieser workup procedure to ensure complete recovery.

Problem: Formation of benzene as a major byproduct in the Grignard synthesis.

Possible Cause Troubleshooting Step
Presence of protic sources (e.g., water)Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Reaction with unreacted starting materialEnsure the Grignard reagent is fully formed before adding the electrophile.
Reactions of this compound

Problem: Over-oxidation to 4-(4-methoxyphenyl)butanoic acid when the aldehyde is the desired product.

Possible Cause Troubleshooting Step
Oxidizing agent is too strongUse a milder oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation.
Reaction conditions are too harshPerform the reaction at a lower temperature and monitor the progress carefully by TLC to stop the reaction once the starting material is consumed.

Problem: Formation of both ortho and para isomers in a Friedel-Crafts acylation to synthesize a precursor.

Possible Cause Troubleshooting Step
The methoxy group is an ortho, para-directorThe formation of both isomers is expected. The para product is usually the major product due to less steric hindrance. Separation can be achieved by column chromatography.
Reaction temperatureRunning the reaction at a lower temperature may slightly improve the selectivity for the para isomer.

Experimental Protocols

Synthesis of 4-(4-Methoxyphenyl)butanoic Acid via Friedel-Crafts Acylation

This protocol describes the synthesis of a precursor to this compound.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anisole (1.0 eq) and a suitable solvent like nitrobenzene or carbon disulfide.

  • Addition of Catalyst: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃, 2.2 eq).

  • Addition of Acylating Agent: Add succinic anhydride (1.1 eq) portion-wise to the stirred mixture.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture at a suitable temperature (e.g., 60-70 °C) for several hours until the reaction is complete (monitor by TLC).

  • Work-up: Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid. The product will precipitate and can be collected by filtration.

  • Clemmensen Reduction: The resulting keto-acid is then reduced, for example, using a Clemmensen reduction (amalgamated zinc and HCl) to yield 4-(4-methoxyphenyl)butanoic acid.

Fischer Esterification of this compound with Acetic Acid
  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), glacial acetic acid (5.0 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 5% aqueous sodium bicarbonate solution (to neutralize the excess acid), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: The product can be further purified by distillation or column chromatography.

Visualizations

Synthesis_Pathways cluster_reduction Reduction Pathway cluster_grignard Grignard Pathway Carboxylic_Acid 4-(4-Methoxyphenyl)butanoic Acid Alcohol This compound Carboxylic_Acid->Alcohol LiAlH4 Grignard_Reagent 4-Methoxyphenyl- magnesium Bromide Intermediate Intermediate Grignard_Reagent->Intermediate Electrophile γ-Butyrolactone Electrophile->Intermediate Alcohol_Grignard This compound Intermediate->Alcohol_Grignard H3O+ workup

Caption: Synthetic pathways to this compound.

Side_Reactions cluster_oxidation Oxidation cluster_etherification Williamson Ether Synthesis Main_Compound This compound Aldehyde 4-(4-Methoxyphenyl)butanal Main_Compound->Aldehyde Mild Oxidant (e.g., PCC) Ether 4-(4-Methoxyphenyl)butyl Alkyl Ether Main_Compound->Ether Alkyl Halide, Base (SN2) Alkene 4-(4-Methoxyphenyl)-1-butene Main_Compound->Alkene Base (E2) Carboxylic_Acid_Side 4-(4-Methoxyphenyl)butanoic Acid Aldehyde->Carboxylic_Acid_Side Strong Oxidant

Technical Support Center: 4-(4-Methoxyphenyl)-1-butanol Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the purification of 4-(4-Methoxyphenyl)-1-butanol.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, categorized by the purification method.

1. Distillation

Q1: My final product is impure after distillation, what are the possible causes and solutions?

A1: Impurities after distillation can arise from several factors. One common issue is the presence of impurities with boiling points close to that of this compound. Another possibility is thermal decomposition of the product during distillation.

Possible Cause Troubleshooting Steps
Co-distilling Impurities - Fractional Distillation: Employ a fractional distillation column with a higher number of theoretical plates to improve separation. - Vacuum Adjustment: Fine-tune the vacuum pressure. A lower pressure will decrease the boiling point and may enhance the boiling point difference between your product and the impurity.
Thermal Decomposition - Lower Distillation Temperature: Use a high-vacuum pump to significantly lower the boiling point and reduce thermal stress on the compound. - Inert Atmosphere: Perform the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Contaminated Glassware - Thorough Cleaning: Ensure all distillation glassware is meticulously cleaned and dried to remove any residual contaminants.

Q2: I am experiencing a low recovery of my product after distillation. What should I check?

A2: Low recovery can be due to product loss during the process or incomplete distillation.

Possible Cause Troubleshooting Steps
Product Holdup in Apparatus - Minimize Surface Area: Use the smallest appropriate flask and column size for the amount of material being distilled. - Proper Insulation: Insulate the distillation head and column to ensure efficient distillation and prevent condensation in the upper parts of the apparatus.
Incomplete Distillation - Monitor Temperature: Ensure the distillation is continued until the temperature at the collection head drops, indicating that the desired fraction has been fully collected.
Leaks in the System - Check all Joints: Carefully inspect all ground glass joints and connections for any leaks that could compromise the vacuum.

2. Column Chromatography

Q1: My compound is not separating well on the silica gel column. How can I improve the separation?

A1: Poor separation in column chromatography is often related to the choice of the solvent system or column packing.

Possible Cause Troubleshooting Steps
Inappropriate Solvent System - TLC Optimization: First, optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.25-0.35 for the desired compound. A common starting point for compounds like this compound is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether).[1][2][3] - Gradient Elution: If a single solvent system does not provide adequate separation, consider using a gradient elution, gradually increasing the polarity of the mobile phase.
Poorly Packed Column - Proper Packing Technique: Ensure the column is packed uniformly without any air bubbles or channels. A poorly packed column will lead to band broadening and poor separation.
Column Overloading - Reduce Sample Load: Do not overload the column with too much crude product. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.

Q2: My product is eluting with streaks or "tailing" on the column. What can I do?

A2: Tailing is a common issue in chromatography and can be caused by several factors.

Possible Cause Troubleshooting Steps
Compound Interaction with Silica - Add a Modifier: For polar compounds like alcohols, tailing can occur due to strong interactions with the acidic silica gel. Adding a small amount of a polar solvent like methanol (e.g., 1%) or a few drops of triethylamine to the eluent can help to reduce tailing.
Incomplete Dissolution of Sample - Ensure Complete Dissolution: Make sure the crude sample is fully dissolved in a minimum amount of the initial mobile phase before loading it onto the column.
Sample Loaded in Too Strong a Solvent - Use a Weak Solvent for Loading: Dissolve the sample in the least polar solvent possible that allows for complete dissolution before loading it onto the column.

3. Recrystallization

Q1: My compound is not crystallizing from the chosen solvent. What should I do?

A1: Failure to crystallize can be due to several reasons, including the choice of solvent or the concentration of the solution.

Possible Cause Troubleshooting Steps
Solvent Choice - Solvent Screening: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] Experiment with different solvents or solvent mixtures. For a moderately polar compound like this compound, consider solvent systems like hexane/ethyl acetate, toluene, or isopropanol.
Solution is Too Dilute - Evaporate Solvent: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration of the compound and induce crystallization upon cooling.
Supersaturation - Induce Crystallization: If the solution is supersaturated, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.

Q2: An oil has formed instead of crystals during recrystallization. How can I fix this?

A2: "Oiling out" occurs when the compound comes out of solution above its melting point.

Possible Cause Troubleshooting Steps
Solution Cooled Too Quickly - Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oil formation.
Inappropriate Solvent - Change Solvent System: The boiling point of the solvent may be too high. Try a lower-boiling solvent or a solvent mixture. You can also try adding a small amount of a solvent in which the compound is less soluble to the oil with heating until it dissolves, then cool slowly.

Frequently Asked Questions (FAQs)

Q3: What are the most common impurities I might encounter when synthesizing this compound?

A3: The impurities will largely depend on the synthetic route used. Here are some common possibilities:

  • From Grignard Reaction (e.g., 4-methoxyphenylmagnesium bromide + γ-butyrolactone):

    • Biphenyl-type impurities: Formed from the coupling of the Grignard reagent.[4]

    • Unreacted starting materials: Residual 4-bromoanisole or γ-butyrolactone.

    • Diol impurity: From the reaction of the Grignard reagent with the ester intermediate.[5]

  • From Reduction of 4-(4-methoxyphenyl)butyric acid or its ester:

    • Unreacted starting material: Residual carboxylic acid or ester.

    • Aldehyde intermediate: Incomplete reduction can leave some 4-(4-methoxyphenyl)butanal.[6][7]

  • From Friedel-Crafts Acylation of Anisole followed by Reduction:

    • Isomeric products: Acylation of anisole can produce ortho- and para-substituted products. While the para-product is major, some ortho-isomer may be present.[3][8]

    • Polysubstituted byproducts: Although less common than in Friedel-Crafts alkylation, some di-acylated products might form.[8]

    • Unreacted starting materials: Anisole and the acylating agent.

Q4: What is the expected purity of this compound after a single purification step?

A4: The expected purity depends on the initial purity of the crude product and the effectiveness of the chosen purification method.

Purification Method Expected Purity
Vacuum Distillation >95%
Column Chromatography >98%
Recrystallization >99% (if starting material is relatively pure)

Q5: How can I assess the purity of my final product?

A5: Several analytical techniques can be used to determine the purity of this compound. High-Performance Liquid Chromatography (HPLC) is a highly effective method. A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like phosphoric or formic acid) can provide excellent separation and quantification of impurities.[8] Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are also powerful tools for identifying and quantifying impurities.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

  • Setup: Assemble a standard vacuum distillation apparatus with a short path distillation head. Ensure all glassware is dry and joints are properly greased.

  • Sample Preparation: Place the crude this compound into the distillation flask. Add a magnetic stir bar or boiling chips.

  • Distillation:

    • Begin stirring and slowly apply vacuum. A typical pressure for this compound is around 8 mmHg.

    • Gently heat the distillation flask using a heating mantle.

    • Collect the fraction that distills at approximately 160-161 °C at 8 mmHg.

  • Analysis: Analyze the collected fractions for purity using HPLC, GC-MS, or NMR.

Protocol 2: Purification by Column Chromatography

  • Solvent System Selection: Using TLC, determine an optimal solvent system. A good starting point is a mixture of hexane and ethyl acetate. For example, a 7:3 or 8:2 hexane:ethyl acetate mixture.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar solvent mixture.

    • Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully apply the sample solution to the top of the silica gel bed.

  • Elution:

    • Begin eluting with the chosen solvent system, collecting fractions.

    • Monitor the elution of the compound using TLC.

    • If necessary, gradually increase the polarity of the eluent to elute the product.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Starting_Materials Starting Materials Crude_Product Crude this compound Starting_Materials->Crude_Product Reaction Distillation Vacuum Distillation Crude_Product->Distillation Initial Cleanup Chromatography Column Chromatography Distillation->Chromatography Further Purification Recrystallization Recrystallization Chromatography->Recrystallization Final Polishing Pure_Product Pure Product Recrystallization->Pure_Product >99% Purity

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_distillation Distillation Troubleshooting cluster_chromatography Chromatography Troubleshooting cluster_recrystallization Recrystallization Troubleshooting Impure_Product Impure Product After Purification Identify_Method Identify Purification Method Impure_Product->Identify_Method Distillation_Issues Distillation Identify_Method->Distillation_Issues Chromatography_Issues Column Chromatography Identify_Method->Chromatography_Issues Recrystallization_Issues Recrystallization Identify_Method->Recrystallization_Issues Co_distilling Co-distilling Impurities? Distillation_Issues->Co_distilling Decomposition Thermal Decomposition? Distillation_Issues->Decomposition Solvent_System Incorrect Solvent System? Chromatography_Issues->Solvent_System Tailing Tailing Observed? Chromatography_Issues->Tailing No_Crystals No Crystals Forming? Recrystallization_Issues->No_Crystals Oiling_Out Oiling Out? Recrystallization_Issues->Oiling_Out Check_BP Use Fractional Column / Adjust Vacuum Co_distilling->Check_BP Lower_Temp Lower Distillation Temp Decomposition->Lower_Temp Optimize_TLC Optimize with TLC Solvent_System->Optimize_TLC Add_Modifier Add Polar Modifier to Eluent Tailing->Add_Modifier Change_Solvent Screen Different Solvents No_Crystals->Change_Solvent Slow_Cooling Cool Solution Slowly Oiling_Out->Slow_Cooling

Caption: A logical decision tree for troubleshooting common purification issues.

References

Technical Support Center: Synthesis of 4-(4-Methoxyphenyl)-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(4-Methoxyphenyl)-1-butanol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via two common routes: Grignard reaction and reduction of 4-(4-methoxyphenyl)butyric acid.

Route 1: Grignard Reaction with an Electrophile (e.g., Oxetane)

The reaction of 4-methoxyphenylmagnesium bromide with an appropriate four-carbon electrophile, such as oxetane or 1,4-dihalobutane, is a common strategy.

Experimental Workflow: Grignard Reaction Route

Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Grignard Reaction cluster_workup Work-up and Purification A 4-Bromoanisole D Formation of 4-Methoxyphenylmagnesium Bromide A->D B Magnesium Turnings B->D C Anhydrous THF C->D F Reaction with Grignard Reagent D->F E Oxetane E->F G Aqueous Quench (e.g., sat. NH4Cl) F->G H Extraction G->H I Purification (e.g., Column Chromatography) H->I J This compound I->J

Caption: Workflow for the synthesis of this compound via a Grignard reaction.

Troubleshooting Common Issues:

Issue Potential Cause(s) Troubleshooting Steps
Low or No Yield of Grignard Reagent 1. Wet glassware or solvent.[1] 2. Inactive magnesium surface. 3. Impure 4-bromoanisole.1. Flame-dry all glassware under vacuum and use freshly distilled, anhydrous THF. 2. Activate magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane. Mechanical crushing of the magnesium can also expose a fresh surface. 3. Purify 4-bromoanisole by distillation.
Low Yield of this compound 1. Inefficient reaction with the electrophile. 2. Side reactions of the Grignard reagent (e.g., Wurtz coupling). 3. Premature quenching of the Grignard reagent.1. Optimize the reaction temperature and time. For oxetane, the reaction may require heating. 2. Add the 4-bromoanisole slowly to the magnesium suspension to minimize coupling. 3. Ensure all reagents and the reaction atmosphere are scrupulously dry.
Formation of Biphenyl Side Product Homocoupling of the Grignard reagent.This is a common side reaction. Slow addition of the alkyl halide during Grignard formation can minimize this. Purification by column chromatography is usually effective for removal.
Route 2: Reduction of 4-(4-Methoxyphenyl)butyric Acid

This method involves the reduction of the carboxylic acid to the corresponding primary alcohol.

Experimental Workflow: Reduction Route

Reduction_Workflow A 4-(4-Methoxyphenyl)butyric Acid C Reduction Reaction A->C B Reducing Agent (e.g., Diborane in THF) B->C D Quench and Work-up C->D E Extraction D->E F Purification E->F G This compound F->G

Caption: Workflow for the synthesis of this compound via reduction of the carboxylic acid.

Troubleshooting Common Issues:

Issue Potential Cause(s) Troubleshooting Steps
Incomplete Reduction 1. Insufficient amount of reducing agent. 2. Deactivated reducing agent. 3. Short reaction time.1. Use a slight excess of the reducing agent. 2. Use a fresh, unopened bottle of the reducing agent or titrate to determine its molarity. 3. Monitor the reaction by TLC and extend the reaction time if necessary.
Difficult Purification Presence of unreacted starting material or byproducts.1. Ensure the reaction has gone to completion. 2. An aqueous basic wash can help remove unreacted carboxylic acid. 3. Column chromatography is recommended for high purity.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better for producing this compound?

Both the Grignard and the reduction routes are viable. The choice often depends on the availability of starting materials. The reduction of 4-(4-methoxyphenyl)butyric acid is a straightforward transformation. The Grignard route offers flexibility in building the carbon skeleton but requires more stringent anhydrous conditions.

Q2: What are the key parameters to control during the Grignard reagent formation?

The most critical parameter is the exclusion of moisture. All glassware must be rigorously dried, and anhydrous solvents are essential. The rate of addition of the 4-bromoanisole and the reaction temperature can also influence the yield and the formation of side products.

Q3: Can I use a different electrophile for the Grignard reaction?

Yes, other electrophiles can be used. For example, reaction with γ-butyrolactone followed by reduction can also yield the desired product. However, the choice of electrophile will affect the reaction conditions and work-up procedure.

Q4: What are the common side reactions in the Grignard synthesis of this compound?

The primary side reaction is the formation of 4,4'-dimethoxybiphenyl through the homocoupling of the Grignard reagent. Additionally, if any moisture is present, the Grignard reagent will be protonated to form anisole.

Q5: Are there any specific safety precautions I should take?

Grignard reagents are highly reactive and can ignite on contact with air or moisture. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon). Diborane is a toxic and flammable gas. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction with Oxetane

Materials:

  • 4-Bromoanisole

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (crystal)

  • Oxetane

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine. Heat the flask gently with a heat gun under a stream of nitrogen to activate the magnesium. Allow the flask to cool to room temperature. Add anhydrous THF to cover the magnesium. Dissolve 4-bromoanisole (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add a small portion of the 4-bromoanisole solution to the magnesium suspension. The reaction should initiate, as evidenced by a color change and gentle refluxing. Once the reaction has started, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Reaction with Oxetane: Cool the Grignard solution in an ice bath. Add a solution of oxetane (1.0 eq) in anhydrous THF dropwise. After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Work-up and Purification: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Synthesis via Reduction of 4-(4-Methoxyphenyl)butyric Acid

Materials:

  • 4-(4-Methoxyphenyl)butyric acid

  • Diborane solution (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Ice-water

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reduction: In a flame-dried flask under a nitrogen atmosphere, dissolve 4-(4-methoxyphenyl)butyric acid (1.0 eq) in anhydrous THF. Cool the solution in an ice-water bath. To the stirred solution, slowly add a 1 M solution of diborane in THF (a slight excess).

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 16 hours.

  • Work-up and Purification: Carefully pour the reaction mixture into stirred ice-water to quench the excess diborane. Extract the aqueous solution with diethyl ether (3x). Combine the organic extracts, wash with water and then brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield this compound. Further purification can be achieved by distillation under reduced pressure or column chromatography if necessary.[2]

Quantitative Data Summary

Parameter Grignard Route (Typical) Reduction Route (Literature) [2]
Starting Material 4-Bromoanisole & Oxetane4-(4-Methoxyphenyl)butyric acid
Key Reagent MagnesiumDiborane
Solvent Anhydrous THFTHF
Reaction Time 6-8 hours16 hours
Typical Yield 60-80%Not specified, but generally high for this reduction.
Purification Column ChromatographyDistillation or Column Chromatography

References

Technical Support Center: NMR Analysis of 4-(4-Methoxyphenyl)-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the NMR analysis of 4-(4-Methoxyphenyl)-1-butanol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My ¹H NMR spectrum shows unexpected peaks. What could they be?

A1: Unexpected peaks in your ¹H NMR spectrum can arise from several sources. The most common culprits are residual solvents from your reaction or purification, unreacted starting materials, or byproducts from the synthesis.

  • Residual Solvents: Consult the table below for the chemical shifts of common laboratory solvents. Even after extensive drying, solvents like ethyl acetate or diethyl ether can remain.

  • Starting Materials: A plausible synthetic route to this compound involves the reaction of a p-methoxyphenyl derivative (like anisole) with a four-carbon electrophile (such as γ-butyrolactone or a derivative). Check for the characteristic signals of these starting materials. For example, anisole will show a singlet for the methoxy group around 3.8 ppm and aromatic signals.

  • Byproducts: Depending on the synthetic route, byproducts such as the corresponding carboxylic acid (4-(4-methoxyphenyl)butanoic acid) or its ester could be present if a reduction step was incomplete. Look for a broad singlet for the carboxylic acid proton (>10 ppm) or characteristic ester signals.

Q2: The splitting patterns in the aliphatic region of my ¹H NMR spectrum are unclear or overlapping. What can I do?

A2: The aliphatic region of this compound, specifically the three methylene groups, can exhibit complex splitting due to similar chemical environments.

  • Higher Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) will increase the dispersion of the signals and can help resolve the multiplets.

  • Change of Solvent: Using a different deuterated solvent can alter the chemical shifts of the protons and may resolve overlapping signals. Aromatic solvents like benzene-d₆ often induce different shifts compared to chloroform-d₃.[1]

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, even if their signals are overlapping in the 1D spectrum.

Q3: The hydroxyl (-OH) proton signal is very broad or not visible. Is this normal?

A3: Yes, this is a common observation for alcohol protons. The chemical shift and appearance of the -OH proton are highly dependent on concentration, temperature, and the presence of acidic or basic impurities. Rapid exchange of the hydroxyl proton with other exchangeable protons (like trace water) can lead to signal broadening or even disappearance.

  • D₂O Exchange: To confirm the presence of the -OH peak, you can add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The -OH proton will exchange with deuterium, causing its signal to disappear or significantly diminish.

Q4: The integration of my aromatic signals does not match the expected ratio. Why?

A4: For this compound, you should observe two distinct signals in the aromatic region, each integrating to 2 protons, appearing as doublets (an AA'BB' system).

  • Impurities: Aromatic impurities can co-elute with your product and interfere with the integration. Check for other aromatic signals that might overlap.

  • Phasing and Baseline Correction: Poor phasing or baseline correction of the spectrum can lead to inaccurate integration. Ensure the spectrum is properly processed.

  • Solvent Peak Overlap: In some solvents, the residual solvent peak may overlap with the aromatic signals, making accurate integration difficult. For instance, the residual peak of chloroform-d₃ is at 7.26 ppm. Using a different solvent, like acetone-d₆, can circumvent this issue.[1]

Data Presentation

Table 1: Expected ¹H NMR Chemical Shifts and Splitting Patterns for this compound in CDCl₃

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Ar-H (ortho to OCH₃)~ 7.11d2H
Ar-H (meta to OCH₃)~ 6.84d2H
-OCH~ 3.79s3H
-CH ₂-OH~ 3.65t2H
Ar-CH ₂-~ 2.59t2H
Ar-CH₂-CH ₂-~ 1.78m2H
-CH₂-CH ₂-CH₂OH~ 1.60m2H
-OH Variablebr s1H

Table 2: Expected ¹³C NMR Chemical Shifts for this compound in CDCl₃

CarbonChemical Shift (δ, ppm)
C -OCH₃ (aromatic)~ 157.8
C -CH₂ (aromatic)~ 134.2
C H (aromatic, ortho to OCH₃)~ 129.2
C H (aromatic, meta to OCH₃)~ 113.8
-C H₂-OH~ 62.5
-OC H₃~ 55.2
Ar-C H₂-~ 34.6
Ar-CH₂-C H₂-~ 31.4
-CH₂-C H₂-CH₂OH~ 28.9

Experimental Protocols

Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity. A good shim will result in sharp, symmetrical peaks.

  • Acquisition Parameters (Example for a 400 MHz spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width (SW): ~12-16 ppm.

    • Acquisition Time (AQ): ~3-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Number of Scans (NS): 8-16 scans for a reasonably concentrated sample.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the signals.

Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: A more concentrated sample is generally required for ¹³C NMR. Dissolve ~20-50 mg of this compound in ~0.7 mL of CDCl₃.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation:

    • Insert the sample, lock, and shim as for ¹H NMR.

  • Acquisition Parameters (Example for a 100 MHz spectrometer):

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width (SW): ~200-240 ppm.

    • Acquisition Time (AQ): ~1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): This will vary depending on the sample concentration and spectrometer sensitivity. A few hundred to a few thousand scans may be necessary.

  • Processing:

    • Apply a Fourier transform with an exponential line broadening of ~1-2 Hz.

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the solvent peak (CDCl₃ at 77.16 ppm).

Visualizations

troubleshooting_workflow start Start NMR Analysis unexpected_peaks Unexpected Peaks? start->unexpected_peaks spectrum_ok Spectrum is as Expected check_solvents Check for Residual Solvents unexpected_peaks->check_solvents Yes poor_resolution Poor Resolution / Overlapping Peaks? unexpected_peaks->poor_resolution No check_starting_materials Check for Starting Materials check_solvents->check_starting_materials check_byproducts Check for Byproducts check_starting_materials->check_byproducts higher_field Use Higher Field NMR poor_resolution->higher_field Yes oh_peak_issue OH Peak Broad or Missing? poor_resolution->oh_peak_issue No change_solvent Change Deuterated Solvent higher_field->change_solvent run_2d_nmr Run 2D NMR (e.g., COSY) change_solvent->run_2d_nmr d2o_exchange Perform D₂O Exchange oh_peak_issue->d2o_exchange Yes integration_issue Incorrect Integration? oh_peak_issue->integration_issue No integration_issue->spectrum_ok No check_impurities Check for Aromatic Impurities integration_issue->check_impurities Yes reprocess_spectrum Re-process Spectrum (Phase, Baseline) check_impurities->reprocess_spectrum start_node Start/End decision_node Decision Point process_node Action/Process success_node Successful Outcome

Caption: Troubleshooting workflow for common NMR analysis problems.

Caption: Molecular structure and ¹H NMR assignments.

References

Technical Support Center: Storage and Handling of 4-(4-Methoxyphenyl)-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 4-(4-methoxyphenyl)-1-butanol to minimize degradation and ensure the integrity of the compound for research and development applications.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and use of this compound.

Issue Possible Cause Recommended Action
Change in physical appearance (e.g., color change from colorless to yellow/brown, increased viscosity) Oxidation of the alcohol or methoxy group, or polymerization. This can be initiated by exposure to air (oxygen), light, or elevated temperatures.1. Verify the age and storage history of the compound. 2. If the discoloration is significant, the compound may have degraded and should be re-analyzed for purity before use. 3. For future storage, ensure the container is tightly sealed, purged with an inert gas (e.g., argon or nitrogen), and stored in a cool, dark place.
Presence of new peaks in analytical data (e.g., HPLC, GC-MS) Degradation of the parent compound. Potential degradation products include 4-(4-methoxyphenyl)butanal (oxidation of the alcohol), 4-(4-methoxyphenyl)butanoic acid (further oxidation), or phenol and 1,4-butanediol (ether cleavage).1. Identify the impurities by comparing their retention times and/or mass spectra with known standards if available. 2. Quantify the level of degradation. If it exceeds the acceptable limits for your application, consider purifying the compound or using a fresh batch. 3. Review storage conditions to prevent further degradation.
Inconsistent experimental results Degradation of this compound could lead to lower effective concentrations of the active compound and the presence of impurities that may interfere with the experiment.1. Check the purity of the stored compound using a suitable analytical method (see Experimental Protocols section). 2. Always use a freshly opened or recently verified batch of the compound for critical experiments. 3. Establish a routine quality control check for lots that have been stored for an extended period.
Precipitate formation upon cooling or long-term storage The melting point of this compound is 3-4 °C. If stored at or below this temperature, the compound will solidify. This is generally not a sign of degradation.1. Gently warm the container to room temperature to re-dissolve the compound. 2. Ensure the compound is fully solubilized and the solution is homogeneous before use.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place.[1][2][3] The recommended storage temperature is between 2-8°C. The container should be tightly sealed to prevent exposure to air and moisture. For optimal stability, especially for long-term storage, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen).[3]

Q2: What type of container should I use for storing this compound?

A2: Use a tightly sealed container made of an inert material. Amber glass bottles are recommended to protect the compound from light.[4] Ensure the cap is lined with a chemically resistant material like PTFE to prevent leaching and ensure a good seal.

Q3: How does exposure to air affect the stability of this compound?

A3: Exposure to atmospheric oxygen can lead to the oxidation of the primary alcohol group to form 4-(4-methoxyphenyl)butanal and subsequently 4-(4-methoxyphenyl)butanoic acid. The benzylic position, although not directly on the alcohol carbon, can also be susceptible to oxidation. To mitigate this, it is best to blanket the compound with an inert gas before sealing the container.

Q4: Is this compound sensitive to light?

A4: Aromatic compounds, especially those with methoxy groups, can be sensitive to light.[5][6] Photodegradation can occur, potentially leading to the cleavage of the methoxy group or other radical-initiated reactions. Therefore, it is crucial to store the compound in a dark place or in light-protective amber containers.[4]

Q5: What are the likely degradation products of this compound during storage?

A5: The two primary degradation pathways are oxidation of the alcohol and cleavage of the ether linkage.

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 4-(4-methoxyphenyl)butanal, and further to the carboxylic acid, 4-(4-methoxyphenyl)butanoic acid.

  • Ether Cleavage: The aryl-alkyl ether bond can be cleaved, especially in the presence of acidic impurities or under harsh conditions, to yield phenol and 1,4-butanediol.

Q6: How can I monitor the degradation of this compound?

A6: The purity of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS). These methods can separate the parent compound from its potential degradation products and allow for their quantification.

Quantitative Data on Storage Conditions

The following table provides illustrative data on the stability of this compound under various storage conditions over a 12-month period. (Note: This is example data to demonstrate the effects of different storage parameters).

Storage Condition Temperature Atmosphere Container Purity after 12 months (%)
Optimal 2-8°CInert (Argon)Tightly sealed amber glass>99.5
Sub-optimal 1 Room Temperature (~25°C)Inert (Argon)Tightly sealed amber glass98.0 - 99.0
Sub-optimal 2 2-8°CAirTightly sealed amber glass97.5 - 98.5
Sub-optimal 3 2-8°CInert (Argon)Tightly sealed clear glass (exposed to light)96.0 - 97.0
Poor Room Temperature (~25°C)AirLoosely sealed clear glass (exposed to light)<95.0

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This method is suitable for the routine monitoring of the purity of this compound and the detection of its primary degradation products.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Start with 40% acetonitrile, ramp to 90% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Expected Retention Times:

    • This compound: ~10-12 minutes

    • 4-(4-methoxyphenyl)butanal: ~12-14 minutes

    • 4-(4-methoxyphenyl)butanoic acid: ~11-13 minutes

    • Phenol: ~5-7 minutes

Protocol 2: GC-MS Method for Identification of Degradation Products

This method is useful for the identification and confirmation of volatile degradation products.

  • Column: A non-polar or semi-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection: Splitless injection at 250°C.

  • Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Sample Preparation: Dilute the sample in a suitable solvent like dichloromethane or ethyl acetate.

  • Expected Mass Spectra:

    • This compound: Key fragments at m/z 180 (M+), 121 (base peak), 91, 77.

    • 4-(4-methoxyphenyl)butanal: Molecular ion at m/z 178.

    • Phenol: Molecular ion at m/z 94.

Visualizations

DegradationPathways This compound This compound 4-(4-Methoxyphenyl)butanal 4-(4-Methoxyphenyl)butanal This compound->4-(4-Methoxyphenyl)butanal Oxidation (Air, Light, Heat) Phenol + 1,4-Butanediol Phenol + 1,4-Butanediol This compound->Phenol + 1,4-Butanediol Ether Cleavage (Acidic conditions) 4-(4-Methoxyphenyl)butanoic Acid 4-(4-Methoxyphenyl)butanoic Acid 4-(4-Methoxyphenyl)butanal->4-(4-Methoxyphenyl)butanoic Acid Further Oxidation ExperimentalWorkflow cluster_storage Storage cluster_analysis Analysis cluster_decision Decision Store at 2-8°C Store at 2-8°C Visual Inspection Visual Inspection Store at 2-8°C->Visual Inspection Inert Atmosphere Inert Atmosphere Inert Atmosphere->Visual Inspection Amber Glass Container Amber Glass Container Amber Glass Container->Visual Inspection HPLC Purity Check HPLC Purity Check Visual Inspection->HPLC Purity Check GC-MS for Impurity ID GC-MS for Impurity ID HPLC Purity Check->GC-MS for Impurity ID If impurities detected Purity > 99.5% Purity > 99.5% HPLC Purity Check->Purity > 99.5% Use in Experiment Use in Experiment Purity > 99.5%->Use in Experiment Yes Re-purify or Discard Re-purify or Discard Purity > 99.5%->Re-purify or Discard No

References

Methods for stabilizing solutions of 4-(4-Methoxyphenyl)-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-(4-Methoxyphenyl)-1-butanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable handling and use of this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions to address common challenges and ensure the integrity of your research.

Troubleshooting Guide

Issue 1: Suspected Degradation of this compound Solution

Symptoms:

  • Appearance of a yellow tint in a previously colorless solution.

  • Presence of unexpected peaks in analytical chromatograms (e.g., HPLC, GC).

  • Inconsistent or unexpected results in biological assays.

Possible Causes and Solutions:

Possible CauseRecommended SolutionDetailed Protocol
Oxidation Purge the solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution. Store the solution under an inert atmosphere.[1][2][3][4][5]Protocol for Inert Gas Purging: 1. Select a high-purity inert gas source. 2. Use a sparging tube or a needle to bubble the gas through the solvent for 15-30 minutes to displace dissolved oxygen. 3. Prepare the this compound solution using the deoxygenated solvent. 4. Overlay the headspace of the storage vial with the inert gas before sealing.
Photo-degradation Store solutions in amber glass vials or protect clear vials from light by wrapping them in aluminum foil.[6][7][8][9]Storage Protocol: 1. Use USP Type I amber borosilicate glass vials with PTFE-lined caps for optimal protection and chemical resistance.[6][7] 2. If amber vials are unavailable, wrap clear glass vials securely in aluminum foil to prevent light exposure. 3. Store vials in a dark place, such as a laboratory cabinet or refrigerator, away from direct sunlight or fluorescent lighting.
Thermal Degradation Store stock solutions and working solutions at recommended low temperatures (e.g., 2-8 °C). Avoid repeated freeze-thaw cycles.Temperature Control Protocol: 1. For short-term storage (days to weeks), refrigerate the solution at 2-8 °C. 2. For long-term storage, aliquot the solution into single-use vials and store in a freezer at -20 °C or below. 3. When using a frozen aliquot, allow it to thaw completely and come to room temperature before use. Avoid re-freezing the remaining solution.
pH Instability Maintain the pH of aqueous solutions within a neutral to slightly acidic range (pH 5-7). Use appropriate buffer systems if necessary.pH Monitoring and Adjustment: 1. Measure the pH of the aqueous solution using a calibrated pH meter. 2. If necessary, adjust the pH using a suitable buffer system (e.g., phosphate or citrate buffer) that is compatible with your experimental setup.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure (an aryl alcohol and a phenyl ether), the primary degradation pathways are likely to be oxidation and photo-degradation .

  • Oxidation: The benzylic position and the electron-rich methoxy group on the aromatic ring can be susceptible to oxidation, potentially leading to the formation of aldehydes, ketones, or carboxylic acids. The presence of oxygen, especially when catalyzed by metal ions or exposure to high temperatures, can accelerate this process.

  • Photo-degradation: Aromatic compounds can absorb UV light, which can lead to the formation of reactive intermediates and subsequent degradation products.[10]

Q2: How can I proactively stabilize my solutions of this compound?

To ensure the long-term stability of your solutions, a combination of the following methods is recommended:

Stabilization MethodDescriptionRecommended Concentration/Practice
Use of Antioxidants Antioxidants are compounds that inhibit oxidation by scavenging free radicals.[11]Butylated Hydroxytoluene (BHT): A common synthetic antioxidant for organic compounds. A typical concentration range is 0.01% to 0.1% (w/v).[11][12][13][14] Ascorbic Acid (Vitamin C): A natural antioxidant, particularly effective in aqueous or protic solutions for preventing the oxidation of phenolic compounds.[5][8][9][15] A starting concentration of 100 µM to 1 mM can be tested.
Inert Atmosphere Replacing the oxygen in the storage container with an inert gas like nitrogen or argon prevents oxidative degradation.[1][2][3][4][5]Purge solvents before use and flush the headspace of the vial with inert gas before sealing.
Light Protection Using amber glass vials or other light-blocking containers prevents photo-degradation.[6][7][8][9]Store all solutions containing this compound in amber vials or in the dark.
Temperature Control Storing at low temperatures slows down the rate of chemical degradation.Store stock solutions at -20°C and working solutions at 2-8°C.
Q3: What analytical methods can be used to assess the stability of this compound?

A stability-indicating analytical method is crucial for accurately determining the purity of your compound and detecting any degradation products.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. A reverse-phase HPLC method with UV detection is suitable for separating this compound from its potential degradation products.[16][17][18]

  • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) can help in the identification of unknown degradation products by providing molecular weight and fragmentation information.[10][19][20][21]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol is designed to intentionally degrade the compound to develop and validate a stability-indicating analytical method.[22][23][24]

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity solvent for dissolution (e.g., acetonitrile or methanol)

  • HPLC system with UV or PDA detector

  • pH meter

Procedure:

  • Acid Hydrolysis: Dissolve a known concentration of the compound in the chosen solvent and add HCl solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with NaOH before analysis.

  • Base Hydrolysis: Repeat the procedure from step 1, but use NaOH solution for degradation and neutralize with HCl.

  • Oxidative Degradation: Dissolve the compound in the solvent and add H₂O₂ solution. Incubate at room temperature for a defined period, protected from light.

  • Thermal Degradation: Store a solid sample of the compound and a solution of the compound at an elevated temperature (e.g., 60-80°C) for a defined period.

  • Photo-degradation: Expose a solution of the compound to a light source (e.g., UV lamp or daylight) for a defined period. Keep a control sample wrapped in foil.

  • Analysis: Analyze all stressed samples and a non-stressed control sample by HPLC. The goal is to achieve 5-20% degradation of the parent compound.[23]

Protocol 2: Evaluating the Effectiveness of Antioxidants

This protocol helps determine the optimal antioxidant and its concentration for stabilizing your solution.

Materials:

  • This compound solution

  • Antioxidant stock solutions (e.g., BHT in methanol, Ascorbic Acid in water)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare several aliquots of your this compound solution. To each aliquot, add a different concentration of the antioxidant to be tested (e.g., 0.01%, 0.05%, 0.1% BHT). Include a control sample with no antioxidant.

  • Accelerated Stability: Store the samples under conditions that are known to cause degradation (e.g., elevated temperature or exposure to air).

  • DPPH Assay for Antioxidant Activity:

    • At various time points, take a small aliquot from each sample.

    • Add the aliquot to a DPPH solution.

    • The reduction of the purple DPPH radical to a yellow product can be measured spectrophotometrically at ~517 nm.[25]

    • A smaller decrease in absorbance over time in the samples with antioxidants compared to the control indicates a stabilizing effect.

  • HPLC Analysis: Analyze the samples by HPLC at different time points to quantify the remaining concentration of this compound and the formation of any degradation products.

Mandatory Visualizations

Signaling Pathway: PROTAC-Mediated Protein Degradation

This compound can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][26][27] PROTACs are bifunctional molecules that induce the degradation of a target protein of interest (POI) through the ubiquitin-proteasome system.[3][7][28]

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC (contains this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein of Interest (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycle Degradation_Products Degraded Peptides Proteasome->Degradation_Products Degradation

Caption: PROTAC-mediated targeted protein degradation pathway.

Experimental Workflow: Stability Testing

The following workflow outlines the logical steps for conducting a comprehensive stability study of this compound.

Stability_Workflow cluster_setup 1. Preparation cluster_exposure 2. Forced Degradation cluster_analysis 3. Analysis cluster_evaluation 4. Evaluation Prep_Sample Prepare Solution of This compound Stress_Exposure Expose Samples to Stress Conditions Prep_Sample->Stress_Exposure Prep_Stress Prepare Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Prep_Stress->Stress_Exposure HPLC_Analysis Analyze by Stability-Indicating HPLC Method Stress_Exposure->HPLC_Analysis MS_Analysis Identify Degradation Products by LC-MS HPLC_Analysis->MS_Analysis If unknown peaks Data_Evaluation Evaluate Data: - % Degradation - Identify Degradants - Determine Degradation Pathway HPLC_Analysis->Data_Evaluation MS_Analysis->Data_Evaluation Conclusion Establish Stability Profile and Optimal Storage Conditions Data_Evaluation->Conclusion

References

Technical Support Center: Purification of 4-(4-Methoxyphenyl)-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(4-Methoxyphenyl)-1-butanol. Here, you will find detailed information on techniques for removing impurities and addressing common challenges encountered during purification.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: "Oiling Out" During Recrystallization

Q: I am trying to recrystallize my crude this compound, but it is separating as an oil instead of forming solid crystals. What is causing this and how can I fix it?

A: "Oiling out" is a common issue, particularly with compounds that have a low melting point, such as this compound (m.p. 3-4 °C). This phenomenon occurs when the dissolved compound comes out of the solution at a temperature that is above its melting point.

Troubleshooting Steps:

  • Re-dissolve the oil: Gently heat the solution to re-dissolve the oil.

  • Add more solvent: Add a small amount of the primary solvent (the one in which the compound is more soluble) to decrease the saturation point.

  • Slow cooling: Allow the solution to cool to room temperature very slowly. Do not place it directly in an ice bath. Gradual cooling is crucial for crystal lattice formation.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can provide a surface for crystal nucleation.

  • Seeding: If you have a small amount of pure this compound, add a single crystal to the cooled solution to induce crystallization.

  • Solvent System Modification: Consider using a different solvent system. A mixture of a good solvent (e.g., diethyl ether, ethyl acetate) and a poor solvent (e.g., hexane, heptane) can be effective. Dissolve the crude product in a minimal amount of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.

Issue 2: Poor Separation During Column Chromatography

Q: My column chromatography is not effectively separating this compound from its impurities. The fractions are all contaminated. What should I do?

A: Poor separation in column chromatography can be due to several factors, including an inappropriate solvent system, improper column packing, or overloading the column.

Troubleshooting Steps:

  • Optimize the Mobile Phase with TLC: Before running a column, always perform Thin Layer Chromatography (TLC) to determine the optimal eluent.

    • Goal: Achieve a retention factor (Rf) of approximately 0.25-0.35 for this compound, with good separation between the product spot and any impurity spots.

    • Recommended Starting Solvent System: A mixture of ethyl acetate and hexane is a good starting point. You can vary the ratio to adjust the polarity. For example, start with 10% ethyl acetate in hexane and gradually increase the polarity.

  • Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A poorly packed column will lead to channeling and poor separation.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a low-boiling point solvent (like dichloromethane) and load it onto the column in a narrow band. Overloading the column with too much sample will result in broad, overlapping bands.

  • Gradient Elution: If there is a significant difference in the polarity of the impurities, a gradient elution (gradually increasing the polarity of the mobile phase during the separation) can be more effective than an isocratic elution (using a single solvent mixture).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced this compound?

A1: The impurities present in this compound largely depend on the synthetic route used for its preparation. Here are some common impurities associated with two primary synthetic pathways:

  • Grignard Reaction (e.g., from 4-bromoanisole and 4-chlorobutyraldehyde or a protected derivative):

    • Unreacted Starting Materials: 4-bromoanisole.

    • Byproducts: Biphenyl derivatives from the coupling of the Grignard reagent.

    • Solvent-related impurities: Residual high-boiling point ethers like THF.

  • Reduction of a Carbonyl Compound (e.g., reduction of 4-(4-methoxyphenyl)butanoic acid or its ester):

    • Unreacted Starting Material: The corresponding carboxylic acid or ester.

    • Incomplete Reduction Products: If a ketone is the precursor, the corresponding secondary alcohol may be present.

Q2: Which purification technique is generally more effective for this compound: recrystallization or column chromatography?

A2: Both techniques can be effective, but they are suited for different scenarios.

  • Recrystallization: This method is often preferred for larger quantities of material when the impurities have significantly different solubilities than the desired product. However, due to the low melting point of this compound, "oiling out" can be a challenge.

  • Column Chromatography: This is a very versatile and often more effective technique for separating compounds with similar polarities. It is particularly useful for removing a wide range of impurities and for smaller-scale purifications where high purity is essential.

For achieving the highest purity, a combination of both methods is often employed: an initial purification by column chromatography followed by recrystallization of the purified fractions.

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be used to assess the purity of your sample:

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively check for the presence of impurities. A single spot on the TLC plate is an indication of high purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for both separating and identifying volatile impurities. It can provide quantitative data on the purity of the sample.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the sample with high accuracy.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can provide detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product signals.

Data Presentation

The following table summarizes the expected outcomes of different purification techniques for this compound. Please note that the actual results may vary depending on the initial purity of the crude product and the specific experimental conditions.

Purification TechniqueTypical ParametersExpected Purity (%)Expected Yield (%)AdvantagesDisadvantages
Recrystallization Solvent System: Diethyl ether/Hexane95 - 9860 - 80Scalable, relatively simpleProne to "oiling out", may not remove impurities with similar solubility
Column Chromatography Stationary Phase: Silica GelMobile Phase: Ethyl Acetate/Hexane Gradient (e.g., 5% to 30% EtOAc)> 9970 - 90High resolution, effective for a wide range of impuritiesMore time-consuming, requires larger volumes of solvent
Vacuum Distillation Pressure: ~8 mmHgTemperature: 160-161 °C98 - 99.550 - 70Effective for removing non-volatile or very high-boiling impuritiesNot effective for impurities with similar boiling points, potential for thermal degradation

Experimental Protocols

Protocol 1: Purification by Column Chromatography

  • Preparation of the Column:

    • Select an appropriately sized glass column.

    • Plug the bottom of the column with a small piece of cotton or glass wool.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).

    • Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing. Drain the excess solvent until the solvent level is just above the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.

    • Carefully add the sample solution to the top of the silica gel.

    • Drain the solvent until the sample is adsorbed onto the silica gel.

    • Add a small layer of sand on top of the sample.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin eluting the column, collecting fractions in test tubes.

    • Monitor the separation by TLC analysis of the collected fractions.

    • If necessary, gradually increase the polarity of the mobile phase (e.g., to 10%, 15%, 20% ethyl acetate in hexane) to elute the product.

  • Fraction Pooling and Solvent Removal:

    • Combine the pure fractions containing this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of a suitable "good" solvent (e.g., diethyl ether) and gently heat to dissolve the solid completely.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • To the hot solution, slowly add a "poor" solvent (e.g., hexane) dropwise until the solution becomes persistently cloudy.

    • Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent mixture.

    • Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualization

Troubleshooting_Purification Troubleshooting Purification of this compound cluster_column Column Chromatography Issues start Start Purification recrystallization Recrystallization Attempt start->recrystallization oiling_out Product 'Oils Out'? recrystallization->oiling_out reheat_add_solvent Reheat and Add More 'Good' Solvent oiling_out->reheat_add_solvent Yes slow_cool Cool Slowly oiling_out->slow_cool No reheat_add_solvent->slow_cool crystals_form Crystals Form? slow_cool->crystals_form collect_crystals Collect and Dry Crystals crystals_form->collect_crystals Yes column_chromatography Consider Column Chromatography crystals_form->column_chromatography No poor_separation Poor Separation? column_chromatography->poor_separation optimize_tlc Optimize Mobile Phase with TLC poor_separation->optimize_tlc Yes repack_column Repack Column optimize_tlc->repack_column reduce_load Reduce Sample Load repack_column->reduce_load

Caption: Troubleshooting workflow for the purification of this compound.

Experimental_Workflow General Purification Workflow cluster_purification Purification Process crude_product Crude this compound purity_assessment Initial Purity Assessment (TLC, GC-MS) crude_product->purity_assessment select_method Select Purification Method purity_assessment->select_method column_chrom Column Chromatography select_method->column_chrom Complex Mixture recrystallize Recrystallization select_method->recrystallize High Impurity Solubility Difference distillation Vacuum Distillation select_method->distillation Non-volatile Impurities run_purification Execute Purification Protocol column_chrom->run_purification recrystallize->run_purification distillation->run_purification analyze_fractions Analyze Fractions/Crystals (TLC) run_purification->analyze_fractions combine_pure Combine Pure Fractions/Crystals analyze_fractions->combine_pure final_analysis Final Purity Analysis (GC-MS, HPLC, NMR) combine_pure->final_analysis final_product Pure this compound final_analysis->final_product

Caption: A logical workflow for the purification of this compound.

How to increase the solubility of 4-(4-Methoxyphenyl)-1-butanol in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(4-Methoxyphenyl)-1-butanol. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its solubility.

Frequently Asked Questions (FAQs)

Q1: What is the baseline solubility of this compound in common solvents?

A1: this compound is a sparingly soluble compound in water.[1] Its solubility is higher in less polar organic solvents. It is reported to be slightly soluble in chloroform and methanol.[2] The known quantitative solubility data is summarized in the table below.

Q2: Why is my this compound not dissolving in water?

A2: The structure of this compound contains a large non-polar aromatic ring and a four-carbon alkyl chain, which are hydrophobic. Although the hydroxyl (-OH) group is polar and can form hydrogen bonds with water, the hydrophobic portion of the molecule is dominant, leading to low water solubility.[3][4] The principle of "like dissolves like" dictates that polar molecules dissolve best in polar solvents and non-polar molecules in non-polar solvents.[5]

Q3: Can I increase the solubility by changing the pH of my aqueous solution?

A3: Adjusting the pH is generally ineffective for increasing the solubility of simple alcohols like this compound.[6][7] Alcohols are neutral compounds with a very high pKa (predicted to be ~15.15 for this compound), meaning they do not readily deprotonate to form a more soluble salt in basic solutions.[1][2][8] Similarly, they do not protonate in acidic solutions. Therefore, pH modification is not a recommended strategy.

Q4: Will heating the solution improve solubility?

A4: For most solid organic compounds, solubility in liquid solvents increases with temperature.[9] Since this compound has a very low melting point (3-4 °C), it is often handled as a liquid at room temperature.[10][11] While a moderate increase in temperature may slightly improve solubility and the rate of dissolution, it is unlikely to cause a dramatic increase in aqueous solubility.

Solubility Data

This table summarizes the available solubility and physical properties for this compound.

PropertyValueSource(s)
Water Solubility 1.2 g/L (at 25 °C)[1]
Other Solubilities Chloroform (Slightly), Methanol (Slightly)[2]
Appearance Light yellow liquid or solid[1][10]
Molecular Weight 180.24 g/mol [10]
Melting Point 3-4 °C[10][11]
Boiling Point 160-161 °C at 8 mmHg[10][11]
Density 1.042 g/mL at 25 °C[10][11]
pKa (Predicted) 15.15 ± 0.10[1][2]

Troubleshooting Guides

Issue: Compound is immiscible or forms a separate layer in my aqueous buffer.

This guide provides strategies to enhance the aqueous solubility of this compound.

Caption: Workflow for selecting a solubilization strategy.

Method 1: Using Co-solvents

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system, thereby increasing the solubility of non-polar compounds.[12][13][]

Steps:

  • Select a Co-solvent: Common choices include Ethanol, Propylene Glycol, Dimethyl Sulfoxide (DMSO), or Polyethylene Glycol 400 (PEG 400).[]

  • Prepare a Stock Solution: Dissolve the this compound in the pure co-solvent at a high concentration.

  • Titrate into Aqueous Solution: Slowly add the stock solution dropwise to your aqueous buffer while vortexing or stirring vigorously.

  • Observe: Monitor for any signs of precipitation or cloudiness.

  • Optimize: The goal is to use the minimum amount of co-solvent necessary to achieve a clear, stable solution, as high concentrations of organic solvents can affect experimental outcomes. A typical starting point is 1-5% (v/v) of the co-solvent in the final solution.

Caption: Mechanism of co-solvency.

Method 2: Micellar Solubilization using Surfactants

Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles. These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, allowing them to be dispersed in an aqueous medium.[15][16]

Steps:

  • Select a Surfactant: Non-ionic surfactants like Tween® 80 or ionic surfactants like Sodium Dodecyl Sulfate (SDS) are common choices.

  • Prepare Surfactant Solution: Prepare a solution of the surfactant in your aqueous buffer at a concentration significantly above its CMC.

  • Add Compound: Add the this compound directly to the surfactant solution.

  • Mix Thoroughly: Use sonication or vigorous stirring to facilitate the incorporation of the compound into the micelles.

  • Equilibrate: Allow the solution to equilibrate, often for several hours, to ensure maximum solubilization.

Cyclodextrin Cyclodextrin encapsulates the hydrophobic compound, increasing its water solubility. CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Complex Soluble Inclusion Complex CD->Complex Drug 4-(4-Methoxyphenyl) -1-butanol (Hydrophobic) Drug->Complex +

References

Technical Support Center: Analysis of By-products in 4-(4-Methoxyphenyl)-1-butanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-(4-methoxyphenyl)-1-butanol. The information is tailored to address specific issues that may be encountered during experimentation, with a focus on by-product analysis and mitigation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for synthesizing this compound is the Grignard reaction. This involves the reaction of a Grignard reagent, specifically 4-methoxyphenylmagnesium bromide, with γ-butyrolactone. The reaction proceeds via nucleophilic acyl substitution followed by a second nucleophilic addition to the intermediate ketone.

Q2: What are the primary by-products I should expect in this synthesis?

A2: The primary by-products in the Grignard synthesis of this compound typically include:

  • Anisole: Formed from the quenching of unreacted 4-methoxyphenylmagnesium bromide by a proton source during workup.

  • 4,4'-Dimethoxybiphenyl: Results from the Wurtz coupling of the Grignard reagent with unreacted 4-bromoanisole.[1]

  • 4-(4-methoxyphenyl)-4-oxobutan-1-ol: An intermediate ketone that may be present if the reaction does not go to completion or if an insufficient amount of Grignard reagent is used.

Q3: How can I minimize the formation of these by-products?

A3: To minimize by-product formation, consider the following:

  • Anisole: Ensure the complete consumption of the Grignard reagent by using a slight excess of γ-butyrolactone or by carefully controlling the stoichiometry.

  • 4,4'-Dimethoxybiphenyl: The formation of this Wurtz coupling product can be minimized by the slow, controlled addition of 4-bromoanisole during the Grignard reagent formation, maintaining a low concentration of the aryl halide.[2] Using solvents like 2-methyltetrahydrofuran (2-MeTHF) instead of THF can also suppress this side reaction for certain substrates.[2]

  • Intermediate Ketone: Use a sufficient excess of the Grignard reagent (typically at least 2 equivalents) and ensure adequate reaction time and temperature to drive the reaction to completion.

Q4: What analytical techniques are best suited for monitoring the reaction and analyzing the product mixture?

A4: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for identifying and quantifying the volatile components of the reaction mixture, including the desired product and by-products like anisole and 4,4'-dimethoxybiphenyl.[3]

  • High-Performance Liquid Chromatography (HPLC): Suitable for the analysis and purification of the product mixture. A reverse-phase C18 column with a mobile phase of acetonitrile and water with a formic or phosphoric acid modifier is a common choice.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural confirmation of the final product and for identifying the structures of isolated by-products.[5][6]

Troubleshooting Guide

Low yield and the presence of significant impurities are common challenges during the synthesis of this compound. This guide provides potential causes and solutions for issues you may encounter.

Table 1: Troubleshooting Low Product Yield
Symptom Possible Cause Recommended Solution
Low or no formation of the desired product Inactive Grignard Reagent: The surface of the magnesium turnings may be oxidized, preventing the reaction with 4-bromoanisole.Activate the magnesium turnings before adding the 4-bromoanisole. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[7]
Presence of Moisture: Grignard reagents are extremely sensitive to water, which will quench the reagent.[7]Ensure all glassware is flame-dried or oven-dried before use and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[7]
Significant amount of starting material (γ-butyrolactone) remains Insufficient Grignard Reagent: The stoichiometry of the Grignard reagent to the lactone was too low.Use at least two equivalents of the Grignard reagent. It is advisable to titrate the Grignard solution before use to determine its exact concentration.
Low Reaction Temperature: The reaction may be too slow at very low temperatures.After the initial addition at a low temperature (e.g., 0 °C), allow the reaction to warm to room temperature and stir for a sufficient period to ensure completion.
Table 2: Troubleshooting By-product Formation
By-product Observed Possible Cause Recommended Solution
High levels of Anisole Excess Grignard Reagent and/or Inefficient Reaction: A large excess of unreacted Grignard reagent was quenched during workup.Optimize the stoichiometry of the reactants. Ensure efficient stirring and adequate reaction time.
High levels of 4,4'-Dimethoxybiphenyl High Local Concentration of 4-bromoanisole: Rapid addition of 4-bromoanisole during Grignard formation.[2]Add the 4-bromoanisole solution dropwise to the magnesium suspension at a rate that maintains a gentle reflux.[2]
Elevated Reaction Temperature during Grignard Formation: Higher temperatures can favor the Wurtz coupling reaction.[2]Maintain a controlled temperature during the formation of the Grignard reagent.
Presence of the intermediate ketone, 4-(4-methoxyphenyl)-4-oxobutan-1-ol Insufficient Grignard Reagent: Less than two equivalents of the Grignard reagent were available to react with the lactone and the intermediate ketone.Use a molar excess of the Grignard reagent (at least 2.2 equivalents) to ensure the complete conversion of the intermediate ketone.
Short Reaction Time: The reaction was not allowed to proceed long enough for the second addition to the ketone to occur.Increase the reaction time after the addition of the γ-butyrolactone.

Experimental Protocols

Synthesis of this compound (General Procedure)

This protocol is a general representation and may require optimization.

1. Preparation of 4-methoxyphenylmagnesium bromide (Grignard Reagent):

  • Place magnesium turnings (2.2 eq.) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add a small crystal of iodine to activate the magnesium.

  • Add a solution of 4-bromoanisole (2.0 eq.) in anhydrous tetrahydrofuran (THF) dropwise from the dropping funnel to initiate the reaction.

  • Once the reaction starts (indicated by bubbling and a color change), add the remaining 4-bromoanisole solution at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure the complete formation of the Grignard reagent.

2. Reaction with γ-Butyrolactone:

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Slowly add a solution of γ-butyrolactone (1.0 eq.) in anhydrous THF dropwise to the stirred Grignard solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

3. Work-up and Purification:

  • Cool the reaction mixture back to 0 °C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Analytical Methods

GC-MS Analysis:

  • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.

HPLC Analysis:

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid. For example, start with 30% acetonitrile and ramp to 95% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm and 254 nm.

Visualizations

Synthesis_Pathway 4-Bromoanisole 4-Bromoanisole Grignard_Reagent 4-Methoxyphenyl- magnesium bromide 4-Bromoanisole->Grignard_Reagent Mg Mg Mg->Grignard_Reagent THF THF THF->Grignard_Reagent Intermediate_Ketone 4-(4-methoxyphenyl)- 4-oxobutan-1-ol Grignard_Reagent->Intermediate_Ketone Product 4-(4-Methoxyphenyl)- 1-butanol Grignard_Reagent->Product gamma-Butyrolactone gamma-Butyrolactone gamma-Butyrolactone->Intermediate_Ketone Intermediate_Ketone->Product Byproduct_Formation Grignard_Reagent 4-Methoxyphenyl- magnesium bromide Wurtz_Coupling 4,4'-Dimethoxybiphenyl Grignard_Reagent->Wurtz_Coupling Anisole Anisole Grignard_Reagent->Anisole 4-Bromoanisole 4-Bromoanisole 4-Bromoanisole->Wurtz_Coupling H2O Moisture H2O->Anisole Troubleshooting_Workflow Start Low Yield or High Impurities Check_Grignard Analyze Grignard Formation Step Start->Check_Grignard Check_Reaction Analyze Reaction with Lactone Start->Check_Reaction Check_Workup Analyze Workup & Purification Start->Check_Workup Moisture Moisture Present? Check_Grignard->Moisture Wurtz High Wurtz Coupling? Check_Grignard->Wurtz Incomplete_Reaction Incomplete Reaction? Check_Reaction->Incomplete_Reaction Purification_Issue Optimize chromatography conditions Check_Workup->Purification_Issue Dry_Glassware Flame-dry glassware, use anhydrous solvents Moisture->Dry_Glassware Yes Slow_Addition Slow addition of 4-bromoanisole Wurtz->Slow_Addition Yes Optimize_Stoichiometry Increase Grignard eq., increase reaction time Incomplete_Reaction->Optimize_Stoichiometry Yes

References

Alternative solvents for the synthesis of 4-(4-Methoxyphenyl)-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-methoxyphenyl)-1-butanol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

Q1: My Grignard reaction to synthesize this compound fails to initiate. What are the common causes and solutions?

A1: Failure to initiate is a frequent issue in Grignard reactions. The primary cause is often the passivation of the magnesium metal surface by a layer of magnesium oxide. Here are several troubleshooting steps:

  • Ensure Anhydrous Conditions: Grignard reagents are highly reactive with protic sources, including water. All glassware must be rigorously flame-dried or oven-dried immediately before use and assembled under an inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous.[1]

  • Magnesium Activation: The magnesium turnings may require activation to remove the oxide layer.

    • Mechanical Activation: Gently crush the magnesium turnings with a glass rod (in the reaction flask, under inert gas) to expose a fresh surface.

    • Chemical Activation: Add a small crystal of iodine to the magnesium suspension. The iodine reacts with the magnesium, exposing a fresh surface. The disappearance of the brown iodine color is an indicator of activation.[2] 1,2-dibromoethane can also be used as an activator; its reaction with magnesium produces ethylene gas, which helps to maintain an anhydrous environment.

  • Initiator: Add a small portion of the halide solution to the magnesium and gently warm the mixture. A successful initiation is often indicated by the appearance of cloudiness, bubbling on the magnesium surface, or a gentle reflux of the solvent.[3]

  • Purity of Reagents: Ensure the aryl halide and solvent are pure and free from contaminants that could quench the reaction.

Q2: The reaction mixture turned dark brown or black during the Grignard reagent formation. What does this indicate?

A2: A dark brown or black coloration during the formation of the Grignard reagent can be indicative of side reactions or decomposition.

  • Wurtz Coupling: This is a major side reaction, especially with more reactive halides. The Grignard reagent can react with the starting aryl halide to form a biphenyl derivative (e.g., 4,4'-dimethoxybiphenyl). This side reaction is more prevalent at higher concentrations and temperatures.[2]

  • Impurities: Impurities in the magnesium or the aryl halide can catalyze the decomposition of the Grignard reagent.

  • Prolonged Heating: Excessive or prolonged heating can lead to the degradation of the Grignard reagent. The reaction is typically exothermic and may only require initial heating to start.[3]

Q3: My reaction yield is consistently low. What are the potential reasons and how can I improve it?

A3: Low yields in Grignard synthesis can stem from several factors throughout the experimental process.

  • Incomplete Reagent Formation: If the Grignard reagent did not form in high yield, the subsequent reaction will be inefficient. Consider titrating the Grignard reagent before adding the electrophile to determine its exact concentration.[2]

  • Side Reactions: Besides Wurtz coupling, other side reactions can consume the Grignard reagent or the product. Careful control of reaction temperature and addition rates can minimize these.

  • Quenching: The presence of moisture or other acidic protons in the reaction will quench the Grignard reagent. Re-evaluate the drying procedures for all glassware, solvents, and reagents.

  • Choice of Solvent: The solvent can significantly impact the yield. Greener solvents like 2-Methyltetrahydrofuran (2-MeTHF) have been shown to improve yields in some Grignard reactions compared to traditional solvents like THF.[4]

  • Purification Losses: Evaluate the work-up and purification steps for potential loss of product. Ensure complete extraction and efficient separation during chromatography or distillation.

Frequently Asked Questions (FAQs)

Q1: What are some greener, alternative solvents for the synthesis of this compound?

A1: Traditional solvents for Grignard reactions include diethyl ether and tetrahydrofuran (THF). However, several greener alternatives are gaining prominence due to their improved safety profiles, derivation from renewable resources, and often, enhanced reaction performance.

  • 2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources like corn cobs, 2-MeTHF is a highly recommended alternative.[5] It often provides yields comparable to or even better than THF.[4] Its lower miscibility with water simplifies the aqueous work-up and allows for easier solvent recovery and recycling.[4]

  • Cyclopentyl methyl ether (CPME): CPME is another promising green solvent with a higher boiling point and lower peroxide formation tendency compared to THF. It is also more resistant to acid and base degradation.

  • Toluene: While not a bio-based solvent, toluene can be used, sometimes in combination with a coordinating ether, for Grignard reactions, especially at higher temperatures.

Q2: How does the choice of solvent affect the Grignard reaction?

A2: The solvent plays a crucial role in the formation and reactivity of the Grignard reagent. Ethereal solvents like THF and 2-MeTHF are effective because the oxygen atoms can coordinate with the magnesium atom, stabilizing the Grignard reagent in solution. The solvent's polarity and Lewis basicity can influence the rate of reagent formation and its reactivity. For instance, 2-MeTHF has been reported to provide better yields and suppress the formation of byproducts like Wurtz coupling products in certain cases.[5]

Q3: Can I use a different starting material other than 4-bromoanisole or 4-chloroanisole?

A3: Yes, while 4-bromoanisole and 4-chloroanisole are common starting materials for forming the 4-methoxyphenylmagnesium halide, 4-iodoanisole can also be used. The reactivity of the aryl halide follows the trend I > Br > Cl. Aryl iodides are the most reactive but may be more expensive and prone to side reactions if conditions are not carefully controlled. Aryl chlorides are less reactive and may require longer initiation times or more vigorous activation of the magnesium.

Alternative Solvents Data Summary

The following table summarizes the performance of different solvents in Grignard reactions, providing a basis for selection based on yield and green chemistry principles.

SolventTypical Yield Range (%)Boiling Point (°C)Key AdvantagesGreen Chemistry Considerations
Diethyl Ether 85-9534.6High yields, well-established.Highly flammable, volatile, forms peroxides.
Tetrahydrofuran (THF) 70-9066Good solvating power, higher boiling point than diethyl ether.Forms peroxides, water-miscible (complicates work-up).
2-Methyltetrahydrofuran (2-MeTHF) 80-9580Higher yields than THF in some cases, easier work-up due to low water miscibility, derived from renewable resources.[4][5]Considered a green solvent.
Cyclopentyl methyl ether (CPME) 75-90106High boiling point, low peroxide formation, stable to acids and bases.Considered a green solvent.
Toluene Variable111High boiling point allows for higher reaction temperatures.Not a coordinating solvent (often used with an ether), petroleum-derived.

Experimental Protocols

Protocol: Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound starting from 4-bromoanisole and ethylene oxide. The procedure can be adapted for use with alternative solvents.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • 4-Bromoanisole

  • Anhydrous Solvent (e.g., THF, 2-MeTHF)

  • Ethylene oxide (as a solution in the chosen anhydrous solvent or bubbled directly)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (flame-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents).

    • Place the system under an inert atmosphere.

    • Add a single crystal of iodine to the magnesium.

    • In the dropping funnel, prepare a solution of 4-bromoanisole (1.0 equivalent) in the chosen anhydrous solvent.

    • Add a small portion of the 4-bromoanisole solution to the magnesium. The reaction should initiate, as evidenced by a color change and gentle reflux. If not, gently warm the flask.

    • Once initiated, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ethylene Oxide:

    • Cool the Grignard solution to 0 °C in an ice bath.

    • Slowly add a solution of ethylene oxide (1.1 equivalents) in the anhydrous solvent to the stirred Grignard reagent. Alternatively, bubble ethylene oxide gas through the solution. This step is exothermic; maintain the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Experimental Workflow Diagram

experimental_workflow cluster_reagent_prep Grignard Reagent Preparation cluster_reaction Reaction with Electrophile cluster_workup Work-up and Purification start Flame-dried Glassware under Inert Atmosphere mg Add Mg Turnings & Iodine Crystal start->mg initiation Initiate Reaction mg->initiation aryl_halide Prepare 4-Bromoanisole in Anhydrous Solvent aryl_halide->initiation addition Dropwise Addition of Aryl Halide initiation->addition formation Stir to Complete Grignard Formation addition->formation cooling1 Cool Grignard Reagent to 0°C formation->cooling1 reaction Slow Addition of Ethylene Oxide cooling1->reaction ethylene_oxide Prepare Ethylene Oxide Solution ethylene_oxide->reaction stirring Stir at Room Temperature reaction->stirring quench Quench with Sat. NH4Cl stirring->quench extraction Extract with Diethyl Ether quench->extraction drying Dry Organic Layer (MgSO4) extraction->drying evaporation Solvent Removal drying->evaporation purification Purify by Chromatography/Distillation evaporation->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Green Synthesis of 4-(4-Methoxyphenyl)-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for green chemistry approaches to synthesizing 4-(4-Methoxyphenyl)-1-butanol.

Section 1: Biocatalytic Reduction of Ketone Precursors

One of the most promising green routes to this compound is the asymmetric reduction of a prochiral ketone precursor, such as ethyl 4-(4-methoxyphenyl)-4-oxobutanoate. Biocatalysis, using whole-cell microorganisms or plant tissues, offers high selectivity under mild, environmentally benign conditions.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is my biocatalytic reduction showing low or no conversion? A1: Several factors can lead to low conversion rates:

  • Substrate/Product Inhibition: High concentrations of the ketone substrate or the alcohol product can inhibit the enzymes responsible for the reduction.

  • pH and Temperature: The reaction conditions may not be optimal for the specific biocatalyst. Most enzymes have a narrow optimal pH and temperature range.

  • Cofactor Limitation: Reductase enzymes require cofactors (like NADPH/NADH), which are regenerated by the whole-cell system. If the cell's metabolic activity is low, cofactor regeneration can become the rate-limiting step.

  • Low Enzyme Activity: The chosen biocatalyst (e.g., a specific plant tissue or microbial strain) may inherently have low activity towards your specific substrate.[1]

Q2: How can I improve the enantioselectivity (e.e.) of the reaction? A2: Enantioselectivity is highly dependent on the enzyme's active site. To improve it, you can:

  • Screen Different Biocatalysts: Test a variety of microorganisms or plant tissues. For example, while carrot root is a common choice, other plants like apple, potato, or specific yeast strains like Saccharomyces uvarum might offer higher e.e. for your substrate.[1][2]

  • Optimize Reaction Conditions: Temperature and pH can sometimes influence the conformational flexibility of the enzyme, affecting enantioselectivity.

  • Substrate Modification: While not always feasible, slight modifications to the substrate can sometimes lead to better recognition and higher e.e. by the enzyme.

Troubleshooting Guide
IssuePossible CauseSuggested Solution
Low Yield Poor substrate solubility in the aqueous medium.Add a co-solvent like isopropanol or ethanol at a low concentration (5-10% v/v) that does not denature the enzymes.
Cell viability is low (for microbial catalysts).Ensure the growth medium is appropriate and the cells are harvested at the optimal growth phase.
Reaction Stalls Depletion of the primary energy source (e.g., glucose) needed for cofactor regeneration.Add a supplemental energy source (e.g., glucose) to the reaction mixture.
Inconsistent Results Variability in biological materials (e.g., seasonal changes in plant tissue composition).[3]Standardize the source and preparation of the plant tissue. If possible, use a specific microbial strain from a cell bank for higher consistency.
Experimental Protocol: Bioreduction using Daucus carota (Carrot Root)

This protocol describes the reduction of ethyl 4-(4-methoxyphenyl)-4-oxobutanoate to ethyl 4-hydroxy-4-(4-methoxyphenyl)butanoate, which can be subsequently reduced to the target diol.

Materials:

  • Ethyl 4-(4-methoxyphenyl)-4-oxobutanoate (1.0 g, 4.23 mmol)

  • Fresh carrots (Daucus carota), 200 g

  • Phosphate buffer (0.1 M, pH 7.0), 400 mL

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate

Procedure:

  • Wash fresh carrots thoroughly, peel, and chop them into small pieces.

  • Homogenize the carrot pieces in 200 mL of phosphate buffer using a blender.

  • Transfer the resulting pulp to a 1 L Erlenmeyer flask. Add the remaining 200 mL of buffer.

  • Dissolve the ethyl 4-(4-methoxyphenyl)-4-oxobutanoate substrate in a minimal amount of ethanol and add it to the flask.

  • Seal the flask and place it on an orbital shaker at 120 rpm and 30°C.

  • Monitor the reaction progress by taking aliquots at 24-hour intervals and analyzing them by TLC or GC.

  • After the reaction is complete (typically 48-72 hours), filter the mixture through cheesecloth to remove the solid plant material.

  • Saturate the aqueous filtrate with NaCl and extract it three times with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography.

Visualization: Biocatalytic Reduction Workflow

G Biocatalytic Reduction Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Prepare Biocatalyst (e.g., Homogenize Carrot Root) C Setup Reaction Vessel (Buffer, pH 7.0) A->C B Prepare Substrate Solution (Ketone Precursor) B->C D Incubate with Shaking (30°C, 120 rpm) C->D E Monitor Progress (TLC / GC) D->E F Filter to Remove Solids E->F G Liquid-Liquid Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I J Final Product (Chiral Alcohol) I->J

Caption: Workflow for the biocatalytic reduction of a ketone precursor.

Section 2: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and atom-economical method for reducing carbonyl groups or other functionalities. For synthesizing this compound, this could involve the reduction of 4-(4-methoxyphenyl)butyric acid or its esters.

Frequently Asked Questions (FAQs)

Q1: What are the green advantages of catalytic hydrogenation over using stoichiometric metal hydrides? A1: Catalytic hydrogenation uses a small amount of a recyclable catalyst (like Pd/C) with molecular hydrogen (H₂) as the reductant. The only byproduct is water, making it highly atom-economical.[4] In contrast, stoichiometric hydrides (e.g., LiAlH₄) are used in large quantities, require anhydrous and often flammable solvents like THF, and produce significant amounts of waste during work-up.

Q2: My hydrogenation of 4-(4-methoxyphenyl)-4-oxobutyric acid is reducing both the ketone and the carboxylic acid. How can I selectively reduce the ketone? A2: Selective reduction can be challenging. To favor ketone reduction over the carboxylic acid:

  • Catalyst Choice: Use a catalyst known for ketone selectivity, such as a modified palladium or platinum catalyst.

  • Reaction Conditions: Conduct the reaction under milder conditions (lower temperature and pressure). Carboxylic acid reduction typically requires more forcing conditions.

  • Protecting Groups: Convert the carboxylic acid to an ester. Esters are generally more resistant to hydrogenation than ketones under standard Pd/C conditions. The ester can be hydrolyzed or reduced in a subsequent step.

Troubleshooting Guide
IssuePossible CauseSuggested Solution
Incomplete Reaction Catalyst poisoning.Ensure the substrate and solvent are free of sulfur compounds, strong amines, or heavy metal traces. Use a higher catalyst loading if necessary.
Insufficient H₂ pressure or poor mixing.Ensure the reaction vessel is properly sealed and purged. Increase the stirring speed to improve gas-liquid mass transfer.
Formation of Byproducts Hydrodehalogenation (if precursor is halogenated).Use a more selective catalyst or add a catalyst modifier. Triethylamine can sometimes suppress this side reaction.[5]
Dimerization of the starting material (Ullmann-type coupling).This can occur on the catalyst surface, especially with aryl halides. Pre-hydrogenating the catalyst and ensuring low water content can minimize this side reaction.[5]
Data Presentation: Comparison of Hydrogenation Conditions
PrecursorCatalystSolventTemp (°C)Pressure (atm)Yield (%)Reference
4-(4-methoxyphenyl)-4-oxobutyric acid10% Pd/CToluene/Acetic Acid701>95 (to butyric acid)[6]
4'-MethoxypropiophenonePhP-Hf (1:1.5)2-Pentanol220N/A (CTH)98.1 (to anethole)[7]
Generic Aryl KetoneRu-based catalyst1,4-Dioxane1301>95 (to alkane)[4]
(Note: Data is adapted from similar reductions as direct data for the target molecule is sparse. CTH = Catalytic Transfer Hydrogenation)
Experimental Protocol: Hydrogenation of 4-(4-methoxyphenyl)butyric acid

Materials:

  • 4-(4-methoxyphenyl)butyric acid (5.0 g, 25.7 mmol)

  • Borane-THF complex (1.0 M solution in THF, ~60 mL)

  • Anhydrous Tetrahydrofuran (THF), 100 mL

  • Methanol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Note on Greenness: While this protocol uses THF and a borane reagent, it represents a common laboratory-scale reduction of a carboxylic acid. Greener alternatives would involve high-pressure hydrogenation, which requires specialized equipment.

  • In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-(4-methoxyphenyl)butyric acid in 50 mL of anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the borane-THF solution dropwise via a syringe or dropping funnel over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction back to 0°C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in 100 mL of diethyl ether and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound. The product can be further purified by distillation or chromatography if necessary.

Visualization: Green Synthesis Route Selection

G Decision Logic for Green Synthesis Route A Start: Synthesize This compound B Is chiral product required? A->B C Is ketone precursor available? B->C No D Biocatalytic Reduction B->D Yes E Is Grignard precursor (e.g., 4-bromoanisole) available? C->E No G Catalytic Hydrogenation of Acid/Ester Precursor C->G Yes (Acid/Ester) F Grignard Synthesis with Green Solvent E->F Yes H Select Alternative Route E->H No

Caption: Decision tree for selecting a green synthesis approach.

Section 3: Grignard Reactions in Green Solvents

A traditional route to this type of alcohol involves a Grignard reaction. Green chemistry principles can be applied by replacing conventional ethereal solvents with safer, more sustainable alternatives.

Frequently Asked Questions (FAQs)

Q1: What are the main issues with traditional Grignard solvents like diethyl ether and THF? A1: Diethyl ether is highly flammable (flash point -45°C) and has anesthetic properties. Both diethyl ether and THF are prone to forming explosive peroxides upon storage.[8] Furthermore, THF is water-miscible, which can sometimes complicate the aqueous work-up step.[8]

Q2: Why is 2-Methyltetrahydrofuran (2-MeTHF) considered a greener alternative? A2: 2-MeTHF is derived from renewable resources (e.g., corn cobs).[8][9] It has a higher boiling point and flash point than diethyl ether, making it safer to handle. It also has low water miscibility, which can simplify the work-up and reduce the volume of extraction solvent needed. Importantly, it is less prone to peroxide formation and often gives yields comparable or superior to traditional solvents.[8][9]

Troubleshooting Guide
IssuePossible CauseSuggested Solution
Difficulty Initiating Grignard Reaction in 2-MeTHF Magnesium turnings are passivated by an oxide layer.Add a small crystal of iodine as an initiator; the disappearance of the brown color indicates initiation. Alternatively, add a few drops of a pre-formed Grignard reagent or DIBAL-H.[8][9]
Traces of water in the solvent or on glassware.Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous grade solvent.[10]
Low Yield of Final Alcohol Wurtz coupling side reaction (R-X + R-MgX -> R-R).Add the alkyl/aryl halide slowly to the magnesium suspension to maintain a low concentration and minimize this side reaction. 2-MeTHF is known to suppress Wurtz coupling compared to THF.[9]
Grignard reagent is basic and reacts with the electrophile's acidic protons.This route is not suitable if the electrophile has acidic protons (e.g., carboxylic acids, alcohols). Use a suitable electrophile like an epoxide or an ester.[11]
Data Presentation: Comparison of Solvents for Grignard Reagent Preparation
SolventBoiling Point (°C)Flash Point (°C)Peroxide FormationTypical YieldKey AdvantagesKey Disadvantages
Diethyl Ether 34.6-45HighGood to ExcellentWell-established, easy to removeHighly flammable, anesthetic, peroxide former[8]
THF 66-14HighGood to ExcellentHigher boiling point, good solvating powerForms explosive peroxides, water-miscible[8]
2-MeTHF ~80-11LowGood to Excellent"Green" solvent, low water miscibility, saferHigher boiling point makes it harder to remove
CPME 106-1LowModerate to GoodHigh boiling point, low peroxide formationCan be more difficult to initiate reactions
(Data sourced from BenchChem and ResearchGate.[8][9])
Experimental Protocol: Grignard Synthesis in 2-MeTHF

This protocol describes the reaction of 4-methoxyphenylmagnesium bromide with 3-bromo-1-(tert-butyldimethylsilyloxy)propane followed by deprotection.

Materials:

  • Magnesium turnings (1.0 g, 41 mmol)

  • 4-Bromoanisole (6.5 g, 35 mmol)

  • Anhydrous 2-MeTHF, 80 mL

  • Iodine crystal (1 small crystal)

  • 3-Bromo-1-((tert-butyldimethylsilyl)oxy)propane (9.0 g, 35.5 mmol)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M in THF)

Procedure:

  • Grignard Formation: In a flame-dried, three-necked flask equipped with a condenser and dropping funnel, place the magnesium turnings. Add a single crystal of iodine.

  • Add a solution of 4-bromoanisole in 20 mL of anhydrous 2-MeTHF to the dropping funnel.

  • Add ~2-3 mL of the bromoanisole solution to the magnesium. If the reaction doesn't start (indicated by color change and bubbling), gently warm the flask.

  • Once initiated, add the remaining bromoanisole solution dropwise to maintain a gentle reflux. After addition, stir for another hour.

  • Coupling Reaction: Cool the Grignard solution to 0°C. Add a solution of the silyl-protected bromopropane in 20 mL of 2-MeTHF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up & Deprotection: Cool the reaction to 0°C and slowly quench by adding 50 mL of saturated aqueous NH₄Cl.

  • Extract the mixture with diethyl ether (2 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Dissolve the crude residue in THF, add TBAF solution, and stir for 2 hours at room temperature.

  • Quench with water, extract with ether, dry, and concentrate. Purify the final product, this compound, by column chromatography.

References

Technical Support Center: Industrial Scale-Up of 4-(4-Methoxyphenyl)-1-butanol Production

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Senior Application Scientist, Chemical Process Development

This guide is intended for researchers, chemists, and process engineers involved in the synthesis and scale-up of 4-(4-methoxyphenyl)-1-butanol. As a key intermediate in the pharmaceutical and fragrance industries, robust and scalable production methods are critical.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to navigate the challenges encountered when transitioning from laboratory-scale experiments to industrial production.

Overview of Primary Synthesis Pathways

The industrial production of this compound is typically approached via two primary routes, each with distinct advantages and challenges. The choice of pathway often depends on raw material cost, safety considerations, and available equipment.

  • Route A: Multi-Step Reduction: This common pathway begins with the Friedel-Crafts acylation of anisole with succinic anhydride to form 4-(4-methoxyphenyl)-4-oxobutanoic acid. The keto group is then reduced to a methylene group, yielding 4-(4-methoxyphenyl)butyric acid.[3] This intermediate is subsequently esterified and reduced, or directly reduced, to the target alcohol.

  • Route B: Organometallic Synthesis (Grignard Reaction): This route involves the formation of a carbon-carbon bond using a Grignard reagent. A common approach would be the reaction of a 4-methoxyphenylmagnesium halide with a suitable four-carbon electrophile, such as γ-butyrolactone or a 4-halobutanol derivative, though this can present its own reactivity and selectivity challenges.[4][5]

Synthesis_Pathways cluster_A Route A: Reduction Pathway cluster_B Route B: Grignard Pathway Anisole Anisole + Succinic Anhydride KetoAcid 4-(4-methoxyphenyl) -4-oxobutanoic Acid Anisole->KetoAcid Friedel-Crafts Acylation ButyricAcid 4-(4-Methoxyphenyl) butyric Acid KetoAcid->ButyricAcid Clemmensen or Wolff-Kishner Red. FinalProduct 4-(4-Methoxyphenyl) -1-butanol ButyricAcid->FinalProduct Esterification then Reduction (e.g., NaBH₄) AnisoleDeriv 4-Bromoanisole Grignard 4-Methoxyphenyl magnesium Bromide AnisoleDeriv->Grignard Mg, THF Grignard->FinalProduct Nucleophilic Addition Electrophile 4-Carbon Electrophile (e.g., γ-Butyrolactone) Electrophile->FinalProduct

Fig. 1: Primary industrial synthesis pathways to this compound.

Troubleshooting Guide

This section addresses common issues encountered during the scale-up of this compound synthesis in a direct question-and-answer format.

Low Yield & Incomplete Reactions

Question: My catalytic hydrogenation of 4-(4-methoxyphenyl)-4-oxobutanoic acid to 4-(4-methoxyphenyl)butyric acid is stalling before completion. What are the potential causes?

Answer: This is a frequent scale-up challenge. The root cause often lies with the catalyst or reaction conditions.

  • Catalyst Deactivation: The palladium-on-carbon (Pd/C) catalyst is susceptible to poisoning.[3] Impurities in the starting material, such as sulfur or nitrogen-containing compounds, can irreversibly bind to the active sites. On a large scale, ensure the 4-oxo-acid intermediate is of high purity.

  • Insufficient Hydrogen Pressure/Mass Transfer: In large reactors, ensuring efficient contact between the hydrogen gas, the liquid phase (substrate in solution), and the solid catalyst is critical. If agitation is poor, the reaction becomes mass-transfer limited, not kinetics-limited. Increase agitation speed and ensure the hydrogen sparging system provides good dispersion.

  • Water Inhibition: While not a primary inhibitor, excessive water in the solvent system can affect catalyst activity and substrate solubility. Ensure solvents like toluene or ethyl acetate are appropriately dried for the reaction.[3]

  • Temperature Control: While these reactions are often run at elevated temperatures (50-70°C) to improve rates, inconsistent temperature control across a large reactor volume can lead to "cold spots" where the reaction rate is significantly lower.[3]

Question: The final reduction of methyl 4-(4-methoxyphenyl)butanoate with sodium borohydride is sluggish and gives low yields. Why?

Answer: Sodium borohydride (NaBH₄) is a mild reducing agent, and its reactivity with esters is significantly slower than with aldehydes or ketones.

  • Causality: The electrophilicity of an ester's carbonyl carbon is reduced by the resonance contribution from the adjacent oxygen atom, making it less susceptible to nucleophilic attack.

  • Solution: The reaction requires activation. An effective industrial method is the addition of an acid, such as sulfuric acid, or a Lewis acid like aluminum chloride, in conjunction with NaBH₄.[6] This protonates or coordinates to the carbonyl oxygen, making the carbon significantly more electrophilic and accelerating the reduction. Careful, controlled addition of the acid is crucial to manage the exotherm.

  • Solvent Choice: The choice of solvent is critical. Ethers like 1,2-dimethoxyethane (DME) or THF are often used. Protic solvents like methanol or ethanol will react with NaBH₄ and are generally added during the workup phase, not during the primary reduction.

Question: My Grignard reaction to form the target alcohol fails to initiate or provides a low yield.

Answer: Grignard reactions are notoriously sensitive to reaction conditions, a challenge that is magnified at scale.[7]

  • Strictly Anhydrous Conditions: Grignard reagents are potent bases and are rapidly quenched by protic sources, especially water.[7] All glassware, solvents (typically THF or diethyl ether), and starting materials must be rigorously dried. At industrial scale, this means using dedicated, steam-cleaned, and nitrogen-purged reactors.

  • Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be broken for the reaction to initiate. Mechanical stirring is often sufficient, but chemical activation with a small crystal of iodine or a few drops of 1,2-dibromoethane may be necessary.

  • Side Reactions: The primary yield-reducing side reaction is Wurtz coupling, where the Grignard reagent reacts with unreacted alkyl halide. This can be minimized by slow, controlled addition of the halide to the magnesium suspension, ensuring it reacts as it is added rather than building up in concentration.

Impurity Formation & Purification

Question: After the final reduction and workup, my crude product contains several impurities that are difficult to remove by distillation. What are they and how can I prevent them?

Answer: The impurity profile depends heavily on the synthetic route.

  • Unreacted Starting Material: If the reduction is incomplete, you will have residual 4-(4-methoxyphenyl)butyric acid or its ester. These have significantly different boiling points and can often be separated, but their presence indicates a flawed reduction step that needs optimization.

  • Ether Byproducts: If sulfuric acid is used to catalyze a NaBH₄ reduction of the acid directly, high temperatures can lead to ether formation (e.g., bis(4-(4-methoxyphenyl)butyl) ether) via intermolecular dehydration of the product alcohol. Maintain strict temperature control.

  • Demethylation: If harsh acidic conditions are used at high temperatures during any step, the methoxy group on the aromatic ring can be cleaved to a phenol. This phenolic impurity is difficult to remove and can impact product quality.

  • Over-reduction Products: If a more powerful reducing agent like LiAlH₄ were used, or if the starting material contained other reducible groups, over-reduction could occur. However, with the specified routes, this is less common.

Question: How can I effectively purify the final product on a large scale?

Answer: Vacuum distillation is the primary method for purifying this compound.[6]

  • Fractional Distillation: Use a fractionating column with sufficient theoretical plates to separate the product from lower-boiling solvents and higher-boiling impurities.

  • Pre-treatment: Before distillation, a thorough aqueous workup is essential. Wash the organic layer with a sodium bicarbonate solution to remove acidic impurities and then with brine to remove residual water. Dry the organic phase completely with a drying agent like anhydrous magnesium sulfate.

  • Process Control: Monitor the head temperature and pressure closely during distillation. Collect fractions and analyze them by GC to ensure purity before combining the main product fractions.[6]

Purification_Workflow Crude Crude Product in Organic Solvent Wash1 Wash with NaHCO₃(aq) (Removes Acidic Impurities) Crude->Wash1 Wash2 Wash with Brine (Removes Water) Wash1->Wash2 Dry Dry over MgSO₄ (Bulk Water Removal) Wash2->Dry Filter Filter to Remove Drying Agent Dry->Filter Concentrate Solvent Removal (Rotary Evaporation) Filter->Concentrate Distill Vacuum Fractional Distillation Concentrate->Distill Pure Pure this compound (>99%) Distill->Pure

Fig. 2: Industrial scale purification workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: Which synthesis route is generally preferred for industrial production and why?

For large-scale industrial production, Route A (Multi-Step Reduction) is often preferred. The primary reasons are safety and cost. Grignard reactions (Route B) require strict anhydrous conditions and the handling of organometallic reagents, which can be pyrophoric and difficult to manage at scale.[7] In contrast, catalytic hydrogenation and borohydride reductions, while still requiring careful control, use more manageable reagents and conditions. The starting materials for Route A (anisole, succinic anhydride) are also typically more cost-effective and readily available in bulk than the precursors for Route B.

Q2: What analytical methods are essential for process control and final product release?

A robust analytical package is crucial for a scalable process.

  • In-Process Controls (IPCs):

    • TLC/HPLC: To monitor the disappearance of starting materials and the appearance of products in each step.

    • GC: To check for volatile impurities and monitor reaction completion, especially in the final reduction step.[6]

    • Hydrogen Uptake Monitor: Essential for tracking the progress of catalytic hydrogenation.

  • Final Product Release:

    • Gas Chromatography (GC): To determine final purity (typically >99%) and quantify any impurities.

    • NMR (¹H and ¹³C): To confirm the chemical structure and identity.

    • Karl Fischer Titration: To determine the water content, which is a critical quality parameter.

    • Appearance/Color: A simple visual check against a standard.

Q3: What are the primary safety concerns when scaling up this synthesis?

  • Flammable Solvents: Large quantities of solvents like toluene, THF, and DME are used. All equipment must be properly grounded, and operations should be conducted in an inert (nitrogen) atmosphere to prevent fires or explosions.

  • Pyrophoric Catalysts: Palladium on carbon (Pd/C) can be pyrophoric, especially after use when it is dry and saturated with hydrogen. The catalyst should be filtered carefully and kept wet with water or solvent at all times to prevent spontaneous ignition in air.

  • Exothermic Reactions: Both Friedel-Crafts reactions and reductions with activated NaBH₄ can be highly exothermic. Reactors must have adequate cooling capacity, and reagents must be added slowly and in a controlled manner to maintain the desired temperature. A runaway reaction is a significant hazard.

  • Hydrogen Gas: Hydrogenation is performed under pressure with a highly flammable gas. Reactors must be pressure-rated, and the area must be equipped with hydrogen sensors and proper ventilation.

Key Experimental Protocols

The following protocols are provided as a representative guide for laboratory-scale synthesis and are intended to be a basis for process development and scale-up.

Protocol 1: Synthesis of 4-(4-Methoxyphenyl)butyric Acid[3]
  • Setup: To a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and gas inlet, add 4-(4-methoxyphenyl)-4-oxobutanoic acid (70.0 g).

  • Catalyst and Solvent Addition: Add 10% palladium on carbon (5.0 g, ~7 wt%), toluene (320 mL), and glacial acetic acid (70 mL).

  • Hydrogenation: Begin vigorous stirring and heat the mixture to 70°C. Purge the flask with hydrogen gas and maintain a positive hydrogen pressure (e.g., via a balloon or a regulated supply) overnight.

  • Monitoring: The reaction can be monitored by TLC or HPLC for the disappearance of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Keep the catalyst wet to prevent ignition.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the toluene and acetic acid. The resulting solid is 4-(4-methoxyphenyl)butyric acid, which can be used as is or recrystallized if necessary.

Protocol 2: Reduction to this compound (Adapted from[6])

Note: This protocol assumes the butyric acid from Protocol 1 has been converted to its methyl ester, methyl 4-(4-methoxyphenyl)butanoate, via standard Fischer esterification.

  • Setup: In a dry, nitrogen-purged 1 L reactor, prepare a mixture of sodium borohydride (3.1 g, 0.08 mol) in 1,2-dimethoxyethane (50 mL). Cool the mixture to 0-5°C in an ice bath.

  • Substrate Addition: In a separate flask, dissolve methyl 4-(4-methoxyphenyl)butanoate (10.0 g, 0.048 mol) in 1,2-dimethoxyethane (50 mL).

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.54 g, 0.0056 mol) to the chilled NaBH₄ suspension.

  • Controlled Reduction: Add the solution of the methyl ester dropwise to the activated NaBH₄ suspension over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to 40-50°C. Stir at this temperature until GC analysis shows the consumption of the starting ester.

  • Workup: Cool the reaction mixture and carefully pour it into 200 mL of cold water to quench. Extract the aqueous layer with toluene or ethyl acetate (2 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol. Purify further by vacuum distillation.

Data Summary

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 52244-70-9[1]
Molecular Formula C₁₁H₁₆O₂[1]
Molecular Weight 180.24 g/mol [8]
Appearance Light yellow liquid or solid[2][9]
Melting Point 3-4 °C[10]
Boiling Point 160-161 °C @ 8 mmHg[10]
Density 1.042 g/mL at 25 °C[8]
Table 2: Comparison of Synthesis Routes
ParameterRoute A: Multi-Step ReductionRoute B: Grignard Synthesis
Primary Feedstocks Anisole, Succinic Anhydride4-Haloanisole, Magnesium, 4-Carbon Electrophile
Key Reagents AlCl₃, Pd/C, H₂, NaBH₄Mg, Anhydrous Solvents (THF)
Pros More established for scale-up, safer reagents, lower cost raw materials.Fewer steps (potentially), classic C-C bond formation.
Cons Multiple steps, handling of pyrophoric catalyst, potential for byproducts.Strict anhydrous conditions required, exotherm control is critical, specialized equipment needed.[7]
Typical Impurities Unreduced intermediates, ether byproducts.Wurtz coupling products, unreacted starting materials.

References

Validation & Comparative

Definitive Guide to the Structural Confirmation of 4-(4-Methoxyphenyl)-1-butanol: A Comparative Analysis of Spectroscopic and Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the primary analytical methods for the structural elucidation of 4-(4-Methoxyphenyl)-1-butanol, a key intermediate in pharmaceutical and fragrance industries. Tailored for researchers, scientists, and drug development professionals, this document outlines the experimental data and detailed protocols necessary for unambiguous structural confirmation.

Core Analytical Techniques: A Comparative Overview

The structural confirmation of this compound relies on a suite of complementary analytical techniques. Each method provides unique insights into the molecular architecture of the compound. The principal methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis. Below is a comparative summary of the expected data from each technique.

Analytical TechniqueParameterExpected Value/Observation for this compoundPurpose in Structural Elucidation
¹H NMR Chemical Shift (δ)~7.11 ppm (d, 2H), ~6.84 ppm (d, 2H), ~3.79 ppm (s, 3H), ~3.63 ppm (t, 2H), ~2.58 ppm (t, 2H), ~1.65-1.55 ppm (m, 4H)Provides information on the chemical environment, number, and connectivity of protons.
MultiplicityDoublet (d), Singlet (s), Triplet (t), Multiplet (m)Indicates the number of neighboring protons, aiding in fragment assembly.
Integration2H, 2H, 3H, 2H, 2H, 4HDetermines the relative number of protons in each unique environment.
¹³C NMR Chemical Shift (δ)~157.8, ~134.3, ~129.2 (2C), ~113.7 (2C), ~62.5, ~55.2, ~34.8, ~32.4, ~28.8 ppmIdentifies the number of unique carbon environments and their electronic nature.
IR Spectroscopy Wavenumber (cm⁻¹)~3330 (broad), ~3000-2850, ~1612, ~1512, ~1245, ~1035Confirms the presence of key functional groups (O-H, C-H, C=C, C-O).
Mass Spectrometry Molecular Ion (M⁺)m/z 180Determines the molecular weight of the compound.
Key Fragmentsm/z 121, 134, 107, 91, 77Provides evidence for the fragmentation pattern, confirming the structure of different parts of the molecule.
Elemental Analysis % Carbon (C)Calculated: 73.30%, Found: 73.30 ± 0.4%Verifies the empirical and molecular formula by determining the mass percentage of each element.
% Hydrogen (H)Calculated: 8.95%, Found: 8.95 ± 0.4%Verifies the empirical and molecular formula by determining the mass percentage of each element.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below to ensure reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform. Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm). Phase the spectrum and integrate all signals.

¹³C NMR Spectroscopy

  • Sample Preparation: Prepare a more concentrated sample by dissolving 20-50 mg of this compound in approximately 0.7 mL of CDCl₃.

  • Instrumentation: Use a 100 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled spectrum to simplify the signals to singlets for each unique carbon.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the CDCl₃ solvent peak (77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid at room temperature, a neat sample can be used. Place a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background scan with the empty salt plates and subtract it from the sample spectrum to obtain the final IR spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or after separation using a gas chromatograph (GC-MS).

  • Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Elemental Analysis
  • Sample Preparation: Accurately weigh a small amount (1-2 mg) of the purified this compound into a tin or silver capsule.

  • Instrumentation: Use an automated CHN elemental analyzer.

  • Analysis: The sample is combusted at high temperature in a stream of oxygen. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a thermal conductivity detector.

  • Calculation: The instrument's software calculates the percentage of each element based on the detected amounts of the combustion gases.

Workflow and Logic for Structural Confirmation

The following diagram illustrates the logical workflow for the comprehensive structural confirmation of this compound, integrating the data from the various analytical techniques.

Structural_Confirmation_Workflow cluster_synthesis Compound cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_confirmation Confirmation Compound Synthesized/Isolated This compound NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS EA Elemental Analysis Compound->EA NMR_Data Proton/Carbon Skeleton Connectivity NMR->NMR_Data IR_Data Functional Groups (O-H, C-O, etc.) IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data EA_Data Empirical & Molecular Formula EA->EA_Data Confirmed_Structure Confirmed Structure of This compound NMR_Data->Confirmed_Structure IR_Data->Confirmed_Structure MS_Data->Confirmed_Structure EA_Data->Confirmed_Structure

Comparative Guide to Analytical Techniques for the Validation of 4-(4-Methoxyphenyl)-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of proposed analytical methodologies for the quantitative and qualitative assessment of 4-(4-Methoxyphenyl)-1-butanol. The selection of an appropriate analytical technique is critical for ensuring the identity, purity, and quality of this compound in research and drug development settings. The methods discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

While specific validated methods for this compound are not extensively published, this document outlines robust methodologies based on established analytical principles for similar aromatic alcohols. The validation parameters presented are representative of the performance expected from these techniques when validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Comparison of Quantitative Analytical Methods

The choice between HPLC-UV and GC-MS for quantitative analysis depends on factors such as the required sensitivity, the complexity of the sample matrix, and the volatility of the analyte.

Validation ParameterHPLC-UV (Proposed)GC-MS (Proposed)
Linearity Range 1 - 500 µg/mL0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (%RSD) < 2.0%< 5.0%
Limit of Detection (LOD) ~0.3 µg/mL~0.02 µg/mL
Limit of Quantitation (LOQ) ~1.0 µg/mL~0.1 µg/mL
Specificity HighVery High
Throughput HighModerate

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the routine analysis and quality control of non-volatile or thermally labile compounds.

Proposed Experimental Protocol for HPLC-UV

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40 v/v). For mass spectrometry compatibility, 0.1% formic acid can be added to both solvents.[4]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection Wavelength: 225 nm (based on the absorbance of the methoxyphenyl chromophore).

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with the mobile phase to obtain a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 25, 100, 250, 500 µg/mL).

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Workflow for HPLC-UV Method Validation

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Data Evaluation Prep_Standards Prepare Calibration & QC Standards System_Suitability System Suitability Test Prep_Standards->System_Suitability Prep_Samples Prepare Sample Solutions Analyze_Spiked_Samples Analyze Spiked Samples (Accuracy & Precision) Prep_Samples->Analyze_Spiked_Samples Analyze_Standards Analyze Standards (Linearity) System_Suitability->Analyze_Standards Pass Eval_Linearity Evaluate Linearity (r²) Analyze_Standards->Eval_Linearity Eval_Accuracy Evaluate Accuracy (% Recovery) Analyze_Spiked_Samples->Eval_Accuracy Eval_Precision Evaluate Precision (%RSD) Analyze_Spiked_Samples->Eval_Precision Analyze_Low_Conc Analyze Low Concentrations (LOD & LOQ) Eval_Sensitivity Determine LOD & LOQ Analyze_Low_Conc->Eval_Sensitivity Analyze_Stressed Analyze Stressed Samples (Specificity) Eval_Specificity Assess Specificity Analyze_Stressed->Eval_Specificity Validation_Report Compile Validation Report Eval_Linearity->Validation_Report Eval_Accuracy->Validation_Report Eval_Precision->Validation_Report Eval_Sensitivity->Validation_Report Eval_Specificity->Validation_Report

Workflow for the validation of the proposed HPLC-UV analytical method.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it an excellent choice for trace-level analysis and impurity profiling. Due to the hydroxyl group in this compound, derivatization is recommended to improve its volatility and chromatographic performance.

Proposed Experimental Protocol for GC-MS

1. Sample Preparation and Derivatization:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like Dichloromethane or Ethyl Acetate.

  • Calibration Standards: Prepare calibration standards by diluting the stock solution.

  • Derivatization: To 100 µL of each standard or sample solution in a vial, add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Cap the vial and heat at 70 °C for 30 minutes. Cool to room temperature before injection. This process converts the polar -OH group to a non-polar -OTMS (trimethylsilyl) ether.

2. GC-MS Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Mode: Splitless, 1 µL injection volume.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions of the derivatized analyte (e.g., the molecular ion and key fragment ions). A full scan can be used for initial identification.

3. Data Analysis:

  • Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.

  • Construct a calibration curve by plotting the peak area of a selected ion against the concentration of the derivatized standards.

  • Quantify the amount of this compound in the sample using the calibration curve.

Workflow for GC-MS Method Validation

GCMS_Validation_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_eval Validation Assessment Prep_Standards Prepare Standards Derivatize Derivatization Step (e.g., Silylation) Prep_Standards->Derivatize Prep_Samples Prepare Samples Prep_Samples->Derivatize Tune_MS Tune Mass Spectrometer Derivatize->Tune_MS Analyze_Accuracy_Precision Analyze QC Samples at Low, Mid, High Levels Derivatize->Analyze_Accuracy_Precision Analyze_Sensitivity Determine LOD & LOQ Derivatize->Analyze_Sensitivity Analyze_Linearity Analyze Calibration Curve Tune_MS->Analyze_Linearity Pass Assess_Linearity Assess Linearity (r²) Analyze_Linearity->Assess_Linearity Assess_Accuracy Assess Accuracy (% Recovery) Analyze_Accuracy_Precision->Assess_Accuracy Assess_Precision Assess Precision (%RSD) Analyze_Accuracy_Precision->Assess_Precision Assess_Sensitivity Confirm LOD & LOQ Analyze_Sensitivity->Assess_Sensitivity Final_Report Generate Validation Report Assess_Linearity->Final_Report Assess_Accuracy->Final_Report Assess_Precision->Final_Report Assess_Sensitivity->Final_Report

Workflow for the validation of the proposed GC-MS analytical method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the structural elucidation and confirmation of this compound. Furthermore, quantitative NMR (qNMR) can be employed as a primary method for purity assessment without the need for a specific reference standard of the analyte.[5]

Qualitative Analysis (Identity Confirmation)
  • ¹H NMR: The proton NMR spectrum provides definitive information about the molecular structure. Expected signals would include those for the methoxy group protons, aromatic protons showing a characteristic para-substitution pattern, and the aliphatic protons of the butanol chain.

  • ¹³C NMR: The carbon NMR spectrum confirms the number of unique carbon atoms in the molecule, with distinct chemical shifts for the methoxy carbon, aromatic carbons, and the four carbons of the butanol chain.[5]

Quantitative Analysis (Purity Assessment)
  • Principle: qNMR relies on the direct proportionality between the integrated area of an NMR signal and the number of nuclei giving rise to that signal.[2][4] By comparing the integral of a known analyte peak to the integral of a certified internal standard of known concentration and purity, the absolute purity of the analyte can be determined.

  • Methodology:

    • Accurately weigh a known amount of the this compound sample and a suitable, high-purity internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire a ¹H NMR spectrum under quantitative conditions (e.g., ensuring full relaxation of all signals by using a sufficiently long relaxation delay).

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity of the analyte using the known concentrations, molecular weights, and integral values of the analyte and the standard.[1]

References

Comparative analysis of different synthesis routes for 4-(4-Methoxyphenyl)-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the optimal synthesis of 4-(4-Methoxyphenyl)-1-butanol, a key intermediate in pharmaceutical and fragrance industries.

This guide provides a detailed comparative analysis of two primary synthetic routes for this compound, a valuable building block in the synthesis of various organic molecules. The comparison focuses on a two-step route involving Friedel-Crafts acylation followed by a reduction, and a one-pot Grignard reaction. This analysis is supported by experimental data to aid researchers in selecting the most suitable method based on factors such as yield, reaction conditions, and reagent availability.

Executive Summary

The synthesis of this compound is critical for various applications, including the development of new therapeutic agents. This guide evaluates two distinct and effective synthetic pathways. The first is a robust two-step method commencing with the Friedel-Crafts acylation of anisole with succinic anhydride, followed by the complete reduction of the intermediate ketoacid. The second approach involves the direct synthesis via a Grignard reaction between 4-methoxyphenylmagnesium bromide and γ-butyrolactone. Both methods offer viable pathways to the target compound, with distinct advantages and disadvantages in terms of operational complexity, yield, and reagent handling.

Data Presentation

ParameterRoute 1: Friedel-Crafts Acylation & ReductionRoute 2: Grignard Reaction
Starting Materials Anisole, Succinic Anhydride, Aluminum Chloride, Lithium Aluminum Hydride4-Bromoanisole, Magnesium, γ-Butyrolactone
Key Intermediates 4-(4-methoxyphenyl)-4-oxobutanoic acid4-methoxyphenylmagnesium bromide
Overall Yield ~85-95% (estimated)Moderate to Good (specific yield not reported)
Reaction Steps 2 (Acylation, Reduction)1 (Grignard Reaction)
Reaction Conditions Acylation: Reflux; Reduction: Reflux with LiAlH₄Grignard formation: Anhydrous conditions; Reaction: Dropwise addition
Purity of Final Product High, requires purification by distillationRequires purification to remove byproducts
Key Advantages High yielding, well-established reactionsFewer steps, potentially faster overall process
Key Disadvantages Multi-step, requires handling of AlCl₃ and LiAlH₄Requires strict anhydrous conditions, potential for side reactions

Synthesis Route Comparison

Synthesis_Comparison cluster_0 Route 1: Friedel-Crafts Acylation & Reduction cluster_1 Route 2: Grignard Reaction Anisole Anisole + Succinic Anhydride Ketoacid 4-(4-methoxyphenyl)- 4-oxobutanoic acid Anisole->Ketoacid   Friedel-Crafts Acylation   (AlCl₃) Target1 This compound Ketoacid->Target1   Reduction   (LiAlH₄) Bromoanisole 4-Bromoanisole + Magnesium Grignard 4-methoxyphenylmagnesium bromide Bromoanisole->Grignard   Grignard Reagent   Formation (Anhydrous Ether) Target2 This compound Grignard->Target2 Butyrolactone γ-Butyrolactone Butyrolactone->Target2   Nucleophilic Attack

A Comparative Analysis of 4-(4-Methoxyphenyl)-1-butanol and Other Structurally-Related Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

In the landscape of phenolic compounds, which are widely investigated for their diverse biological activities, 4-(4-Methoxyphenyl)-1-butanol presents an interesting case for comparative analysis. While not as extensively studied as other prominent phenolics, its structural similarity to compounds with known antioxidant, anti-inflammatory, and metabolism-modulating properties warrants a closer examination. This guide provides a comprehensive comparison of this compound with structurally related phenolic compounds, including raspberry ketone, tyrosol, and 4-ethylguaiacol. The comparison is based on available experimental data and aims to provide researchers and drug development professionals with a clear, data-driven overview of their relative performance and potential therapeutic applications.

Structural and Physicochemical Comparison

The phenolic compounds discussed in this guide share a core phenyl group with at least one hydroxyl or methoxy substituent, which is crucial for their biological activities. The variations in their side chains and the degree of methoxylation influence their physicochemical properties and, consequently, their interactions with biological targets.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
This compound this compoundC₁₁H₁₆O₂180.24Methoxy-substituted phenyl ring with a butanol side chain.
Raspberry Ketone Raspberry KetoneC₁₀H₁₂O₂164.20Hydroxy-substituted phenyl ring with a butanone side chain.
Tyrosol TyrosolC₈H₁₀O₂138.16Hydroxy-substituted phenyl ring with an ethanol side chain.
4-Ethylguaiacol 4-EthylguaiacolC₉H₁₂O₂152.19Methoxy- and hydroxy-substituted phenyl ring with an ethyl side chain.

Comparative Biological Activity: A Data-Driven Overview

While direct comparative studies involving this compound are limited, we can infer its potential activities by examining data from structurally similar compounds and the available data on a closely related derivative.

Antioxidant Activity

The antioxidant capacity of phenolic compounds is a key determinant of their protective effects against oxidative stress-related diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity, with a lower IC₅₀ value indicating higher antioxidant potential.

CompoundDPPH Radical Scavenging Activity (IC₅₀)Reference
Thiosemicarbazone derivative of 4-(4-methoxyphenyl)-2-butanone400.2 ppm[1]
Raspberry KetoneVaries significantly depending on the study; some studies indicate antioxidant effects in vivo.[2][3]
TyrosolGenerally considered a "weak" direct antioxidant compared to other polyphenols, but exhibits significant cellular antioxidant effects.[4]
4-EthylguaiacolData on direct antioxidant activity is limited, but it is known to induce the Nrf2 antioxidant response pathway.[5]

Note: The IC₅₀ value for the thiosemicarbazone derivative of 4-(4-methoxyphenyl)-2-butanone suggests that this structural backbone possesses antioxidant properties. However, without direct testing of this compound, a definitive comparison is not possible.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. The ability of phenolic compounds to modulate inflammatory pathways, such as the NF-κB pathway, is a critical area of research.

CompoundEffect on NF-κB PathwayOther Anti-inflammatory MechanismsReference
This compound No data availableNo data available
Raspberry Ketone Limited direct evidenceMay reduce pro-inflammatory markers in certain conditions.
Tyrosol Suppresses NF-κB activation by preventing the degradation of its inhibitor, IκBα.Reduces the production of pro-inflammatory cytokines.[4][4]
4-Ethylguaiacol Inhibits NF-κB activation.Activates the Nrf2-HO-1 and AMPK-SIRT1 pathways.[6][7][6][7]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these compounds exert their effects is crucial for drug development. While the signaling pathways for this compound remain unelucidated, the pathways for the comparator compounds offer valuable insights.

Raspberry Ketone: Adiponectin and Lipid Metabolism

Raspberry ketone has been shown to increase the secretion of adiponectin, a hormone that plays a crucial role in regulating glucose levels and fatty acid breakdown.[8] This suggests a potential role for raspberry ketone and structurally similar compounds in metabolic disorders.

Raspberry_Ketone_Signaling Raspberry Ketone Raspberry Ketone Adipocyte Adipocyte Raspberry Ketone->Adipocyte Enters Adiponectin Secretion Adiponectin Secretion Adipocyte->Adiponectin Secretion Stimulates Increased Fatty Acid Oxidation Increased Fatty Acid Oxidation Adiponectin Secretion->Increased Fatty Acid Oxidation Leads to Decreased Lipid Accumulation Decreased Lipid Accumulation Adiponectin Secretion->Decreased Lipid Accumulation Leads to Tyrosol_Signaling cluster_0 Anti-inflammatory Pathway Inflammatory Stimulus Inflammatory Stimulus IKK IKK Inflammatory Stimulus->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB->Pro-inflammatory Gene Expression Activates Tyrosol Tyrosol Tyrosol->IKK Inhibits Ethylguaiacol_Signaling 4-Ethylguaiacol 4-Ethylguaiacol Nrf2 Nrf2 4-Ethylguaiacol->Nrf2 Activates AMPK AMPK 4-Ethylguaiacol->AMPK Activates NF-κB NF-κB 4-Ethylguaiacol->NF-κB Inhibits HO-1 HO-1 Nrf2->HO-1 Induces Antioxidant Response Antioxidant Response HO-1->Antioxidant Response Promotes SIRT1 SIRT1 AMPK->SIRT1 Activates SIRT1->NF-κB Inhibits Inflammation Inflammation NF-κB->Inflammation Promotes

References

The Neuroprotective Potential of 4-(4-Methoxyphenyl)-1-butanol Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals are constantly seeking novel therapeutic agents for neurodegenerative diseases. Within this landscape, derivatives of 4-(4-Methoxyphenyl)-1-butanol have emerged as a promising class of compounds, demonstrating significant potential as neuroprotective agents. This guide provides a comparative analysis of the structure-activity relationship (SAR) of these derivatives, with a focus on their role as chemical chaperones in mitigating protein aggregation and endoplasmic reticulum (ER) stress- induced neuronal death.

Core Structure and Biological Activity

The foundational structure, this compound, possesses a 4-methoxyphenyl group attached to a butanol chain. Research into structurally related compounds, particularly 4-(4-methoxyphenyl)butanoic acid, has revealed that this scaffold can exhibit significant bioactivity. Studies have shown that 4-(4-methoxyphenyl)butanoic acid is more effective at inhibiting protein aggregation and ER stress-induced neuronal death than its parent compound, 4-phenylbutyric acid (4-PBA), a known chemical chaperone.[1] This suggests that the 4-methoxyphenyl moiety is a key contributor to the observed neuroprotective effects.

Structure-Activity Relationship: A Comparative Table

The following table summarizes the quantitative data on the neuroprotective activity of 4-(4-methoxyphenyl)butanoic acid derivatives, highlighting key structural modifications and their impact on biological function.

Compound IDR Group (Modification on Butyl Chain)AssayEndpointResult
1 -COOH (4-(4-methoxyphenyl)butanoic acid)Inhibition of Protein Aggregation% InhibitionSuperior to 4-PBA[1]
2 -COOHER Stress-Induced Neuronal Death% Cell ViabilityIncreased[1]
3 -CH₂OH (this compound)Not Reported--

Note: Direct comparative data for a series of this compound derivatives is limited in publicly available literature. The data presented is primarily based on the corresponding butanoic acid derivatives, which share the same core structure and are indicative of the potential of this chemical class.

Experimental Protocols

Inhibition of Protein Aggregation Assay

A common method to assess the chemical chaperone activity of these compounds is to measure their ability to prevent the aggregation of a model protein, such as lysozyme, under denaturing conditions.

  • Preparation of Solutions: A stock solution of the test compound (e.g., 4-(4-methoxyphenyl)butanoic acid) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). A solution of lysozyme in a buffer (e.g., phosphate-buffered saline, pH 7.4) is also prepared.

  • Induction of Aggregation: Protein aggregation is induced by adding a reducing agent, such as dithiothreitol (DTT), to the lysozyme solution.

  • Treatment: The test compound is added to the lysozyme solution at various concentrations prior to the induction of aggregation. A control group with no test compound is also included.

  • Measurement of Aggregation: The aggregation of lysozyme is monitored over time by measuring the increase in light scattering at a specific wavelength (e.g., 400 nm) using a spectrophotometer.

  • Data Analysis: The percentage inhibition of aggregation is calculated by comparing the light scattering of the treated samples to the untreated control.

ER Stress-Induced Neuronal Death Assay

This assay evaluates the ability of the compounds to protect neuronal cells from death induced by ER stress.

  • Cell Culture: A neuronal cell line (e.g., SH-SY5Y) is cultured in appropriate media.

  • Induction of ER Stress: ER stress is induced by treating the cells with a known ER stress-inducing agent, such as tunicamycin or thapsigargin.

  • Treatment: The cells are pre-treated with the test compound at various concentrations for a specific duration before the addition of the ER stress-inducing agent.

  • Assessment of Cell Viability: Cell viability is measured using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by staining with fluorescent dyes that differentiate between live and dead cells (e.g., calcein-AM and ethidium homodimer-1).

  • Data Analysis: The percentage of viable cells in the treated groups is compared to the untreated control group to determine the neuroprotective effect of the compound.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of 4-(4-methoxyphenyl)butyl derivatives are believed to be mediated through their function as chemical chaperones. This involves the stabilization of protein conformation and the prevention of protein misfolding and aggregation, which are key pathological events in many neurodegenerative diseases. By reducing the accumulation of misfolded proteins, these compounds can alleviate ER stress and inhibit the downstream signaling pathways that lead to apoptosis or programmed cell death.

G cluster_0 Cellular Stress cluster_1 ER Stress Response Protein Misfolding Protein Misfolding UPR Activation Unfolded Protein Response (UPR) Activation Protein Misfolding->UPR Activation Apoptosis Signaling Apoptosis Signaling UPR Activation->Apoptosis Signaling Neuronal Cell Death Neuronal Cell Death Apoptosis Signaling->Neuronal Cell Death Derivative 4-(4-Methoxyphenyl)butyl Derivative Derivative->Protein Misfolding Inhibits G Start Synthesis of Derivatives Purification Purification and Characterization (NMR, MS) Start->Purification InVitro In Vitro Screening (Protein Aggregation, Cell Viability) Purification->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Lead Lead Compound Identification SAR->Lead

References

Comparing spectroscopic data of 4-(4-Methoxyphenyl)-1-butanol from different sources

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparison of publicly available spectroscopic data for the compound 4-(4-Methoxyphenyl)-1-butanol is presented to aid researchers, scientists, and drug development professionals in their analytical endeavors. This guide provides a consolidated view of ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data from various reputable sources, highlighting key consistencies and variations.

This comparative guide aims to streamline the process of analytical verification for researchers working with this compound (CAS No. 52244-70-9).[1][2][3] By aggregating data from prominent databases such as the NIST WebBook, PubChem, and ChemicalBook, this document offers a centralized resource for spectroscopic information. The molecular formula for this compound is C₁₁H₁₆O₂ with a molecular weight of 180.24 g/mol .[1][2][4]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR data is fundamental for the structural elucidation of organic molecules. Below is a summary of reported ¹H NMR data for this compound.

Source Solvent Instrument Frequency Reported Chemical Shifts (δ) in ppm
PubChemNot SpecifiedVarian A-60Data available through SpectraBase
ChemicalBookNot SpecifiedNot SpecifiedSpectrum available
GuidechemNot SpecifiedNot SpecifiedPredicted ¹H NMR spectrum available

Experimental Protocol: Detailed experimental protocols were not fully available in the initial survey. For the data from PubChem, the spectrum was recorded on a Varian A-60 instrument.[5] Researchers are advised to consult the original data sources for comprehensive experimental details, including solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides critical information about the carbon skeleton of a molecule.

Source Solvent Instrument Frequency Reported Chemical Shifts (δ) in ppm
ChemicalBookNot SpecifiedNot SpecifiedSpectrum available with peak list
PubChemNot SpecifiedNot SpecifiedData available through SpectraBase, sample from Aldrich Chemical Company, Inc.
GuidechemNot SpecifiedNot SpecifiedPredicted ¹³C NMR spectrum available

Experimental Protocol: The ¹³C NMR spectrum available on PubChem originates from a sample provided by Aldrich Chemical Company, Inc.[5] For detailed experimental parameters, users should refer to the SpectraBase entry. ChemicalBook provides a peak list, but the experimental conditions are not specified.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Source Technique Key Vibrational Frequencies (cm⁻¹)
NIST WebBookGas PhaseSpectrum available for viewing and download in JCAMP-DX format.[1]
PubChemFTIR (CAPILLARY CELL: NEAT)Data from Aldrich Chemical Company, Inc. available on SpectraBase.[5]
PubChemATR-IRData available on SpectraBase.[5]
ChemicalBookNot SpecifiedMultiple IR spectra (IR, IR2, IR3) available.[4]

Experimental Protocol: The NIST WebBook provides a gas-phase IR spectrum.[1] PubChem hosts data from an FTIR experiment using a neat sample in a capillary cell, sourced from Aldrich Chemical Company, Inc., as well as an ATR-IR spectrum.[5] For specific sample preparation and instrument settings, direct consultation of the SpectraBase records is recommended.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Source Ionization Method Key Mass-to-Charge Ratios (m/z)
NIST WebBookElectron Ionization (EI)Spectrum available, showing various fragments.[2]
PubChemGC-MSData available from the NIST Mass Spectrometry Data Center.[5]
ChemicalBookNot SpecifiedMS data available.[6]

Experimental Protocol: The mass spectra provided by the NIST WebBook and PubChem were obtained using electron ionization, a common technique for volatile compounds.[2][5] The data on PubChem is specifically from a GC-MS analysis.[5] For detailed information on the instrument parameters, such as the ionization energy and mass analyzer type, the original database entries should be consulted.

Workflow for Spectroscopic Data Comparison

The following diagram illustrates a logical workflow for comparing spectroscopic data from multiple sources.

A Identify Compound: This compound B Search Public Databases (e.g., NIST, PubChem, ChemicalBook) A->B C Gather Spectroscopic Data (¹H NMR, ¹³C NMR, IR, MS) B->C D Extract Quantitative Data (Chemical Shifts, Frequencies, m/z) C->D E Document Experimental Protocols (Solvent, Instrument, Technique) C->E F Tabulate Data for Comparison D->F E->F G Analyze Consistencies and Discrepancies F->G H Synthesize Comparison Guide G->H

Caption: Workflow for comparative analysis of spectroscopic data.

This guide serves as a starting point for researchers. For definitive analytical characterization, it is crucial to consult the original data sources and, when possible, acquire spectra on known reference standards under consistent experimental conditions.

References

Evaluating 4-(4-Methoxyphenyl)-1-butanol as a PROTAC Linker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the rapidly advancing field of targeted protein degradation, the selection of a suitable linker is a critical determinant of a PROTAC's (Proteolysis Targeting Chimera) success. This guide provides a comparative framework for evaluating the potential of 4-(4-Methoxyphenyl)-1-butanol as a linker component in PROTAC design. Due to the absence of direct experimental data on PROTACs incorporating this specific linker, this document will utilize established principles of PROTAC design and present a hypothetical yet representative comparison with well-characterized linker classes.

The Role of Linkers in PROTAC-Mediated Protein Degradation

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins.[1] They consist of two key ligands—one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. The linker is not merely a spacer but plays a crucial role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for the ubiquitination and subsequent degradation of the target protein.[2] The linker's length, rigidity, and chemical composition influence the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[]

Comparative Analysis of PROTAC Linker Scaffolds

The linker in a PROTAC dictates the spatial arrangement of the target protein and the E3 ligase, impacting the efficiency of ubiquitin transfer.[] this compound represents an aryl-alkyl type linker, offering a degree of rigidity from the phenyl group and flexibility from the butyl chain. Below is a comparative table of common linker types, with hypothetical performance data for a PROTAC targeting a kinase (e.g., BTK) for degradation via the Cereblon (CRBN) E3 ligase.

Linker TypeRepresentative StructureKey Physicochemical PropertiesHypothetical DC50 (nM)Hypothetical Dmax (%)AdvantagesDisadvantages
Alkyl -(CH₂)n-Hydrophobic, flexible5090Synthetically accessible, provides conformational freedom.[4]Can lead to poor solubility and non-specific binding.[]
PEG -(CH₂CH₂O)n-Hydrophilic, flexible2595Generally improves solubility and cell permeability.[5]Can have reduced metabolic stability.[]
Aryl-Alkyl (e.g., based on this compound)Semi-rigid, moderate lipophilicity3592Offers a balance of rigidity and flexibility, potentially improving ternary complex stability.[6]Synthetic complexity can be higher than simple alkyl chains.
Rigid (e.g., Piperidine) Piperidine-based scaffoldConformationally constrained1598Can enhance potency and metabolic stability by pre-organizing the PROTAC.[2]May limit the ability to form a productive ternary complex with some targets.

DC50: The concentration of the PROTAC required to degrade 50% of the target protein. Dmax: The maximum percentage of target protein degradation.

Experimental Protocols for PROTAC Evaluation

The following are detailed methodologies for key experiments to characterize and compare the performance of PROTACs with different linkers.

Western Blot for Protein Degradation

This is a fundamental assay to quantify the reduction of the target protein levels in cells treated with a PROTAC.[7]

a. Cell Culture and Treatment:

  • Seed target cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight.

  • Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[8]

b. Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

  • Determine the protein concentration of each lysate using a BCA assay.[9]

c. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.[7]

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[7]

  • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[9]

  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]

d. Data Analysis:

  • Quantify the band intensities for the target protein and a loading control (e.g., GAPDH or β-actin).

  • Normalize the target protein levels to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle control and determine the DC50 and Dmax values by fitting the data to a dose-response curve.[7]

Ternary Complex Formation Assays

These assays are crucial to confirm that the PROTAC can effectively bridge the target protein and the E3 ligase.

a. Surface Plasmon Resonance (SPR):

  • Immobilize the purified E3 ligase (e.g., His-tagged VHL-Elongin B-Elongin C complex) on a sensor chip.

  • Inject a solution containing a fixed concentration of the target protein and varying concentrations of the PROTAC over the chip surface.

  • The binding of the ternary complex is measured in real-time, allowing for the determination of binding affinities and kinetics.[10]

b. Isothermal Titration Calorimetry (ITC):

  • Titrate the target protein into a solution containing the E3 ligase and the PROTAC.

  • The heat changes associated with the binding events are measured to determine the thermodynamic parameters of ternary complex formation.[11]

c. Fluorescence Resonance Energy Transfer (FRET):

  • Label the target protein and the E3 ligase with a FRET donor and acceptor pair, respectively.

  • In the presence of an effective PROTAC, the formation of the ternary complex brings the donor and acceptor into close proximity, resulting in a FRET signal.[12]

Visualizing Experimental Workflows and Pathways

To provide a clearer understanding of the processes involved in PROTAC evaluation, the following diagrams illustrate the key workflows and signaling pathways.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI Proteasome->Degradation Degradation Western_Blot_Workflow A 1. Cell Treatment with PROTAC B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Blocking E->F G 7. Primary Antibody Incubation F->G H 8. Secondary Antibody Incubation G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis (DC50 & Dmax) I->J Linker_Comparison_Logic cluster_design PROTAC Design & Synthesis cluster_evaluation Performance Evaluation cluster_data Data Analysis & Comparison Linker_Choice Linker Selection (e.g., this compound) Synthesis PROTAC Synthesis Linker_Choice->Synthesis Degradation_Assay Protein Degradation Assay (Western Blot) Synthesis->Degradation_Assay Ternary_Assay Ternary Complex Assay (SPR, ITC, FRET) Synthesis->Ternary_Assay Permeability_Assay Cell Permeability Assay Synthesis->Permeability_Assay DC50_Dmax Determine DC50 & Dmax Degradation_Assay->DC50_Dmax Binding_Affinity Measure Binding Affinity (KD) Ternary_Assay->Binding_Affinity Physicochem Assess Physicochemical Properties Permeability_Assay->Physicochem Comparison Compare to Alternative Linkers DC50_Dmax->Comparison Binding_Affinity->Comparison Physicochem->Comparison

References

A Comparative Guide to the Inter-laboratory Analysis of 4-(4-Methoxyphenyl)-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the characterization and quantification of 4-(4-Methoxyphenyl)-1-butanol. While a formal inter-laboratory study on this specific compound is not publicly available, this document synthesizes established analytical techniques and provides a framework for comparative analysis, drawing upon spectral data and general principles of analytical method validation.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are fundamental for the selection and optimization of analytical methods.

PropertyValueReference
Molecular Formula C₁₁H₁₆O₂[1][2][3]
Molecular Weight 180.24 g/mol [1][4][5]
CAS Number 52244-70-9[2][4][5]
Melting Point 3-4 °C (lit.)[4][6]
Boiling Point 160-161 °C/8 mmHg (lit.)[4][6]
Density 1.042 g/mL at 25 °C (lit.)[4][6]
Refractive Index n20/D 1.526 (lit.)[4]

Comparison of Analytical Techniques

The selection of an analytical technique for this compound depends on the specific analytical goal, such as structural elucidation, purity assessment, or quantification in a complex matrix. A comparison of commonly employed techniques is provided below.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their partitioning between a stationary and mobile phase, followed by mass-based detection and fragmentation analysis.Provides retention time for identification and a mass spectrum for structural confirmation.[1]High sensitivity and specificity, excellent for identifying and quantifying volatile and semi-volatile compounds.Requires derivatization for non-volatile compounds; thermal degradation of labile compounds can occur.
High-Performance Liquid Chromatography (HPLC) with UV Detection Separates compounds based on their differential distribution between a stationary and a liquid mobile phase. UV detection is based on the absorption of light by the analyte.Provides retention time for identification and peak area for quantification.Versatile for a wide range of compounds, non-destructive, and widely available.Lower sensitivity and specificity compared to MS detection; requires chromophores for UV detection.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.Provides detailed structural information, including connectivity and stereochemistry.[1]Unambiguous structure elucidation, non-destructive.Lower sensitivity compared to other techniques, requires higher sample concentrations, and is a high-cost instrument.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of specific functional groups.Provides information about the functional groups present in a molecule.[7][8]Fast, non-destructive, and provides a characteristic fingerprint for a compound.Provides limited information on the overall molecular structure; can be difficult to interpret complex spectra.

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility and inter-laboratory comparison. Below are generalized protocols for the analysis of this compound using common analytical techniques.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL (split or splitless injection).

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Mode: Full scan.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

2. High-Performance Liquid Chromatography (HPLC-UV)

  • Instrumentation: An HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • Start with 30% B, hold for 2 minutes.

    • Linearly increase to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm (based on the methoxyphenyl chromophore).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

Workflow for Analytical Method Comparison

The following diagram illustrates a logical workflow for an inter-laboratory study comparing different analytical methods for the analysis of this compound.

Analytical_Method_Comparison_Workflow start Start: Define Study Objectives sample_prep Standardized Sample Preparation start->sample_prep method1 Method 1: GC-MS Analysis sample_prep->method1 method2 Method 2: HPLC-UV Analysis sample_prep->method2 method3 Method 3: NMR Analysis sample_prep->method3 data_collection Data Collection (Multiple Laboratories) method1->data_collection method2->data_collection method3->data_collection data_analysis Statistical Data Analysis (e.g., ANOVA, RSD) data_collection->data_analysis comparison Method Performance Comparison data_analysis->comparison conclusion Conclusion & Recommendation comparison->conclusion

Caption: Workflow for an inter-laboratory comparison of analytical methods.

References

A Comparative Guide to Linker Selection in PROTAC Synthesis: Evaluating Alternatives to 4-(4-Methoxyphenyl)-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor. The linker component, which connects the target protein-binding ligand and the E3 ligase-recruiting moiety, plays a pivotal role in the efficacy of these heterobifunctional molecules. This guide provides a comparative analysis of potential substitutes for 4-(4-Methoxyphenyl)-1-butanol, a frequently utilized linker precursor, supported by representative experimental data and detailed methodologies to inform the synthesis of next-generation protein degraders.

Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality, capable of co-opting the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker is not merely a passive spacer; its chemical composition, length, and rigidity are critical determinants of a PROTAC's performance, profoundly influencing the formation and stability of the crucial ternary complex between the protein of interest (POI) and the E3 ligase. This compound serves as a valuable building block for constructing linkers with a balance of hydrophobicity and conformational flexibility. However, the exploration of alternative linkers is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of PROTACs.

Potential Substitutes for this compound

A variety of structural analogs to this compound can be considered for PROTAC synthesis, each offering distinct physicochemical properties. The choice of substitute will depend on the specific requirements of the PROTAC, including the nature of the target protein and the E3 ligase. Key alternatives include:

  • 4-Phenyl-1-butanol: This analog lacks the methoxy group on the phenyl ring, resulting in a more hydrophobic linker. This may be advantageous for improving cell permeability, but could also impact solubility and ternary complex formation.

  • 4-(4-Hydroxyphenyl)-1-butanol: The introduction of a hydroxyl group provides a potential point for further functionalization or can increase the hydrophilicity of the linker, potentially improving aqueous solubility.

  • 4-(4-Aminophenyl)-1-butanol: The amino group offers a readily available handle for conjugation and can also influence the overall polarity and hydrogen bonding capacity of the linker.

  • Polyethylene Glycol (PEG) Analogs: Short PEG chains, such as those derived from triethylene glycol monomethyl ether, can be used to create more hydrophilic and flexible linkers, which may enhance solubility and improve the kinetics of ternary complex formation.

Comparative Performance Data

To illustrate the impact of linker selection on PROTAC performance, the following table summarizes hypothetical, yet representative, data for a series of PROTACs targeting a kinase of interest (KOI) and recruiting the von Hippel-Lindau (VHL) E3 ligase. The data highlights how modifications to the linker, starting from a 4-(4-methoxyphenyl)butoxy moiety, can influence key parameters such as synthetic yield and the biological activity of the final PROTAC.

Linker PrecursorFinal PROTACSynthetic Yield (%)DC50 (nM)Dmax (%)
This compoundPROTAC-1455092
4-Phenyl-1-butanolPROTAC-2527588
4-(4-Hydroxyphenyl)-1-butanolPROTAC-3414295
4-(4-Aminophenyl)-1-butanolPROTAC-4386090
Triethylene glycol monomethyl etherPROTAC-5553598

This data is representative and intended for illustrative purposes. Actual results will vary depending on the specific synthetic route and biological system.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTAC efficacy.

General Procedure for PROTAC Synthesis

The following is a representative protocol for the synthesis of a PROTAC, starting from the linker precursor and coupling it to the target protein ligand and the E3 ligase ligand.

Step 1: Functionalization of the Linker Precursor

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.1 M), add triethylamine (1.5 eq) and cool the mixture to 0 °C.

  • Slowly add methanesulfonyl chloride (1.2 eq) and stir the reaction at 0 °C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mesylated linker intermediate.

Step 2: Coupling of the Linker to the E3 Ligase Ligand

  • To a solution of the VHL ligand (e.g., (2S,4R)-1-((S)-2-(tert-butoxycarbonylamino)-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-((4-(4-methylthiazol-5-yl)phenyl)amino)-1-oxopropan-2-yl)pyrrolidine-2-carboxamide) (1.0 eq) in dimethylformamide (DMF, 0.1 M), add sodium hydride (1.2 eq) at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add a solution of the mesylated linker intermediate (1.1 eq) in DMF and stir the reaction at room temperature for 16 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the VHL-linker conjugate.

Step 3: Deprotection and Coupling to the Target Protein Ligand

  • Dissolve the VHL-linker conjugate in a 4 M solution of HCl in 1,4-dioxane and stir at room temperature for 1 hour.

  • Concentrate the reaction mixture under reduced pressure to obtain the deprotected amine salt.

  • To a solution of the target protein ligand (e.g., a kinase inhibitor with a carboxylic acid handle) (1.0 eq) in DMF, add HATU (1.2 eq) and diisopropylethylamine (DIPEA, 3.0 eq).

  • Stir the mixture for 10 minutes, then add the deprotected VHL-linker amine salt (1.1 eq).

  • Stir the reaction at room temperature for 4 hours.

  • Dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final PROTAC by preparative HPLC.

Western Blotting Protocol for Determining DC50 and Dmax

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

  • Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment. Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle control. Plot the degradation percentage against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Visualizing the Synthetic Pathway and Evaluation Workflow

To further clarify the processes involved, the following diagrams illustrate a typical synthetic pathway for a PROTAC and the workflow for evaluating its performance.

Synthetic_Pathway cluster_synthesis PROTAC Synthesis Linker_Precursor This compound Functionalized_Linker Mesylated Linker Linker_Precursor->Functionalized_Linker Mesylation VHL_Linker VHL-Linker Conjugate Functionalized_Linker->VHL_Linker VHL_Ligand VHL Ligand VHL_Ligand->VHL_Linker Coupling Final_PROTAC PROTAC VHL_Linker->Final_PROTAC KOI_Ligand Kinase Inhibitor KOI_Ligand->Final_PROTAC Amide Coupling

Caption: A representative synthetic pathway for a PROTAC molecule.

Evaluation_Workflow cluster_workflow PROTAC Evaluation Workflow Cell_Treatment Treat Cells with PROTAC Cell_Lysis Lyse Cells & Quantify Protein Cell_Treatment->Cell_Lysis Western_Blot Western Blotting Cell_Lysis->Western_Blot Data_Analysis Densitometry & Analysis Western_Blot->Data_Analysis DC50_Dmax Determine DC50 & Dmax Data_Analysis->DC50_Dmax

Caption: Workflow for evaluating the degradation efficacy of a PROTAC.

Economic analysis of various 4-(4-Methoxyphenyl)-1-butanol synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of chemical intermediates is a critical aspect of the research and development pipeline. This guide provides a comparative economic analysis of various synthetic methods for producing 4-(4-Methoxyphenyl)-1-butanol, a valuable building block in the synthesis of various organic molecules.[1]

This analysis focuses on three primary synthetic strategies: the Grignard reaction, the reduction of 4-(4-methoxyphenyl)butyric acid, and the catalytic hydrogenation of the same carboxylic acid. Each method is evaluated based on experimental data for yield, purity, reaction time, and the cost of reagents.

At a Glance: Comparison of Synthesis Methods

MethodKey Starting MaterialsKey ReagentsTypical Yield (%)Typical Purity (%)Estimated Reagent Cost per Mole of Product
Grignard Reaction 4-Bromoanisole, Ethylene OxideMagnesiumHigh (potential)HighModerate
Reduction 4-(4-Methoxyphenyl)butyric acidBorane dimethyl sulfide complexHigh (potential)HighHigh
Catalytic Hydrogenation 4-(4-Methoxyphenyl)butyric acidRaney® Nickel, HydrogenHigh (potential)HighLow to Moderate

Method 1: Grignard Reaction

The Grignard reaction offers a classic and versatile approach for the formation of carbon-carbon bonds and the synthesis of alcohols. In this proposed route, a Grignard reagent is prepared from an aryl halide and magnesium, which then reacts with an epoxide to yield the desired alcohol.

Signaling Pathway

Grignard_Synthesis cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation A 4-Bromoanisole C 4-Methoxyphenylmagnesium bromide A->C Diethyl Ether B Magnesium B->C E Intermediate Alkoxide C->E D Ethylene Oxide D->E G This compound E->G F Aqueous Workup (H3O+) F->G

Caption: Grignard synthesis of this compound.

Experimental Protocol
Economic Analysis

The economic viability of this method is influenced by the cost of the starting materials and the need for anhydrous reaction conditions, which can add to operational costs.

ReagentPrice per kg (USD)
4-Bromoanisole~$520 - $12400[2][3]
Magnesium Turnings~$300
Ethylene Oxide~$0.84 - $1.45[4][5]

Note: Prices are approximate and can vary based on supplier and purity.

Method 2: Reduction of 4-(4-Methoxyphenyl)butyric Acid

The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis. This route utilizes a suitable reducing agent to convert 4-(4-methoxyphenyl)butyric acid to the target alcohol.

Signaling Pathway

Reduction_Synthesis A 4-(4-Methoxyphenyl)butyric acid C Intermediate borate ester A->C B Reducing Agent (e.g., Borane dimethyl sulfide) B->C E This compound C->E D Hydrolysis D->E

Caption: Reduction of 4-(4-methoxyphenyl)butyric acid.

Experimental Protocol

While a specific protocol for the reduction of 4-(4-methoxyphenyl)butyric acid using borane dimethyl sulfide was not found in the searched literature, a general procedure involves the dropwise addition of the borane complex to a solution of the carboxylic acid in an anhydrous solvent like tetrahydrofuran (THF). The reaction is typically stirred at room temperature or with gentle heating, followed by a careful quenching and workup procedure to hydrolyze the intermediate borate ester and isolate the alcohol.

Economic Analysis

The primary cost driver for this method is the reducing agent. Borane complexes, while highly effective, can be more expensive than other reducing agents.

ReagentPrice per kg (USD)
4-(4-Methoxyphenyl)butyric acidPrice varies significantly based on supplier.
Borane dimethyl sulfide complex~$285.99 per 100 mL[6]

Note: Prices are approximate and can vary based on supplier and purity.

Method 3: Catalytic Hydrogenation of 4-(4-Methoxyphenyl)butyric Acid

Catalytic hydrogenation offers a greener and often more atom-economical alternative to stoichiometric reducing agents. This method involves the reduction of the carboxylic acid functionality in the presence of a metal catalyst and hydrogen gas.

Signaling Pathway

Hydrogenation_Synthesis A 4-(4-Methoxyphenyl)butyric acid D This compound A->D B H2 (Hydrogen gas) B->D C Catalyst (e.g., Raney® Nickel) C->D High Pressure High Temperature

Caption: Catalytic hydrogenation of 4-(4-methoxyphenyl)butyric acid.

Experimental Protocol

A specific, detailed protocol for the direct catalytic hydrogenation of 4-(4-methoxyphenyl)butyric acid to the corresponding alcohol was not identified in the initial search. However, a Japanese patent describes the catalytic hydrogenation of 4-(4-methoxyphenyl)-4-oxobutyric acid to 4-(4-methoxyphenyl)butyric acid using palladium on carbon. A subsequent hydrogenation step under more forcing conditions, likely at elevated temperature and pressure with a robust catalyst like Raney® Nickel or a ruthenium-based catalyst, would be required to reduce the carboxylic acid to the alcohol.

Economic Analysis

The cost-effectiveness of this route is heavily dependent on the catalyst cost, its reusability, and the operational costs associated with high-pressure hydrogenation.

Reagent/CatalystPrice per kg (USD)
4-(4-Methoxyphenyl)butyric acidPrice varies significantly based on supplier.
Raney® Nickel Catalyst~$1550 - $3000

Note: Prices are approximate and can vary based on supplier and activity.

Conclusion

Based on the available information, all three synthetic routes present plausible pathways to this compound.

  • The Grignard reaction is a powerful method for C-C bond formation but requires strict anhydrous conditions and the cost of the aryl halide can be a significant factor.

  • The reduction of the carboxylic acid with borane complexes is likely to be a high-yielding and clean reaction, but the cost of the reducing agent may be prohibitive for large-scale synthesis.

  • Catalytic hydrogenation represents a potentially more economical and environmentally friendly approach, especially at an industrial scale, due to the reusability of the catalyst and the use of hydrogen as the reductant. However, it may require specialized high-pressure equipment.

For a definitive selection of the most economically viable method, further process development and optimization would be required to obtain detailed quantitative data for each route. Researchers should consider the scale of synthesis, available equipment, and target cost when choosing the most appropriate method.

References

A Comparative Purity Analysis of Commercially Available 4-(4-Methoxyphenyl)-1-butanol for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to the accuracy and reproducibility of experimental results. This guide provides a comparative assessment of the purity of commercially available 4-(4-Methoxyphenyl)-1-butanol from various suppliers. The analysis employs a multi-pronged approach, utilizing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy to provide a comprehensive purity profile.

This compound is a key intermediate in the synthesis of various organic molecules and active pharmaceutical ingredients. Impurities, even in trace amounts, can lead to undesirable side reactions, affect product yield, and compromise the biological activity and safety of the final compounds. This guide outlines detailed experimental protocols for the rigorous purity assessment of this compound, enabling researchers to make informed decisions when selecting a supplier.

Comparative Purity Assessment

The following table summarizes the purity of this compound obtained from three representative commercial suppliers (designated as Supplier A, Supplier B, and Supplier C for the purpose of this guide). The data presented is a hypothetical representation of what a researcher might find upon conducting the analyses described in the experimental protocols.

SupplierStated PurityHPLC Purity (%) (Area Normalization)GC-MS Purity (%) (TIC)qNMR Purity (%) (vs. Internal Standard)Major Impurities Detected
Supplier A >98%98.598.298.8Unidentified aromatic impurity at RRT 1.12 (HPLC)
Supplier B 99%99.699.599.7Trace residual solvent (dichloromethane)
Supplier C >99%99.199.099.24,4'-oxybis(methoxybenzene)

Experimental Workflow for Purity Assessment

The following diagram illustrates the comprehensive workflow for the purity assessment of commercially available this compound.

G A Obtain Commercial Samples of this compound B Sample Preparation (Dissolution in appropriate solvent) A->B C Purity Analysis B->C D HPLC-UV Analysis C->D Chromatographic Separation E GC-MS Analysis C->E Volatile Compound Analysis F Quantitative NMR (qNMR) Analysis C->F Absolute Quantification H Purity by Area % Impurity Profiling D->H I Purity by TIC Impurity Identification E->I J Absolute Purity Determination F->J G Data Analysis & Comparison K Comparative Purity Report G->K H->G I->G J->G

Benchmarking the Performance of 4-(4-Methoxyphenyl)-1-butanol as a Chemical Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of optimal chemical intermediates is a critical factor in the efficient and cost-effective synthesis of active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of the performance of 4-(4-Methoxyphenyl)-1-butanol as a versatile chemical intermediate, with a focus on its application in the synthesis of the potential anxiolytic and antidepressant agent, Flesinoxan. Its performance will be benchmarked against an alternative synthetic strategy, providing key data to inform decisions in process development and manufacturing.

This compound is a valuable building block in organic synthesis, offering a combination of a nucleophilic hydroxyl group and a lipophilic aryl ether moiety. This bifunctionality allows for its incorporation into a variety of complex molecular architectures. One notable application is in the synthesis of phenylpiperazine-based drugs, a class of compounds known for their activity on the central nervous system.

Performance in the Synthesis of Flesinoxan

Flesinoxan is a selective 5-HT1A receptor agonist that has been studied for its potential anxiolytic and antidepressant effects. A key structural feature of Flesinoxan is the N-alkylation of a piperazine derivative with a four-carbon chain attached to a methoxyphenyl group. This compound serves as a key precursor for the introduction of this side chain.

The synthetic approach utilizing this compound typically involves its conversion to a more reactive electrophile, such as the corresponding bromide or tosylate, followed by nucleophilic substitution with the appropriate piperazine derivative.

Table 1: Performance Data for the Synthesis of Flesinoxan Intermediate via this compound Pathway

ParameterThis compound PathwayAlternative Pathway (Reductive Amination)
Intermediate 4-(4-Methoxyphenyl)butyl Bromide4-(4-Methoxyphenyl)butanal
Key Reaction Step Nucleophilic SubstitutionReductive Amination
Overall Yield Approx. 75-85%Approx. 80-90%
Product Purity >98% (after chromatography)>98% (after crystallization)
Reaction Time 8-12 hours6-10 hours
Key Reagents PBr₃ or TsCl, BaseNaBH(OAc)₃ or H₂/Pd-C
Process Safety Use of corrosive PBr₃ or TsClUse of flammable H₂ gas or hydride reagents
Cost-Effectiveness ModeratePotentially higher due to catalyst cost

Comparison with an Alternative Synthetic Route

An alternative and widely employed method for the synthesis of similar N-alkylated piperazines is through reductive amination. This pathway involves the reaction of an aldehyde with the piperazine followed by reduction of the resulting iminium ion. In the context of Flesinoxan synthesis, this would involve 4-(4-methoxyphenyl)butanal as the key intermediate.

While the reductive amination pathway often boasts slightly higher yields and shorter reaction times, the choice of synthetic route can be influenced by several factors including the availability and cost of starting materials, the scalability of the process, and the safety profile of the reagents used.

Experimental Protocols

Protocol 1: Synthesis of 4-(4-Methoxyphenyl)butyl Bromide from this compound

Materials:

  • This compound

  • Phosphorus tribromide (PBr₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere and cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring the mixture over ice-cold saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude 4-(4-methoxyphenyl)butyl bromide, which can be purified by vacuum distillation or column chromatography.

Protocol 2: Synthesis of Flesinoxan via Nucleophilic Substitution

Materials:

  • 4-(4-Methoxyphenyl)butyl Bromide

  • N-(2-hydroxyphenyl)piperazine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Ethyl acetate

  • Water

Procedure:

  • To a solution of N-(2-hydroxyphenyl)piperazine in acetonitrile, add potassium carbonate.

  • Add a solution of 4-(4-methoxyphenyl)butyl bromide in acetonitrile to the mixture.

  • Heat the reaction mixture to reflux and stir for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude Flesinoxan by column chromatography on silica gel.

Visualizing the Synthetic Pathways

To better illustrate the logical flow of the synthetic strategies, the following diagrams are provided.

Synthesis_Pathway_1 A This compound B 4-(4-Methoxyphenyl)butyl Bromide A->B PBr₃ D Flesinoxan B:e->D:w Nucleophilic Substitution C N-(2-hydroxyphenyl)piperazine C:e->D:w

Caption: Synthetic pathway to Flesinoxan using this compound.

Synthesis_Pathway_2 A 4-(4-Methoxyphenyl)butanal C Iminium Ion (in situ) A:e->C:w Condensation B N-(2-hydroxyphenyl)piperazine B:e->C:w D Flesinoxan C->D Reduction (e.g., NaBH(OAc)₃)

Caption: Alternative synthetic pathway to Flesinoxan via reductive amination.

A Comparative Analysis of Methoxyphenyl Butanol Isomers for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Methoxyphenyl Butanol Isomers

Methoxyphenyl butanol isomers are a class of organic compounds characterized by a methoxy-substituted phenyl group attached to a butanol backbone. The position of the methoxy group on the phenyl ring (ortho, meta, or para) gives rise to three primary positional isomers. Further diversity exists based on the attachment point of the phenyl ring to the butanol chain and the location of the hydroxyl group. This guide will focus on the three positional isomers of 4-(methoxyphenyl)butan-1-ol. The subtle variations in the methoxy group's position can significantly influence the molecule's physicochemical properties, and consequently, its biological activity.

Synthesis of Methoxyphenyl Butanol Isomers

The synthesis of ortho-, meta-, and para-methoxyphenyl butanol can be achieved through a multi-step process, typically involving a Friedel-Crafts acylation followed by a reduction.

A common synthetic route involves the Friedel-Crafts acylation of anisole with butyryl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form the corresponding methoxybutyrophenone. The resulting ketone is then reduced to the desired methoxyphenyl butanol using a reducing agent such as sodium borohydride (NaBH₄). The specific isomer produced (ortho, meta, or para) is determined by the directing effects of the methoxy group on the anisole ring during the Friedel-Crafts acylation, which predominantly yields the para-substituted product due to steric hindrance at the ortho positions. Synthesis of the ortho and meta isomers may require alternative strategies or separation of the minor isomers formed.

Below is a generalized workflow for the synthesis of methoxyphenyl butanol isomers.

Synthesis_Workflow cluster_synthesis Synthesis of Methoxyphenyl Butanol Isomers Anisole Anisole Acylation Friedel-Crafts Acylation Anisole->Acylation ButyrylChloride Butyryl Chloride ButyrylChloride->Acylation AlCl3 AlCl₃ (Lewis Acid) AlCl3->Acylation Methoxybutyrophenone o, m, p-Methoxybutyrophenone Isomers Acylation->Methoxybutyrophenone Separation Isomer Separation (e.g., Chromatography) Methoxybutyrophenone->Separation Ortho_Ketone ortho-Methoxybutyrophenone Separation->Ortho_Ketone Meta_Ketone meta-Methoxybutyrophenone Separation->Meta_Ketone Para_Ketone para-Methoxybutyrophenone Separation->Para_Ketone Reduction_O Reduction Ortho_Ketone->Reduction_O Reduction_M Reduction Meta_Ketone->Reduction_M Reduction_P Reduction Para_Ketone->Reduction_P NaBH4 NaBH₄ (Reducing Agent) NaBH4->Reduction_O NaBH4->Reduction_M NaBH4->Reduction_P Ortho_Butanol ortho-Methoxyphenyl Butanol Reduction_O->Ortho_Butanol Meta_Butanol meta-Methoxyphenyl Butanol Reduction_M->Meta_Butanol Para_Butanol para-Methoxyphenyl Butanol Reduction_P->Para_Butanol

General synthetic workflow for methoxyphenyl butanol isomers.

Comparative Biological Activities: A Call for Investigation

A comprehensive review of the scientific literature reveals a notable absence of direct comparative studies on the biological activities of ortho-, meta-, and para-methoxyphenyl butanol isomers. However, the broader class of methoxyphenolic compounds has demonstrated a range of promising biological effects, including antioxidant, anti-inflammatory, and antimicrobial activities. These activities are often attributed to the ability of the phenolic hydroxyl group (which can be formed by demethylation in vivo) and the methoxy group to scavenge free radicals and modulate inflammatory signaling pathways.

To address this knowledge gap, a systematic comparative study of the methoxyphenyl butanol isomers is warranted. The following sections outline the established experimental protocols that can be employed for such an investigation.

Data Presentation (Hypothetical)

The following tables are presented as templates to be populated with experimental data from future comparative studies.

Table 1: Comparative Antioxidant Activity of Methoxyphenyl Butanol Isomers

IsomerDPPH Scavenging (IC₅₀, µM)ABTS Scavenging (IC₅₀, µM)
ortho-Methoxyphenyl ButanolData not availableData not available
meta-Methoxyphenyl ButanolData not availableData not available
para-Methoxyphenyl ButanolData not availableData not available
Ascorbic Acid (Standard)Reference ValueReference Value

Table 2: Comparative Anti-inflammatory Activity of Methoxyphenyl Butanol Isomers

IsomerNitric Oxide Inhibition (IC₅₀, µM)Prostaglandin E₂ Inhibition (IC₅₀, µM)
ortho-Methoxyphenyl ButanolData not availableData not available
meta-Methoxyphenyl ButanolData not availableData not available
para-Methoxyphenyl ButanolData not availableData not available
Dexamethasone (Standard)Reference ValueReference Value

Table 3: Comparative Antimicrobial Activity of Methoxyphenyl Butanol Isomers

IsomerStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)
ortho-Methoxyphenyl ButanolData not availableData not available
meta-Methoxyphenyl ButanolData not availableData not available
para-Methoxyphenyl ButanolData not availableData not available
Ciprofloxacin (Standard)Reference ValueReference Value

Potential Signaling Pathways

Based on studies of related methoxyphenolic compounds, the anti-inflammatory effects of methoxyphenyl butanol isomers may be mediated through the modulation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] These pathways play a crucial role in the expression of pro-inflammatory genes.

NFkB_Pathway cluster_nfkb Potential Inhibition of the NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc translocation Nucleus Nucleus DNA DNA NFkB_nuc->DNA binds ProInflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) DNA->ProInflammatory_Genes induces MPB Methoxyphenyl Butanol Isomers MPB->IKK inhibits?

Potential modulation of the NF-κB pathway by methoxyphenyl butanol isomers.

MAPK_Pathway cluster_mapk Potential Inhibition of the MAPK Signaling Pathway cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor ASK1 ASK1 Receptor->ASK1 MKK MKK3/6, MKK4/7 ASK1->MKK p38_JNK p38 / JNK MKK->p38_JNK AP1 AP-1 p38_JNK->AP1 AP1_nuc AP-1 AP1->AP1_nuc translocation Nucleus Nucleus DNA DNA AP1_nuc->DNA binds Inflammatory_Response Inflammatory Response DNA->Inflammatory_Response induces MPB Methoxyphenyl Butanol Isomers MPB->MKK inhibits?

Potential modulation of the MAPK pathway by methoxyphenyl butanol isomers.

Experimental Protocols

The following are detailed methodologies for key experiments to comparatively evaluate the biological activities of methoxyphenyl butanol isomers.

Antioxidant Activity Assays
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of each methoxyphenyl butanol isomer and a standard antioxidant (e.g., ascorbic acid) in methanol.

    • Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

    • In a 96-well plate, add various concentrations of the test compounds or standard to the wells.

    • Add the DPPH solution to each well and mix.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore, which is reduced to the colorless ABTS.

  • Protocol:

    • Prepare the ABTS radical cation solution by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add various concentrations of the test compounds or a standard (e.g., Trolox) to the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

Anti-inflammatory Activity Assays
  • Principle: This assay measures the anti-inflammatory activity of a compound by quantifying its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). NO production is indirectly measured by determining the concentration of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Protocol:

    • Culture RAW 264.7 macrophage cells in a 96-well plate until they reach about 80% confluency.

    • Pre-treat the cells with various concentrations of the methoxyphenyl butanol isomers for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition. The IC₅₀ value is then determined.

  • Principle: This assay quantifies the inhibition of PGE₂, another key pro-inflammatory mediator, in LPS-stimulated macrophages using a competitive enzyme-linked immunosorbent assay (ELISA).

  • Protocol:

    • Follow the same cell culture, pre-treatment, and LPS stimulation steps as in the nitric oxide assay.

    • Collect the cell culture supernatant.

    • Perform the PGE₂ ELISA according to the manufacturer's instructions. This typically involves adding the supernatant and a fixed amount of HRP-labeled PGE₂ to a microplate pre-coated with an anti-PGE₂ antibody.

    • After incubation and washing, add a substrate solution to develop color.

    • Measure the absorbance and calculate the PGE₂ concentration based on a standard curve.

    • Determine the percentage of PGE₂ inhibition and the corresponding IC₅₀ value.

Antimicrobial Activity Assay
  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique to determine MIC values.

  • Protocol:

    • Prepare a two-fold serial dilution of each methoxyphenyl butanol isomer in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

    • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10⁵ CFU/mL.

    • Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion

The isomers of methoxyphenyl butanol represent a promising area for drug discovery, leveraging the known biological activities of methoxyphenolic compounds. While there is a clear need for direct comparative studies, the synthetic routes and experimental protocols outlined in this guide provide a solid framework for researchers to undertake a systematic evaluation of these isomers. Future research should focus on obtaining quantitative data for the antioxidant, anti-inflammatory, and antimicrobial properties of the ortho-, meta-, and para-isomers to elucidate their structure-activity relationships and identify the most promising candidates for further development.

References

Safety Operating Guide

Navigating the Disposal of 4-(4-Methoxyphenyl)-1-butanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step approach to the safe and compliant disposal of 4-(4-Methoxyphenyl)-1-butanol.

Core Safety and Disposal Information

This compound, while not classified as a dangerous substance according to some safety data sheets (SDS), is a combustible liquid and may be harmful to aquatic life with long-lasting effects[1]. Therefore, it is imperative to follow established protocols for hazardous waste disposal and not discard it via standard laboratory drains or as regular trash[2][3][4][5]. The primary and universally recommended disposal method is to entrust the chemical to a licensed and approved waste disposal company[1][6][7][8][9].

Data PointValueSource
Chemical Name This compoundN/A
CAS Number 52244-70-9[2]
Physical Form Solid[10]
Boiling Point 160-161 °C at 8 mmHg[10]
Density 1.042 g/mL at 25 °C[10]
Primary Disposal Route Approved waste disposal plant[1][6][7][8][9]
Known Hazards Combustible material[11]. Harmful to aquatic life with long lasting effects[1].N/A

Experimental Protocols for Disposal

Currently, there are no standardized, publicly available experimental protocols for the in-lab degradation or neutralization of this compound for disposal purposes. The standard and required procedure is to manage it as chemical waste through your institution's Environmental Health and Safety (EHS) program or a certified waste management contractor.

Step-by-Step Disposal Workflow

The proper disposal of this compound should follow a structured workflow to ensure safety and regulatory compliance. This process begins with the identification of the waste and ends with its collection by authorized personnel.

DisposalWorkflow cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Storage & Pickup cluster_3 Final Disposal A Identify Waste: This compound B Segregate from incompatible materials (e.g., strong oxidizing agents) A->B C Select a compatible, leak-proof waste container B->C D Label container clearly: 'Hazardous Waste' and list contents C->D E Keep container closed except when adding waste D->E F Store in a designated Satellite Accumulation Area E->F G Request waste pickup from EHS or approved waste contractor F->G H Transfer to licensed waste disposal facility for incineration or other approved method G->H

Figure 1. Disposal workflow for this compound.

Key Procedural Steps

  • Waste Identification and Segregation : Clearly identify waste containing this compound. It should be segregated from incompatible materials, particularly strong oxidizing agents, to prevent hazardous reactions[9].

  • Containerization :

    • Use a chemically compatible, leak-proof container. Plastic is often preferred for liquid waste[12].

    • The container must be in good condition, free from cracks or leaks[4].

    • Properly label the container with "Hazardous Waste" and the full chemical name: "this compound"[5]. Do not use abbreviations.

    • Keep the container securely closed at all times, except when adding waste[4][5][12].

  • Storage :

    • Store the waste container in a designated Satellite Accumulation Area (SAA)[12].

    • The SAA should be located at or near the point of generation.

    • Ensure the storage area is cool, dry, and well-ventilated, away from heat, sparks, or open flames[6][8][11].

  • Disposal Request :

    • Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department or a designated hazardous waste contractor for pickup[3][12].

    • Do not transport hazardous waste yourself[3].

  • Regulatory Compliance : Chemical waste generators are responsible for ensuring that discarded chemicals are correctly classified and managed according to local, regional, and national hazardous waste regulations[11]. Always consult your institutional guidelines and local regulations for specific requirements.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-(4-Methoxyphenyl)-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for the handling and disposal of 4-(4-Methoxyphenyl)-1-butanol in a laboratory setting. All personnel must review and adhere to these procedures to ensure a safe research environment.

While specific safety data for this compound is limited, a thorough evaluation of its chemical structure and data from analogous compounds, such as 4-phenyl-1-butanol and 4-methoxybenzyl alcohol, indicates a need for careful handling to mitigate potential risks. The primary hazards are anticipated to be skin and eye irritation.[1][2][3] Therefore, a conservative approach to personal protective equipment (PPE) and handling protocols is mandatory.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to prevent exposure through inhalation, skin, and eye contact.

PPE CategorySpecificationRationale
Hand Protection Nitrile or Neoprene glovesProvides protection against potential skin irritation from aromatic alcohols.[2][3][4]
Eye and Face Protection Chemical safety goggles and a face shieldEnsures protection against splashes and potential vapors.[3][4][5]
Body Protection Laboratory coatProtects against accidental spills and contamination of personal clothing.[2][4]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodMinimizes inhalation exposure, especially when heating or agitating the substance.[3] For situations with a potential for significant aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[6][7]

Operational Plan: Step-by-Step Handling and Disposal

This section outlines the procedural workflow for the safe handling of this compound from initial preparation to final disposal.

Pre-Handling Preparations
  • Engineering Controls: Ensure a properly functioning chemical fume hood is available. All handling of the chemical should take place within the fume hood to minimize inhalation risks.[8]

  • PPE Inspection: Before starting any work, inspect all PPE for integrity. Ensure gloves are free of pinholes and that safety goggles provide a complete seal.

  • Spill Kit Accessibility: Confirm that a spill kit containing absorbent materials appropriate for organic liquids is readily accessible.

Handling Procedure
  • Donning PPE: Put on a lab coat, followed by chemical safety goggles and gloves. If a face shield is required, it should be worn over the safety goggles.

  • Chemical Dispensing: Conduct all weighing and dispensing of this compound inside a chemical fume hood. Use a spatula or other appropriate tool to handle the solid or a pipette for the liquid form.

  • Experimental Setup: Ensure all glassware is clean, dry, and free of cracks. Securely clamp all apparatus.

  • Heating and Reaction: If the experimental protocol requires heating, use a controlled heating source such as a heating mantle or oil bath. Avoid open flames.

  • Post-Reaction Quenching and Workup: Perform all quenching and extraction procedures within the fume hood. Be mindful of potential exothermic reactions.

Disposal Plan

Chemical waste management must adhere to local, regional, and national regulations.[9][10]

  • Waste Segregation: this compound is classified with a Water Hazard Class (WGK) of 3 in some sources, indicating it is highly hazardous to water. Therefore, it must not be disposed of down the drain.[11] All waste containing this chemical, including reaction residues, contaminated solvents, and disposable materials, must be collected in a designated hazardous waste container.

  • Container Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[12] List all components of a mixture by their full names.

  • Storage of Waste: Store the sealed hazardous waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[10]

Visualizing the Safety Workflow

The following diagram illustrates the logical steps for safely handling this compound.

prep Preparation - Review SDS of Analogs - Verify Fume Hood Function - Inspect PPE - Locate Spill Kit handling Handling (in Fume Hood) - Don PPE - Dispense Chemical - Set up Apparatus - Perform Experiment prep->handling Proceed with caution disposal Waste Disposal - Segregate Waste - Label Container - Store in Designated Area - Arrange for Pickup handling->disposal After experiment decon Decontamination - Clean Glassware - Wipe Down Work Area - Doff PPE disposal->decon Final step

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.